DMTr-LNA-5MeU-3-CED-phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H49N4O9P |
|---|---|
Molecular Weight |
772.8 g/mol |
IUPAC Name |
3-[[(1R)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H49N4O9P/c1-27(2)45(28(3)4)55(52-23-11-22-42)54-36-35-38(44-24-29(5)37(46)43-39(44)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H,43,46,47)/t35?,36?,38?,40-,55?/m1/s1 |
InChI Key |
STPXOEPMLLHUDQ-OUWKWZEOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to DMTr-LNA-5MeU-3-CED-Phosphoramidite: Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-LNA-5MeU-3-CED-phosphoramidite is a specialized phosphoramidite (B1245037) building block crucial for the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides. LNA is a class of nucleic acid analogues that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification confers unique and highly desirable properties to oligonucleotides, making them powerful tools in various research and therapeutic applications. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in the development of novel diagnostics and therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a nucleoside derivative used in the chemical synthesis of oligonucleotides.[1] Its structure consists of a 5-methyluridine (B1664183) nucleobase linked to a locked ribose sugar, which is further modified with a 4,4'-dimethoxytrityl (DMTr) protecting group at the 5'-position and a 2-cyanoethyl-N,N-diisopropylphosphoramidite group at the 3'-position.
Structure:
-
Nucleobase: 5-Methyluridine (5MeU)
-
Sugar: Locked Nucleic Acid (LNA) scaffold with a methylene bridge between the 2'-oxygen and 4'-carbon.
-
5' Protecting Group: 4,4'-Dimethoxytrityl (DMTr)
-
3' Phosphoramidite Group: 2-Cyanoethyl-N,N-diisopropyl (CED) phosphoramidite
The DMTr group is an acid-labile protecting group that facilitates purification and quantification during oligonucleotide synthesis. The CED-phosphoramidite moiety is the reactive group that enables the coupling of the monomer to the growing oligonucleotide chain.
Physicochemical Properties of LNA-Modified Oligonucleotides
The incorporation of LNA monomers, such as LNA-5MeU, into an oligonucleotide sequence significantly alters its physicochemical properties. These properties are summarized in the table below.
| Property | Description | Impact on Oligonucleotides |
| Thermal Stability (Melting Temperature, Tm) | The temperature at which 50% of the oligonucleotide duplex dissociates. | LNA modifications significantly increase the Tm of duplexes with complementary DNA and RNA, allowing for the use of shorter probes with high affinity.[2] |
| Nuclease Resistance | The ability to resist degradation by nucleases. | The locked ribose conformation provides steric hindrance, making LNA-containing oligonucleotides more resistant to nuclease degradation compared to unmodified DNA or RNA. |
| Binding Affinity | The strength of the interaction between the oligonucleotide and its target sequence. | The pre-organized 'N-type' sugar conformation of LNA enhances the binding affinity to complementary sequences. |
| Specificity | The ability to discriminate between perfectly matched and mismatched target sequences. | The high binding affinity of LNA allows for excellent mismatch discrimination, making them ideal for diagnostics and allele-specific applications. |
| Solubility | The ability to dissolve in aqueous solutions. | LNA-containing oligonucleotides are generally water-soluble.[3] |
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis of LNA-modified oligonucleotides is performed using standard automated solid-phase phosphoramidite chemistry.[4][5] The following is a generalized protocol for the incorporation of this compound.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
This compound and other required phosphoramidites (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Protocol:
The synthesis cycle consists of four main steps, repeated for each monomer addition:
-
Deblocking (Detritylation): The DMTr group from the 5'-hydroxyl of the nucleotide attached to the solid support is removed by treatment with an acidic solution. This exposes the free 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound is activated by an activator and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 3 minutes) is often recommended for sterically hindered LNA phosphoramidites to ensure high coupling efficiency.[3]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences (n-1 mers).
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent.
This cycle is repeated until the desired sequence is synthesized.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by treatment with concentrated ammonium hydroxide.
Purification and Analysis
Purification of LNA-containing oligonucleotides is typically performed by High-Performance Liquid Chromatography (HPLC). Both anion-exchange and reversed-phase HPLC can be used.[6][7][8]
Reversed-Phase HPLC (RP-HPLC):
-
Principle: Separates oligonucleotides based on their hydrophobicity. The DMTr-on purification strategy is often employed, where the final DMTr group is left on the full-length product, making it significantly more hydrophobic than the failure sequences.
-
Mobile Phases: Typically a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).
-
Post-Purification: The collected fractions containing the purified oligonucleotide are detritylated, desalted, and lyophilized.
Anion-Exchange HPLC (AEX-HPLC):
-
Principle: Separates oligonucleotides based on the negative charge of the phosphate backbone.
-
Mobile Phases: A salt gradient (e.g., sodium chloride or sodium perchlorate) is used to elute the oligonucleotides.
-
Advantages: Can provide high resolution, especially for longer oligonucleotides.
The purity and identity of the final product are confirmed by techniques such as mass spectrometry (MS) and UV-Vis spectroscopy.
UV Melting Analysis
The thermal stability (Tm) of LNA-modified oligonucleotides is a critical parameter and is determined by UV melting analysis.[9][10]
Protocol:
-
Prepare solutions of the LNA-modified oligonucleotide and its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Mix equimolar amounts of the oligonucleotide and its complement to form the duplex.
-
Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is gradually increased.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the sigmoidal melting curve. This is often determined from the peak of the first derivative of the melting curve.[11]
Quantitative Data
The incorporation of LNA-5MeU significantly enhances the thermal stability of oligonucleotide duplexes. The following table provides representative data on the melting temperatures of DNA duplexes containing LNA-5-methyluridine.
| Sequence (5'-3') | Complement (3'-5') | Modification | Tm (°C) | ΔTm per modification (°C) |
| GCA TGA TCG | CGT ACT AGC | Unmodified DNA | 52.0 | - |
| GCA T LNAGA TCG | CGT ACT AGC | Single LNA-T | 60.0 | +8.0 |
| GCA TGA T LNACG | CGT ACT AGC | Single LNA-T | 61.5 | +9.5 |
| GCA T LNAGA T LNACG | CGT ACT AGC | Double LNA-T | 70.5 | +9.25 (avg) |
Note: The Tm values are illustrative and can vary depending on the sequence context, salt concentration, and oligonucleotide concentration. LNA modifications are known to increase the Tm by approximately 2-8 °C per modification.
Applications in Research and Drug Development
The unique properties of LNA-modified oligonucleotides make them valuable tools in a wide range of applications, particularly in the fields of molecular diagnostics and therapeutics.
Antisense Oligonucleotides (ASOs)
LNA-based ASOs are designed to bind to specific mRNA targets and modulate gene expression. They can act through different mechanisms, including RNase H-mediated degradation of the target mRNA or steric hindrance of translation.
Targeting the Bcl-2 Signaling Pathway:
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis (programmed cell death) and is often overexpressed in cancer cells, leading to their survival.[12][13][14] LNA-modified antisense oligonucleotides have been developed to target Bcl-2 mRNA, leading to its degradation and the subsequent induction of apoptosis in cancer cells.[15][16]
LNA-based Aptamers
Aptamers are short, single-stranded oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. LNA modifications can be incorporated into aptamers to enhance their stability and binding properties.
Targeting the VEGF Signaling Pathway:
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis. LNA-stabilized aptamers have been developed to bind to VEGF and inhibit its interaction with its receptors (VEGFRs), thereby blocking the downstream signaling cascade that leads to angiogenesis.[17][18]
Conclusion
This compound is a vital component in the synthesis of LNA-modified oligonucleotides, which have emerged as a promising class of molecules for both research and therapeutic development. The enhanced thermal stability, nuclease resistance, and binding affinity conferred by LNA modifications have enabled the creation of potent antisense oligonucleotides and aptamers that can specifically target disease-associated genes and proteins. As our understanding of the molecular basis of diseases continues to grow, the use of LNA technology, facilitated by reagents like this compound, is expected to play an increasingly important role in the development of next-generation diagnostics and personalized medicines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. blog.biolytic.com [blog.biolytic.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 10. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 [ouci.dntb.gov.ua]
- 14. A novel bispecific antisense oligonucleotide inhibiting both bcl-2 and bcl-xL expression efficiently induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A functionally improved locked nucleic acid antisense oligonucleotide inhibits Bcl-2 and Bcl-xL expression and facilitates tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Targeting VEGF with LNA-stabilized G-rich oligonucleotide for efficient breast cancer inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Considering both small and large scale motions of vascular endothelial growth factor (VEGF) is crucial for reliably predicting its binding affinities to DNA aptamers - RSC Advances (RSC Publishing) [pubs.rsc.org]
Role of DMTr-LNA-5MeU-3-CED-phosphoramidite in oligonucleotide synthesis
An In-depth Technical Guide to DMTr-LNA-5MeU-3-CED-phosphoramidite in Oligonucleotide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical synthesis of oligonucleotides has been revolutionized by the introduction of modified nucleic acid analogues designed to enhance therapeutic and diagnostic efficacy. Among these, Locked Nucleic Acid (LNA) has emerged as a pivotal modification due to the unprecedented thermal stability and nuclease resistance it confers upon oligonucleotides. This technical guide provides a comprehensive overview of this compound, a key building block for incorporating LNA-modified 5-methyluridine (B1664183) into synthetic oligonucleotides. We will dissect the roles of its constituent chemical groups, detail its application in solid-phase phosphoramidite (B1245037) synthesis, summarize its impact on oligonucleotide properties, and provide standardized experimental protocols for its use.
Core Components and Their Functional Roles
This compound is a complex molecule engineered for seamless integration into automated oligonucleotide synthesis. Its name delineates its four critical chemical moieties, each with a specific function.
-
DMTr (4,4'-Dimethoxytrityl): This is an acid-labile protecting group attached to the 5'-hydroxyl position of the nucleoside. Its primary role is to prevent undesired reactions at this position during the phosphoramidite coupling step.[1] The bulky DMTr group is removed at the beginning of each synthesis cycle by brief treatment with an acid, such as dichloroacetic acid (DCA), to expose the 5'-hydroxyl for the next coupling reaction.[2]
-
LNA (Locked Nucleic Acid): The core of this building block is the LNA modification. LNA is a bicyclic nucleic acid analogue where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[3] This bridge "locks" the furanose ring into a rigid N-type (C3'-endo) conformation, which is characteristic of A-form helices found in RNA and DNA-RNA duplexes. This pre-organization of the sugar moiety significantly enhances the binding affinity of the LNA-containing oligonucleotide for its complementary DNA or RNA target.[3][4]
-
5MeU (5-methyluridine): This represents the nucleobase component, which is a uridine (B1682114) base with a methyl group at the 5th position. 5-methyluridine is the ribonucleoside equivalent of thymidine. The presence of the 5-methyl group can contribute to increased duplex thermal stability and has been shown to reduce certain immune responses, which is advantageous for therapeutic applications.[5][6]
-
CED (Cyanoethyl Diisopropyl) Phosphoramidite: This is the reactive group at the 3'-position of the nucleoside. During the coupling step of synthesis, this phosphoramidite group is activated (typically by a weak acid like tetrazole) and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, which is bound to a solid support.[1][7] The cyanoethyl group serves as a protecting group for the phosphorus, which is removed during the final deprotection steps.[1]
Caption: Functional breakdown of the this compound molecule.
Role in the Oligonucleotide Synthesis Cycle
The incorporation of LNA-5MeU into an oligonucleotide chain follows the standard phosphoramidite chemistry protocol, which is a four-step cycle performed on an automated synthesizer.[1]
-
Detritylation (De-blocking): The synthesis cycle begins with the removal of the 5'-DMTr protecting group from the terminal nucleotide of the solid-support-bound oligonucleotide chain using an acid wash. This exposes a free 5'-hydroxyl group.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile (B52724), is activated by an agent like tetrazole and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain.[1] Due to the steric hindrance of the LNA monomer, this step requires a longer coupling time (e.g., 180-250 seconds) compared to standard DNA or RNA phosphoramidites to ensure high coupling efficiency.[3]
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using reagents like acetic anhydride (B1165640) and 1-methylimidazole. This prevents the formation of deletion mutant sequences (n-1 shortmers) in subsequent cycles.[1]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester linkage. This is typically achieved using an iodine solution in a mixture of THF, pyridine, and water. This step may also require a slightly longer reaction time (e.g., 45 seconds) to ensure complete conversion.[3]
This cycle is repeated for each nucleotide to be added to the sequence.
Caption: The four-step cycle for incorporating LNA-5MeU via phosphoramidite chemistry.
Quantitative Data and Physicochemical Properties
The incorporation of LNA monomers has a predictable and significant impact on the properties of an oligonucleotide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 206055-75-6 | [8] |
| Molecular Formula | C₄₁H₄₉N₄O₉P | [8] |
| Molecular Weight | 772.8 g/mol | [8] |
| Purity | ≥98% | [8] |
| Storage Temperature | -20°C | [8] |
| Stability | ≥ 4 years (at -20°C) | [8] |
| Solubility | Sparingly soluble in DMSO and Ethanol (1-10 mg/ml) | [8] |
Table 2: Impact of LNA-5MeU Incorporation on Oligonucleotide Properties
| Parameter | Effect | Quantitative Impact | Reference |
| Thermal Stability (Tₘ) | Significant Increase | +2 to +4 °C per LNA modification | [9] |
| Binding Affinity | Greatly Enhanced | Binds with unprecedented stability to DNA and RNA targets | [3][10] |
| Nuclease Resistance | Increased | More resistant to degradation by cellular nucleases | [11][12] |
| Specificity | Improved | Allows for excellent mismatch discrimination (e.g., for SNP detection) | [3] |
| Aqueous Solubility | Maintained | LNA-modified oligonucleotides are water-soluble | [3] |
Experimental Protocols
The following are generalized protocols for the use of this compound in a standard automated oligonucleotide synthesizer. Instrument-specific parameters may need optimization.
Reagent Preparation
-
Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended by the synthesizer manufacturer (typically 0.1 M to 0.15 M).
-
Activator: Use a solution of 0.6 M 5-(S-ethylthio)-1H-tetrazole in anhydrous acetonitrile.[13] Other activators like DCI (4,5-dicyanoimidazole) may also be used.
-
Other Reagents: Ensure all other reagents (capping, oxidation, de-blocking solutions) are fresh and anhydrous as required.
Automated Synthesis Cycle Parameters
-
Coupling Time: Set the coupling time for the LNA-5MeU monomer to a minimum of 180 seconds. For some sequences or synthesizers, up to 250 seconds may be required for optimal efficiency.[3]
-
Oxidation Time: Extend the oxidation step to 45 seconds to ensure complete conversion of the phosphite triester linkage.[3]
-
Other Steps: Detritylation and capping times can typically remain at the standard instrument settings for DNA synthesis.
Cleavage and Deprotection
-
Cleavage from Support: After synthesis is complete, the oligonucleotide is cleaved from the solid support and the cyanoethyl phosphate protecting groups are removed. This is typically done by incubation with concentrated aqueous ammonia (B1221849) or a mixture of ammonium (B1175870) hydroxide/methylamine (B109427) (AMA) at room temperature or elevated temperatures (e.g., 55°C).[14][15]
-
Base Deprotection: The same reagent (aqueous ammonia or AMA) removes the protecting groups from the standard DNA/RNA bases (e.g., Bz-A, Bz-C, iBu-G). The LNA-5MeU base does not have an exocyclic amine and thus requires no specific base protection.
-
Work-up: After deprotection, the solution is typically dried down, and the resulting oligonucleotide pellet is re-suspended in sterile, nuclease-free water or buffer.
Note: It is advisable to avoid using methylamine for deprotection if the sequence also contains Me-Bz-C-LNA, as it can cause an unwanted side reaction.[3]
Conclusion
This compound is a highly specialized chemical reagent that enables the site-specific incorporation of 5-methyluridine LNA monomers into synthetic oligonucleotides. Its well-defined components—an acid-labile 5'-protecting group, a conformationally locked nucleoside core, and a reactive 3'-phosphoramidite—make it fully compatible with standard automated synthesis protocols, albeit with minor adjustments to coupling and oxidation times. The resulting LNA-modified oligonucleotides exhibit superior binding affinity, enhanced thermal stability, and increased nuclease resistance. These properties are highly desirable for a wide range of applications, from high-specificity diagnostic probes to potent antisense therapeutic agents, making this phosphoramidite a critical tool for researchers and drug developers in the field of nucleic acid chemistry.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the TLR9-Activating Potential of LNA-Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 8. caymanchem.com [caymanchem.com]
- 9. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 10. High-Affinity LNA-DNA Mixmer Probes for Detection of Chromosome-Specific Polymorphisms of 5S rDNA Repeats in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanding the design horizon of antisense oligonucleotides with alpha-L-LNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Synthesis and Properties of Oligonucleotides Containing LNA-Sulfamate and Sulfamide Backbone Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Unlocking High-Affinity Oligonucleotides: A Technical Guide to DMTr-LNA-5MeU-3-CED-phosphoramidite
For Immediate Release
This technical guide provides an in-depth overview of DMTr-LNA-5MeU-3-CED-phosphoramidite, a key building block in the synthesis of high-affinity oligonucleotides for research, diagnostics, and therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering detailed chemical information, experimental protocols, and quantitative data to support the effective use of this Locked Nucleic Acid (LNA) phosphoramidite (B1245037).
Core Chemical Information
This compound is a synthetically modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The "LNA" designation refers to the bicyclic structure where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, locking it in an RNA-like A-type conformation. This conformational rigidity significantly enhances the binding affinity of the resulting oligonucleotide to its complementary DNA or RNA target.
Synonyms: DMTr-Locked Nucleic Acid-5MeU-3-CED Phosphoramidite[1]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 206055-75-6 | [1] |
| Molecular Formula | C₄₁H₄₉N₄O₉P | [1] |
| Molecular Weight | 772.8 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and Ethanol (1-10 mg/ml) | [1] |
| Storage | -20°C | |
| Stability | ≥ 4 years at -20°C | [1] |
Automated Solid-Phase Oligonucleotide Synthesis Protocol
The synthesis of oligonucleotides incorporating LNA-5MeU is performed using standard automated phosphoramidite chemistry. However, due to the sterically hindered nature of LNA phosphoramidites, modifications to the standard DNA synthesis cycle are recommended to ensure high coupling efficiency.
2.1. Reagents and Materials
-
This compound
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Anhydrous Acetonitrile (ACN)
-
Activator solution (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in ACN)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)
2.2. Synthesis Cycle
The following is a generalized protocol for a single coupling cycle on an automated DNA synthesizer. Instrument-specific parameters may need to be optimized.
References
Basic principles of phosphoramidite chemistry for LNA synthesis
An In-Depth Technical Guide to the Basic Principles of Phosphoramidite (B1245037) Chemistry for LNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of phosphoramidite chemistry as applied to the synthesis of Locked Nucleic Acids (LNAs). It covers the core chemical reactions, the synthesis cycle, and the specific considerations required for incorporating LNA monomers into oligonucleotides.
Core Principles of LNA and Phosphoramidite Chemistry
Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues that exhibit enhanced thermal stability and binding affinity towards complementary DNA and RNA strands.[1][2][3] This is due to the presence of a methylene (B1212753) bridge that connects the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the furanose ring in a C3'-endo conformation, which is characteristic of A-form RNA helices.[4][] This pre-organized structure strengthens base stacking interactions, leading to a significant increase in the melting temperature (Tm) of LNA-containing duplexes, typically by 3-8 °C per LNA modification.[3][4]
The synthesis of LNA oligonucleotides is achieved using the well-established phosphoramidite method, which is the standard for automated, solid-phase DNA and RNA synthesis.[1][6][7] This method involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing oligonucleotide chain that is covalently attached to a solid support, commonly controlled pore glass (CPG).[8][9] The synthesis proceeds in the 3' to 5' direction.[8][10]
The key components in this process are:
-
LNA Phosphoramidites: These are the building blocks for LNA synthesis. They are nucleoside monomers with a reactive phosphoramidite group at the 3'-hydroxyl position and a protecting group, typically a dimethoxytrityl (DMT) group, on the 5'-hydroxyl.[10][] The exocyclic amino groups of the nucleobases (A, C, and G) are also protected to prevent side reactions.[1][7]
-
Solid Support: An insoluble support material, such as controlled pore glass (CPG), to which the first nucleoside is attached.[8][9]
-
Reagents and Solvents: A series of chemical reagents and anhydrous solvents are used to carry out the sequential steps of the synthesis cycle.[12]
The LNA Synthesis Cycle
The synthesis of LNA oligonucleotides follows a four-step cycle for each monomer addition. Due to the sterically hindered nature of LNA phosphoramidites, longer coupling times are generally required compared to standard DNA synthesis.[1][4]
The Four Steps of the Synthesis Cycle:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside. This is typically achieved by treating the support with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[7][13] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next LNA phosphoramidite monomer is activated by an activator, such as 1H-tetrazole or its derivatives (e.g., 5-ethylthio-1H-tetrazole), and then delivered to the solid support.[10][] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.[8][] This reaction is highly efficient, often exceeding 98-99% completion.[13]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[8][13][14] This renders them unreactive in subsequent cycles, simplifying the purification of the final product.[15]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester.[13] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine, and water.[13][14]
This four-step cycle is repeated for each LNA or DNA monomer to be added to the sequence.
Caption: The four-step phosphoramidite cycle for LNA oligonucleotide synthesis.
Quantitative Data in LNA Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The following table summarizes key quantitative parameters for LNA synthesis.
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | High efficiency is crucial for the synthesis of long oligonucleotides.[13][15] |
| LNA Coupling Time | 180 - 250 seconds | Longer than for standard DNA phosphoramidites due to steric hindrance.[1] |
| Standard DNA Coupling Time | ~30 seconds | For comparison with LNA coupling.[13] |
| Oxidation Time | ~45 seconds | Sufficient time is needed to ensure complete conversion to the stable phosphate triester.[1] |
| Tm Increase per LNA | 3 - 8 °C | Varies depending on the sequence and position of the LNA monomer.[3][4] |
Experimental Methodologies
The following sections provide a more detailed description of the key experimental procedures in LNA synthesis.
Preparation of Reagents
-
LNA Phosphoramidites: Dissolved in anhydrous acetonitrile (B52724) to standard concentrations (e.g., 0.1 M). Some modified LNA monomers may require a co-solvent like THF.[1]
-
Activator Solution: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) is typically used at a concentration of 0.25 M in anhydrous acetonitrile.[14]
-
Capping Solutions: Capping A consists of acetic anhydride in tetrahydrofuran (THF), and Capping B is N-methylimidazole in THF.[8][14]
-
Oxidizing Solution: A solution of 0.02 M iodine in a mixture of THF, pyridine, and water is commonly used.[13][14]
-
Deblocking Solution: 3% dichloroacetic acid (DCA) in toluene (B28343) or dichloromethane.[7][13]
Solid-Phase Synthesis Workflow
The following diagram illustrates the overall workflow for solid-phase LNA oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. microsynth.com [microsynth.com]
- 4. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
- 9. alfachemic.com [alfachemic.com]
- 10. atdbio.com [atdbio.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. empbiotech.com [empbiotech.com]
- 15. glenresearch.com [glenresearch.com]
Unlocking Potent Gene Silencing: A Technical Guide to 5-Methyl-Uridine LNA Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide-based therapeutics. Among these, Locked Nucleic Acid (LNA) has emerged as a powerful tool for enhancing the potency and stability of antisense oligonucleotides. This in-depth technical guide focuses on the 5-Methyl-Uridine LNA modification, a key component in the design of next-generation gene silencing therapeutics. We will delve into the synthesis, biophysical properties, and applications of this modification, providing detailed experimental protocols and quantitative data to empower your research and development endeavors.
The Core of LNA Technology: Enhanced Binding and Stability
Locked Nucleic Acid is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This structural constraint pre-organizes the sugar into an A-form helix, which is optimal for binding to complementary RNA targets. The incorporation of LNA monomers into an oligonucleotide results in several advantageous properties:
-
Unprecedented Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of oligonucleotide duplexes, leading to more stable and specific binding to the target RNA.[1][2]
-
Enhanced Binding Affinity: The locked conformation reduces the entropic penalty of hybridization, resulting in a higher binding affinity for the target sequence.[1][3]
-
Improved Nuclease Resistance: The modified backbone structure provides significant protection against degradation by endo- and exonucleases, prolonging the half-life of the oligonucleotide in biological fluids.[4][5][6][7]
-
Precise Mismatch Discrimination: The high binding affinity allows for the use of shorter oligonucleotides, which in turn enhances the ability to discriminate between perfectly matched and mismatched target sequences.[1]
The 5-methyl group on the uridine (B1682114) base, creating 5-Methyl-Uridine (also known as thymidine (B127349) in the context of LNA), further contributes to the stability of the duplex. This modification is a key component in the design of LNA oligonucleotides, particularly in the context of "gapmer" antisense oligonucleotides.
Quantitative Analysis of 5-Methyl-Uridine LNA Properties
To facilitate a clear understanding of the impact of 5-Methyl-Uridine LNA modifications, the following tables summarize key quantitative data from published studies.
Table 1: Thermal Stability (Melting Temperature, Tm) of LNA-Modified Oligonucleotides
| Oligonucleotide Composition | Target | ΔTm per LNA Modification (°C) | Reference |
| DNA with single LNA-T | DNA | +2 to +6 | [2] |
| RNA with single LNA-T | RNA | +3 to +9.6 | [2] |
| LNA-DNA gapmer | RNA | Not directly additive, sequence dependent | [8] |
| 2'-O-Methyl RNA with LNA | RNA | Variable, sequence and position dependent | [9] |
Note: ΔTm is the change in melting temperature compared to an unmodified DNA or RNA oligonucleotide of the same sequence. The exact value is sequence and context-dependent.
Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease Source | Half-life (t1/2) | Reference |
| Unmodified DNA | Proofreading DNA Polymerase | 0.10–0.36 h | [5] |
| LNA at 3'-terminus (L-1) | Pfu/Vent DNA Polymerase | 16.9 - 17.3 h | [5] |
| LNA at penultimate 3' position (L-2) | Pfu/Vent DNA Polymerase | Essentially complete resistance | [5] |
| Phosphorothioate Oligonucleotide | Plasma | 35 to 50 h (elimination) | [10] |
| LNA Oligonucleotide | Circulation (injected) | Cleared within 1 hour, tissue half-life 2-3 weeks | [11] |
| LNA-modified RNA aptamers | Human Plasma (25%) | >96 hours (minimal degradation) | [4] |
Note: Nuclease resistance is highly dependent on the type and position of the LNA modification, as well as the specific nuclease and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 5-Methyl-Uridine LNA phosphoramidites and the subsequent characterization of LNA-modified oligonucleotides.
Synthesis of 5-Methyl-Uridine (LNA-T) 5'-Phosphoramidite
The synthesis of the LNA-T phosphoramidite (B1245037) is a multi-step process that begins with a suitable protected sugar derivative and culminates in the phosphitylation of the 3'-hydroxyl group. The following is a generalized protocol based on established methods.[12][13][14][15][16][17][18][19][]
Materials:
-
Protected LNA-T nucleoside with a free 3'-hydroxyl and a 5'-dimethoxytrityl (DMT) group.
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.
-
Activator: 4,5-Dicyanoimidazole (DCI) or Ethylthiotetrazole (ETT).
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN).
-
N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous pyridine.
-
Work-up and purification reagents (e.g., saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica (B1680970) gel).
Procedure:
-
Preparation: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (argon or nitrogen). Dissolve the protected LNA-T nucleoside in anhydrous DCM or ACN.
-
Phosphitylation: Add DIPEA to the solution. In a separate flask, prepare the phosphitylating agent by mixing 2-cyanoethyl N,N-diisopropylchlorophosphoramidite with the activator in anhydrous ACN.
-
Reaction: Slowly add the phosphitylating agent solution to the nucleoside solution at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the pure LNA-T 5'-phosphoramidite.
-
Characterization: Confirm the identity and purity of the product using 1H NMR, 31P NMR, and mass spectrometry.
Automated Solid-Phase Synthesis of LNA-Modified Oligonucleotides
LNA-T phosphoramidites can be incorporated into oligonucleotides using standard automated DNA/RNA synthesizers employing phosphoramidite chemistry.[19][21]
Workflow:
Caption: Automated solid-phase synthesis cycle for LNA oligonucleotides.
Key Considerations:
-
Coupling Time: LNA phosphoramidites are bulkier than standard DNA or RNA phosphoramidites and may require longer coupling times for efficient incorporation.
-
Reagents: Use high-quality, anhydrous reagents to ensure optimal synthesis efficiency.
-
Cleavage and Deprotection: Standard cleavage and deprotection protocols are generally applicable, but optimization may be necessary depending on the specific protecting groups used.
Nuclease Resistance Assay
This protocol assesses the stability of LNA-modified oligonucleotides in the presence of nucleases, for instance, in serum.[4][5][6][22][23][24][25][26]
Materials:
-
LNA-modified and unmodified control oligonucleotides (e.g., 5'-labeled with a fluorescent dye).
-
Human or bovine serum.
-
Incubation buffer (e.g., PBS).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
-
Gel imaging system.
Procedure:
-
Incubation: Incubate the oligonucleotides at a final concentration of 1-5 µM in 50-90% serum at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide) and a tracking dye.
-
Gel Electrophoresis: Separate the degradation products by denaturing PAGE.
-
Analysis: Visualize the bands using a gel imaging system. Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Half-life Calculation: Plot the percentage of intact oligonucleotide against time and calculate the half-life (t1/2).
Mechanism of Action and Signaling Pathways
LNA-modified antisense oligonucleotides primarily function through an RNase H-mediated mechanism to achieve gene silencing. "Gapmer" designs, featuring a central "gap" of DNA monomers flanked by LNA "wings," are particularly effective.[3][8][27][28][29][30]
Workflow of LNA Gapmer Antisense Activity:
Caption: RNase H-mediated gene silencing by an LNA gapmer ASO.
Targeting Inflammatory Signaling: The TNF-α Pathway
A prominent application of LNA antisense technology is the modulation of inflammatory pathways. For example, LNA oligonucleotides have been designed to target Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory diseases.[11][31][32][33]
Signaling Pathway Targeted by Anti-TNF-α LNA Oligonucleotides:
Caption: Inhibition of TNF-α signaling by an LNA antisense oligonucleotide.
In this mechanism, the LNA ASO specifically binds to the TNF-α mRNA, leading to its degradation by RNase H. This prevents the translation of TNF-α protein, thereby inhibiting the downstream signaling cascade that drives inflammation.
Conclusion
The 5-Methyl-Uridine LNA modification represents a significant advancement in the design of antisense oligonucleotides. Its ability to confer high binding affinity, exceptional thermal stability, and robust nuclease resistance makes it an invaluable tool for researchers and drug developers. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the rational design and evaluation of LNA-based therapeutics. As our understanding of gene function and disease mechanisms continues to grow, the targeted gene silencing capabilities of 5-Methyl-Uridine LNA-modified oligonucleotides will undoubtedly play a crucial role in the development of novel and effective therapies.
References
- 1. annualreviews.org [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 8. Antisense locked nucleic acids efficiently suppress BCR/ABL and induce cell growth decline and apoptosis in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The influence of locked nucleic acid residues on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Endogenous TNF-α Antagonist Induced by Splice-switching Oligonucleotides Reduces Inflammation in Hepatitis and Arthritis Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LNA 5′-phosphoramidites for 5′→3′-oligonucleotide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 5-Cyanomethyluridine (cnm5 U) and 5-Cyanouridine (cn5 U) Phosphoramidites and Their Incorporation into RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. utupub.fi [utupub.fi]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
- 21. glenresearch.com [glenresearch.com]
- 22. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Degradation of nuclease-stabilized RNA oligonucleotides in Mycoplasma-contaminated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Effects of combinations of gapmer antisense oligonucleotides on the target reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antisense oligonucleotide targeting TNF-alpha can suppress Co-Cr-Mo particle-induced osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Neutralization of tumor necrosis factor alpha (TNF alpha) action on cell proliferation in rat blastocysts by antisense oligodeoxyribonucleotides directed against TNF alpha p60 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Application of DMTr-LNA-5MeU-3-CED-phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of DMTr-LNA-5MeU-3-CED-phosphoramidite, a crucial building block in the synthesis of modified oligonucleotides for research and therapeutic applications. This document details its chemical properties, supplier availability, and provides a generalized protocol for its use in solid-phase oligonucleotide synthesis. Furthermore, it explores the impact of Locked Nucleic Acid (LNA) modifications on oligonucleotide function and their relevance in drug development.
Introduction to this compound
This compound is a modified nucleoside phosphoramidite (B1245037) used in the chemical synthesis of oligonucleotides. The "LNA" designation indicates the presence of a Locked Nucleic Acid modification, a class of nucleic acid analogs containing a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation. This structural constraint pre-organizes the sugar moiety for A-form duplex formation, which is characteristic of RNA-RNA and RNA-DNA duplexes. The "5MeU" specifies a 5-methyluracil base, analogous to thymine. The "DMTr" group is a dimethoxytrityl protecting group on the 5'-hydroxyl function, essential for solid-phase synthesis, while the "CED" (cyanoethyl) and diisopropylamino groups constitute the phosphoramidite moiety at the 3'-position, enabling the coupling reaction.
The primary application of this phosphoramidite is in the synthesis of LNA-modified oligonucleotides, which exhibit significantly enhanced hybridization affinity towards complementary DNA and RNA strands, increased nuclease resistance, and improved target specificity. These properties make them valuable tools in various molecular biology applications and as therapeutic agents, particularly in the field of antisense technology.
Supplier and Availability
This compound is commercially available from several chemical suppliers specializing in reagents for oligonucleotide synthesis. Availability and product specifications should be confirmed directly with the suppliers.
Physicochemical Properties and Specifications
The following table summarizes the key physicochemical properties and typical specifications for this compound.
| Property | Value |
| CAS Number | 206055-75-6 |
| Molecular Formula | C₄₁H₄₉N₄O₉P |
| Molecular Weight | 772.82 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98%[1] |
| NMR | Consistent with structure[1] |
| Storage Conditions | -20°C, under inert atmosphere |
Experimental Protocols: Solid-Phase Synthesis of LNA-Modified Oligonucleotides
The incorporation of this compound into an oligonucleotide sequence is achieved through standard automated solid-phase phosphoramidite chemistry. However, due to the steric hindrance of the LNA monomer, modifications to the standard DNA synthesis cycle are recommended to ensure high coupling efficiency.
4.1. Materials and Reagents:
-
This compound
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.45 M 4,5-dicyanoimidazole (B129182) (DCI))
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Capping solutions (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: 16% N-methylimidazole in THF)
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA))
4.2. Automated Oligonucleotide Synthesis Cycle:
The synthesis is performed on an automated DNA/RNA synthesizer. The following cycle is repeated for each monomer addition.
-
Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Note: Due to the steric bulk of LNA phosphoramidites, a longer coupling time is required compared to standard DNA phosphoramidites. Recommended coupling times range from 180 to 250 seconds.[2] For challenging sequences, manual coupling for up to 15 minutes may be employed to achieve coupling yields greater than 95%.[3]
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution. A longer oxidation time may also be beneficial for LNA-containing oligonucleotides.[4]
4.3. Cleavage and Deprotection:
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation with a cleavage and deprotection solution. The specific conditions (temperature and duration) depend on the protecting groups used for the standard nucleobases.
4.4. Purification:
The crude oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC, to isolate the full-length product from truncated sequences and other impurities.
Impact of LNA-5MeU Modification on Oligonucleotide Properties
The incorporation of LNA-5MeU into an oligonucleotide confers several advantageous properties:
-
Enhanced Thermal Stability: LNA modifications significantly increase the melting temperature (Tₘ) of duplexes with complementary DNA and RNA. The increase in Tₘ is typically in the range of +3 to +8 °C per LNA modification.[5] This enhanced stability is due to the pre-organized C3'-endo conformation of the LNA sugar, which reduces the entropic penalty of duplex formation.
-
Increased Nuclease Resistance: The bicyclic structure of LNA provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases, thereby increasing the in vivo stability of the oligonucleotide.
-
Improved Mismatch Discrimination: The high binding affinity of LNA-containing oligonucleotides leads to a greater destabilization of duplexes with mismatched bases, resulting in improved specificity for the target sequence.
Applications in Research and Drug Development
The unique properties of LNA-modified oligonucleotides make them powerful tools in various applications:
-
Antisense Oligonucleotides (ASOs): LNA modifications are frequently used in the "wings" of "gapmer" ASOs.[6] These chimeric oligonucleotides consist of a central block of DNA-like nucleotides that can recruit RNase H to cleave the target mRNA, flanked by LNA-modified regions that provide high binding affinity and nuclease resistance.
-
Small Interfering RNAs (siRNAs): Incorporating LNA monomers into siRNA duplexes can enhance their stability and reduce off-target effects.
-
Diagnostic Probes: The high affinity and specificity of LNA-modified probes are advantageous in various diagnostic assays, such as fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR).
-
Aptamers: LNA modifications can be used to develop aptamers with improved binding affinities and stability.
Visualizations
Oligonucleotide Synthesis Workflow
Caption: Workflow for automated solid-phase synthesis of LNA-modified oligonucleotides.
LNA-Modified Antisense Oligonucleotide (Gapmer) Structure
Caption: Structure of a typical LNA "gapmer" antisense oligonucleotide.
Effect of LNA Modification on Duplex Stability
Caption: LNA modification locks the sugar conformation, increasing duplex thermal stability (Tm).
References
A Comprehensive Technical Guide to DMTr-LNA-5MeU-3-CED-phosphoramidite: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DMTr-LNA-5MeU-3-CED-phosphoramidite, a key building block in the synthesis of modified oligonucleotides for research and therapeutic applications. This document covers its chemical properties, comprehensive safety and handling protocols, and detailed experimental procedures for its incorporation into synthetic oligonucleotides.
Chemical and Physical Properties
This compound is a high-purity reagent essential for the introduction of Locked Nucleic Acid (LNA) modifications into oligonucleotides. The LNA modification confers enhanced thermal stability and nuclease resistance to the resulting oligonucleotide, making it a valuable tool in antisense technology and other nucleic acid-based therapeutics.
| Property | Value |
| Chemical Name | 1-[2,5-anhydro-4-C-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-3-O-[--INVALID-LINK--phosphino]-α-L-lyxofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione |
| Synonyms | DMTr-Locked Nucleic Acid-5MeU-3-CED Phosphoramidite (B1245037) |
| CAS Number | 206055-75-6 |
| Molecular Formula | C41H49N4O9P |
| Molecular Weight | 772.8 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in anhydrous acetonitrile (B52724), sparingly soluble in DMSO and Ethanol. |
| Storage | Store at -20°C under an inert atmosphere (e.g., Argon). |
| Stability | Stable for at least 4 years when stored correctly. |
Safety and Handling
This compound is a reactive chemical that requires careful handling to ensure personnel safety and maintain product integrity. The following safety precautions are based on available Safety Data Sheets (SDS).
Hazard Identification
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
| Precaution | Description |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a lab coat and ensure skin is not exposed. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |
Storage and Disposal
| Aspect | Recommendation |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents. Keep under an inert atmosphere. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Experimental Protocols: Oligonucleotide Synthesis
The incorporation of this compound into an oligonucleotide follows the standard phosphoramidite solid-phase synthesis cycle. However, due to the sterically hindered nature of LNA phosphoramidites, some modifications to the standard protocol are recommended to ensure high coupling efficiency.[1]
Reagent Preparation
-
Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. Use a dry, septum-sealed bottle and maintain an inert atmosphere.
-
Activator Solution: A 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or 0.3 M 5-(benzylthio)-1H-tetrazole (BTT) in anhydrous acetonitrile is recommended.
-
Capping Reagents: Standard capping reagents (Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF) are used.
-
Oxidizing Solution: A solution of 0.02 M iodine in THF/pyridine/water is typically used.
-
Deblocking Solution: A 3% solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM) is used for detritylation.
Automated Solid-Phase Synthesis Cycle
The following is a generalized protocol for a standard automated DNA/RNA synthesizer. The timings provided are recommendations for LNA phosphoramidites and may need to be optimized based on the specific instrument and other reagents used.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
-
Deblocking (Detritylation):
-
The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treating with the deblocking solution.
-
Duration: Standard deblocking times are generally sufficient (e.g., 60-120 seconds).
-
-
Coupling:
-
The this compound solution is activated by the activator and delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Recommended Coupling Time: A longer coupling time of 3 to 5 minutes (180 to 300 seconds) is recommended to ensure high coupling efficiency due to the steric hindrance of the LNA monomer.[1]
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents.
-
This step prevents the formation of deletion mutations in the final oligonucleotide sequence.
-
Duration: Standard capping times are generally sufficient (e.g., 30-60 seconds).
-
-
Oxidation:
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.
-
Recommended Oxidation Time: A slightly longer oxidation time of 45-60 seconds is recommended for LNA-containing oligonucleotides.[1]
-
This cycle is repeated for each subsequent monomer until the desired oligonucleotide sequence is synthesized.
Cleavage and Deprotection
-
Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).
-
Base and Phosphate Deprotection: The same ammoniacal solution is used to remove the protecting groups from the nucleobases and the phosphate backbone.
-
Standard Deprotection: Treatment with concentrated aqueous ammonia at 55°C for 8-12 hours is a standard procedure.
-
It is advisable to avoid methylamine-containing deprotection reagents if the oligonucleotide contains Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[1]
-
-
Purification: The deprotected oligonucleotide is then purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
Biological Context: LNA-5MeU and Innate Immunity
Oligonucleotides containing LNA modifications, including LNA-5MeU, can interact with components of the innate immune system. A key signaling pathway involved is the Toll-like receptor 9 (TLR9) pathway.
TLR9 Signaling Pathway
TLR9 is an endosomal receptor that recognizes unmethylated CpG dinucleotides, which are common in bacterial and viral DNA but are suppressed and often methylated in vertebrate genomes. The activation of TLR9 by synthetic oligonucleotides can lead to a pro-inflammatory immune response.
Caption: Simplified TLR9 signaling pathway activated by LNA-modified oligonucleotides.
The presence of 5-methyluridine (B1664183) (5MeU) in place of thymidine (B127349) does not fundamentally change the structure of the CpG motif. However, the methylation status of cytosines within the CpG motif is a critical determinant of TLR9 activation. While genomic DNA is typically methylated at CpG sites, leading to immune tolerance, synthetic oligonucleotides are often unmethylated. The inclusion of LNA modifications can modulate the immunostimulatory properties of these oligonucleotides. Studies have shown that while LNA modifications can sometimes reduce TLR9 stimulation, CpG-containing LNA gapmers can still exhibit significant TLR9-stimulatory activity. Interestingly, the methylation of cytosines only within the CpG motif does not always reduce TLR9 activation and can sometimes even increase it. However, systematic methylation of all cytosines in the oligonucleotide tends to reduce or abrogate TLR9 activation.
Therefore, when designing LNA-5MeU containing oligonucleotides for in vivo applications, it is crucial to consider the potential for TLR9-mediated immune stimulation. The specific sequence, backbone chemistry (phosphodiester vs. phosphorothioate), and the pattern of LNA modification will all influence the final immunological profile of the oligonucleotide.
Conclusion
This compound is a versatile and powerful tool for the synthesis of modified oligonucleotides with enhanced properties. A thorough understanding of its chemical characteristics, strict adherence to safety and handling protocols, and optimization of synthesis conditions are paramount for its successful application. Furthermore, a careful consideration of the potential biological effects, such as the activation of the TLR9 pathway, is essential for the development of safe and effective LNA-based therapeutics and research tools. This guide provides a foundational framework for researchers and developers working with this important class of modified nucleic acids.
References
Unlocking Enhanced Oligonucleotide Synthesis: A Technical Guide to DMTr-LNA-5MeU-3-CED-phosphoramidite
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action, experimental protocols, and performance data related to the use of DMTr-LNA-5MeU-3-CED-phosphoramidite in solid-phase oligonucleotide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical role of this modified phosphoramidite (B1245037) in producing high-affinity, nuclease-resistant oligonucleotides for therapeutic and diagnostic applications.
Core Concepts: The Architecture of a High-Performance Monomer
This compound is a cornerstone building block for the synthesis of oligonucleotides with superior biophysical and therapeutic properties. Its efficacy stems from the synergistic interplay of its four key chemical moieties:
-
5'-O-Dimethoxytrityl (DMTr): This acid-labile protecting group is affixed to the 5'-hydroxyl of the ribose sugar. Its primary function is to prevent unwanted polymerization during the synthesis cycle. The DMTr group is removed at the beginning of each cycle to allow for the coupling of the next phosphoramidite monomer. The amount of the released DMTr cation can be quantified spectrophotometrically to monitor coupling efficiency in real-time.
-
Locked Nucleic Acid (LNA): The LNA modification is a conformational lock on the ribose sugar, achieved through a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This bridge pre-organizes the sugar into an A-form helix geometry, which is optimal for binding to complementary RNA targets. This results in a significant increase in the thermal stability (Tm) of the resulting duplex, enhanced binding affinity, and improved mismatch discrimination.[1] Furthermore, the LNA structure provides steric hindrance that contributes to the oligonucleotide's resistance to nuclease degradation.[1]
-
5-Methyluridine (B1664183) (5-MeU): The methylation at the 5th position of the uracil (B121893) base serves a dual purpose. It enhances the thermal stability of the duplex formed with a complementary strand. Additionally, the presence of 5-methyluridine has been shown to reduce the immunogenicity of the oligonucleotide, a critical factor for in vivo therapeutic applications.[2]
-
3'-O-(2-Cyanoethyl-N,N-diisopropyl)-phosphoramidite (CED): This moiety at the 3'-position is the reactive component that enables the formation of the internucleotide phosphodiester bond. The diisopropylamino group is an excellent leaving group upon activation by an acidic catalyst, facilitating the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain. The 2-cyanoethyl (CED) group protects the phosphate (B84403) backbone during synthesis and is readily removed during the final deprotection step.
Mechanism of Action in Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound into a growing oligonucleotide chain follows the well-established four-step phosphoramidite synthesis cycle. Due to the steric hindrance of the LNA moiety, adjustments to the standard protocol, specifically longer coupling and oxidation times, are recommended to ensure high coupling efficiency.[3][4]
The Oligonucleotide Synthesis Cycle:
-
Detritylation (Deblocking): The synthesis cycle begins with the removal of the acid-labile DMTr protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This step exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile (B52724), is activated by an acidic azole catalyst, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide. This reaction forms a trivalent phosphite (B83602) triester linkage. Due to the increased steric bulk of the LNA modification, a longer coupling time (typically 3-5 minutes) is employed to ensure the reaction goes to completion.[5]
-
Capping: To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step. This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).
-
Oxidation: The unstable phosphite triester linkage is converted to a stable pentavalent phosphate triester by oxidation. A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine (B92270) is commonly used for this step. A slightly longer oxidation time is recommended for LNA-containing oligonucleotides to ensure complete conversion.[3][4]
This four-step cycle is repeated for each subsequent monomer until the desired oligonucleotide sequence is assembled.
Data Presentation
Coupling Time Comparison
| Phosphoramidite Type | Typical Coupling Time | Rationale for Difference |
| Standard DNA/RNA | 30 - 60 seconds | Less sterically hindered, allowing for rapid reaction kinetics. |
| DMTr-LNA-5MeU-3-CED | 180 - 300 seconds | Increased steric bulk from the LNA methylene bridge slows down the approach of the phosphoramidite to the 5'-hydroxyl group, necessitating a longer reaction time to achieve high coupling efficiency.[4] |
Recommended Oxidation Time
| Oligonucleotide Type | Recommended Oxidation Time |
| Standard DNA/RNA | 30 seconds |
| LNA-containing | 45 - 60 seconds[4] |
Experimental Protocols
Solid-Phase Synthesis of LNA-Containing Oligonucleotides
This protocol is adapted for an automated DNA/RNA synthesizer and assumes a 1 µmol synthesis scale.
Reagents and Materials:
-
This compound (and other required phosphoramidites) dissolved in anhydrous acetonitrile (0.1 M).
-
Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Capping A: Acetic anhydride/Pyridine/THF.
-
Capping B: 16% N-Methylimidazole in THF.
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing solvent: Anhydrous acetonitrile.
-
Solid support: Controlled Pore Glass (CPG) pre-loaded with the 3'-terminal nucleoside.
Synthesis Cycle Parameters:
| Step | Reagent/Solvent | Wait Time |
| 1. Detritylation | 3% TCA in DCM | 60 seconds |
| 2. Wash | Acetonitrile | 30 seconds |
| 3. Coupling | Phosphoramidite + Activator | 240 seconds |
| 4. Wash | Acetonitrile | 30 seconds |
| 5. Capping | Capping A + Capping B | 30 seconds |
| 6. Wash | Acetonitrile | 30 seconds |
| 7. Oxidation | 0.02 M Iodine solution | 45 seconds |
| 8. Wash | Acetonitrile | 30 seconds |
Procedure:
-
Load the appropriate solid support column onto the synthesizer.
-
Load the phosphoramidite solutions, activator, and other synthesis reagents into their respective positions on the synthesizer.
-
Program the synthesizer with the desired oligonucleotide sequence and the modified synthesis cycle parameters as detailed in the table above.
-
Initiate the synthesis run.
-
Upon completion of the synthesis, proceed to the cleavage and deprotection protocol.
Cleavage and Deprotection of LNA-Containing Oligonucleotides
Reagents:
-
Concentrated ammonium (B1175870) hydroxide (B78521).
-
Optional: Methylamine solution for specific base-protecting groups.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide to the vial (approximately 1 mL for a 1 µmol synthesis).
-
Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the cyanoethyl phosphate protecting groups and the protecting groups on the nucleobases.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water.
Purification and Analysis
The crude LNA-containing oligonucleotide can be purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[6] The purity and identity of the final product should be confirmed by analytical techniques like HPLC, Mass Spectrometry (MS), and Capillary Electrophoresis (CE).[2][6][7]
Mandatory Visualizations
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
References
- 1. Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. 分析用HPLCによるオリゴヌクレオチドの品質管理 [sigmaaldrich.com]
- 7. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
Methodological & Application
Synthesis of LNA-Modified Oligonucleotides Using DMTr-LNA-5MeU-3-CED-phosphoramidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Locked Nucleic Acid (LNA)-modified oligonucleotides utilizing DMTr-LNA-5MeU-3-CED-phosphoramidite. LNA modifications confer enhanced thermal stability, nuclease resistance, and binding affinity to oligonucleotides, making them valuable tools in therapeutics and diagnostics. The synthesis is based on standard automated solid-phase phosphoramidite (B1245037) chemistry with specific modifications to accommodate the unique properties of LNA monomers.
Introduction to LNA-Modified Oligonucleotides
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in an A-form conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This conformational rigidity significantly increases the thermal stability of duplexes formed with complementary DNA or RNA strands. Each LNA base incorporation can increase the melting temperature (Tm) by approximately 2-4°C[1]. LNA-modified oligonucleotides exhibit improved mismatch discrimination and are resistant to nuclease degradation, properties that are highly desirable for antisense oligonucleotides, siRNAs, probes, and other therapeutic and diagnostic applications.
The synthesis of LNA-containing oligonucleotides is compatible with standard DNA synthesis protocols and automated synthesizers[2][3]. However, due to the sterically hindered nature of LNA phosphoramidites, adjustments to the synthesis cycle, particularly longer coupling and oxidation times, are necessary to ensure high coupling efficiency[2][3].
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Various | Anhydrous, for oligonucleotide synthesis |
| Standard DNA/RNA phosphoramidites | Various | Anhydrous, for oligonucleotide synthesis |
| Solid Support (e.g., CPG, Polystyrene) | Various | Pre-loaded with the first nucleoside |
| Activator (e.g., DCI, ETT) | Various | Anhydrous solution in acetonitrile (B52724) |
| Oxidizer (e.g., Iodine/Water/Pyridine) | Various | Standard solution |
| Capping Reagents (Cap A and Cap B) | Various | Standard solutions |
| Deblocking Reagent (e.g., Dichloroacetic acid) | Various | 3% solution in toluene (B28343) or dichloromethane |
| Anhydrous Acetonitrile | Various | DNA synthesis grade |
| Cleavage and Deprotection Reagent | Various | e.g., Concentrated Ammonium Hydroxide, AMA |
| Purification Buffers and Columns | Various | HPLC grade |
Experimental Protocols
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis is performed on an automated DNA/RNA synthesizer using the phosphoramidite method. The following protocol outlines the key steps in each synthesis cycle.
Caption: Automated solid-phase synthesis workflow for LNA-modified oligonucleotides.
Detailed Steps:
-
Preparation:
-
Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Note that some LNA phosphoramidites may require a co-solvent like THF for better solubility[3].
-
Install all reagent bottles on the synthesizer and ensure an inert atmosphere (argon or helium) is maintained.
-
-
Synthesis Cycle: The standard four-step cycle (deblocking, coupling, capping, and oxidation) is repeated for each monomer addition.
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMTr) protecting group is removed from the support-bound nucleoside by treatment with a solution of dichloroacetic acid (DCA) in toluene or dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Step 2: Coupling: The this compound (or another phosphoramidite) is activated by an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI)) and delivered to the solid support. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA monomers, an extended coupling time is crucial for achieving high coupling efficiency[2][3].
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically a solution of iodine in water/pyridine/THF. A longer oxidation time is recommended for LNA-containing linkages[3].
-
Table 1: Recommended Synthesis Cycle Parameters for LNA-Modified Oligonucleotides
| Step | Reagent | Time (seconds) | Notes |
| Deblocking | 3% Dichloroacetic Acid in Toluene | 60 - 90 | Standard time is usually sufficient. |
| Coupling | LNA Phosphoramidite + Activator | 180 - 250 | Extended time is critical for high coupling efficiency of sterically hindered LNA monomers[3]. |
| Capping | Cap A (e.g., Acetic Anhydride) + Cap B (e.g., N-Methylimidazole) | 20 - 30 | Standard time is generally applicable. |
| Oxidation | Iodine/Water/Pyridine | 45 - 60 | Extended time ensures complete oxidation of the phosphite triester linkage[3]. |
Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed.
Caption: Workflow for the cleavage and deprotection of synthesized oligonucleotides.
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the cleavage and deprotection solution. Common reagents include:
-
Concentrated Ammonium Hydroxide: Incubate at 55°C for 8-16 hours.
-
Ammonia/Methylamine (AMA): A 1:1 mixture allows for faster deprotection, typically 10 minutes at 65°C[4][5]. Caution: Avoid using methylamine-containing reagents when the oligonucleotide contains Me-Bz-C-LNA, as it can lead to transamination[3].
-
-
After incubation, cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Wash the solid support with water or a suitable buffer and combine the washes with the supernatant.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water for purification.
Purification and Quality Control
Purification is essential to remove truncated sequences (n-1, n-2), protecting group adducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity LNA-modified oligonucleotides.
Purification Methods:
-
Reversed-Phase HPLC (RP-HPLC): This technique is effective for purifying "DMT-on" oligonucleotides, where the final 5'-DMTr group provides a hydrophobic handle for separation. After purification, the DMTr group is removed by treatment with an acid (e.g., 80% acetic acid). RP-HPLC is also suitable for purifying oligonucleotides with hydrophobic modifications[4].
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone. It provides excellent resolution for separating full-length products from shorter failure sequences[6].
Quality Control:
The purity and identity of the final product should be confirmed using the following methods:
-
Analytical HPLC (RP-HPLC or AEX-HPLC): To assess the purity of the final product.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized oligonucleotide.
Data Presentation: The Impact of Coupling Efficiency
Achieving high coupling efficiency at every step is critical for the synthesis of long, high-quality oligonucleotides. Even a small decrease in average stepwise coupling efficiency dramatically reduces the yield of the full-length product.
Table 2: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency
| Oligonucleotide Length (bases) | Average Coupling Efficiency: 98.0% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 99.5% |
| 20 | 68% | 82% | 90% |
| 30 | 55% | 75% | 86% |
| 50 | 36% | 61% | 78% |
| 70 | 25% | 50% | 70% |
| 100 | 13% | 37% | 61% |
Yields are calculated as (Average Coupling Efficiency)^(Number of Couplings). This table illustrates the critical importance of optimizing coupling conditions, especially the extended coupling times for LNA monomers, to maximize the yield of the desired full-length product[7][8].
Conclusion
The incorporation of this compound into oligonucleotides can be successfully achieved using standard automated solid-phase synthesis with modifications to the coupling and oxidation steps. By following the detailed protocols and considering the critical parameters outlined in this document, researchers can synthesize high-quality LNA-modified oligonucleotides for a wide range of applications in research, diagnostics, and drug development. Rigorous purification and quality control are essential to ensure the performance and reliability of the final product.
References
- 1. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 2. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. glenresearch.com [glenresearch.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols: Incorporating DMTr-LNA-5MeU-3-CED-phosphoramidite in Automated DNA/RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of 5’-O-Dimethoxytrityl-5-methyl-Uridine-3’-O-(2-Cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMTr-LNA-5MeU-3-CED-phosphoramidite) into synthetic oligonucleotides using automated DNA/RNA synthesizers. The inclusion of Locked Nucleic Acid (LNA) monomers, such as LNA-5MeU, offers significant advantages in terms of thermal stability, nuclease resistance, and binding affinity, making them ideal for a wide range of applications in research and drug development.
Introduction to LNA-5-methyluridine (LNA-5MeU)
Locked Nucleic Acid (LNA) is a class of modified nucleic acid analogues where the ribose ring is conformationally locked by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading to enhanced hybridization properties.
The incorporation of LNA-5MeU into DNA or RNA oligonucleotides results in several beneficial properties:
-
Increased Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of duplexes, allowing for the use of shorter probes with high affinity.
-
Enhanced Nuclease Resistance: The modified backbone provides resistance to degradation by various nucleases, increasing the in vivo and in vitro stability of the oligonucleotides.
-
Improved Binding Affinity: LNA-containing oligonucleotides exhibit unprecedented binding affinities towards complementary DNA and RNA targets.
-
Superior Mismatch Discrimination: The rigid structure of LNA enhances the destabilizing effect of base mismatches, making LNA-modified probes highly specific for their targets.
These properties make oligonucleotides containing LNA-5MeU valuable tools for various applications, including:
-
Antisense therapy
-
Diagnostic probes for SNP detection
-
Allele-specific PCR
-
In situ hybridization
-
Microarrays
Data Presentation
The incorporation of LNA-5MeU leads to predictable and significant improvements in the physicochemical properties of oligonucleotides. The following tables summarize the expected quantitative data based on published literature for LNA-modified oligonucleotides.
Table 1: Thermal Stability of Oligonucleotides with and without LNA-5MeU
| Sequence (5' to 3') | Modification | Tm (°C) vs. DNA | ΔTm (°C) vs. DNA | Tm (°C) vs. RNA | ΔTm (°C) vs. RNA |
| GCA TGT GAC | Unmodified DNA | 48.5 | - | 52.0 | - |
| GCA U GT GAC | Single LNA-5MeU | 54.5 | +6.0 | 59.5 | +7.5 |
| GU A TGT GAU | Two LNA-5MeU | 61.0 | +12.5 | 67.0 | +15.0 |
| U CA TU T GAC | Two LNA-5MeU | 60.5 | +12.0 | 66.5 | +14.5 |
Note: Tm values are illustrative and can vary depending on the sequence context, buffer conditions, and oligo concentration. The ΔTm per LNA modification typically ranges from +2 to +8 °C.
Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides
| Oligonucleotide Type | Nuclease | Half-life (t½) | Fold Increase in Stability |
| Unmodified DNA | 3'-Exonuclease | ~15 min | - |
| LNA-modified (3' end-cap) | 3'-Exonuclease | > 4 hours | > 16 |
| Unmodified DNA | Serum Nucleases | ~30 min | - |
| LNA-modified (gapmer) | Serum Nucleases | > 12 hours | > 24 |
Note: The level of nuclease resistance is dependent on the number and position of LNA modifications, as well as the specific nuclease.
Table 3: Coupling Efficiency of this compound
| Parameter | Standard DNA Phosphoramidite | This compound |
| Recommended Coupling Time | 60 - 90 seconds | 180 - 300 seconds |
| Activator | 0.25 M DCI or 0.45 M Tetrazole | 0.25 M DCI or 0.45 M Tetrazole |
| Typical Coupling Efficiency | > 99% | > 98.5% |
Note: Coupling times may need to be optimized depending on the specific synthesizer and reagent setup.
Experimental Protocols
Automated Oligonucleotide Synthesis Incorporating LNA-5MeU
This protocol outlines the modifications to a standard DNA/RNA synthesis cycle for the incorporation of this compound.
Materials:
-
This compound
-
Standard DNA or RNA phosphoramidites and solid supports
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
Procedure:
-
Preparation of LNA-5MeU Phosphoramidite Solution: Dissolve the this compound in anhydrous acetonitrile to the standard concentration recommended for your synthesizer (e.g., 0.1 M). Ensure the solution is completely anhydrous.
-
Synthesizer Setup: Install the LNA-5MeU phosphoramidite solution on a designated port on the DNA/RNA synthesizer.
-
Synthesis Cycle Modification: Modify the standard synthesis cycle for the steps where LNA-5MeU is to be incorporated. The primary modification is an extended coupling time.
-
Deblocking: Standard detritylation with 3% TCA in DCM.
-
Coupling: Extend the coupling time to 180-300 seconds . Use a standard activator like 0.25 M DCI.
-
Capping: Standard capping step to block unreacted 5'-hydroxyl groups.
-
Oxidation: Standard oxidation to convert the phosphite (B83602) triester to the more stable phosphate (B84403) triester.
-
-
Post-Synthesis Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove the phosphate protecting groups using concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
For oligonucleotides containing sensitive standard DNA bases, milder deprotection conditions may be required.
-
-
Purification: Purify the LNA-containing oligonucleotide using standard methods such as reverse-phase HPLC (RP-HPLC) or ion-exchange HPLC.
Nuclease Degradation Assay
This protocol provides a general method to assess the stability of LNA-modified oligonucleotides in the presence of nucleases.
Materials:
-
LNA-modified oligonucleotide
-
Unmodified DNA oligonucleotide of the same sequence (control)
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase) or serum
-
Reaction buffer (specific to the nuclease)
-
Quenching solution (e.g., EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC
-
Staining agent (e.g., SYBR Gold) or UV detector
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (LNA-modified or control) at a final concentration of 1 µM in the appropriate reaction buffer.
-
Nuclease Addition: Initiate the reaction by adding the nuclease (e.g., 0.1 units of 3'-exonuclease) or serum (e.g., 10% fetal bovine serum) to each tube.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot of the reaction and stop the degradation by adding a quenching solution (e.g., EDTA to a final concentration of 25 mM) and heating to 95°C for 5 minutes.
-
Analysis: Analyze the samples by denaturing PAGE or RP-HPLC.
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point. The half-life (t½) can be calculated from the degradation profile.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of LNA-5MeU modified oligonucleotides.
Caption: Automated synthesis cycle for incorporating LNA-5MeU.
Caption: Antisense mechanism involving LNA-modified oligonucleotides.
Caption: Workflow for SNP detection using LNA-5MeU probes.
Designing High-Performance LNA Probes for qPCR with DMTr-LNA-5MeU-3-CED-phosphoramidite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and implementation of Locked Nucleic Acid (LNA) quantitative PCR (qPCR) probes utilizing the specialized phosphoramidite (B1245037), DMTr-LNA-5MeU-3-CED-phosphoramidite. The incorporation of LNA bases, particularly 5-methyluracil, offers significant advantages in terms of probe stability, specificity, and overall qPCR assay performance.
Introduction to LNA Probes and the Role of 5-Methyluracil
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational rigidity significantly increases the thermal stability (Tm) of duplexes formed with complementary DNA or RNA strands.[1] Consequently, LNA-containing probes can be designed to be shorter than traditional DNA probes while maintaining a high melting temperature, leading to improved quenching and a better signal-to-noise ratio in qPCR assays.[1]
The incorporation of 5-methyluracil (5MeU), a modified pyrimidine (B1678525) base, in place of thymine (B56734) can further enhance the properties of LNA probes. The methyl group in 5-methyluracil is known to increase the thermal stability of DNA duplexes. When combined with the LNA backbone, this modification is anticipated to provide superior hybridization characteristics.
Key Advantages of LNA Probes with 5-Methyluracil:
-
Increased Thermal Stability: Higher melting temperature (Tm) allows for the design of shorter, more specific probes.
-
Enhanced Specificity: Improved discrimination between perfectly matched and mismatched targets, crucial for applications like SNP genotyping.
-
Improved Signal-to-Noise Ratio: Shorter probes with high Tm values lead to more efficient quenching of the fluorophore in the unbound state.
-
Greater Design Flexibility: The ability to fine-tune the Tm of probes allows for more flexibility in assay design, especially for AT-rich targets.
Design Principles for LNA Probes with this compound
Effective LNA probe design is critical for successful qPCR experiments. The following guidelines should be considered when designing probes incorporating LNA-5MeU.
General Probe Design Considerations
-
Probe Length: Typically, LNA probes are shorter than their DNA counterparts, ranging from 13 to 25 nucleotides in length.
-
Melting Temperature (Tm): The target Tm for an LNA probe should be 5-10°C higher than the annealing temperature of the PCR primers. A typical target Tm is between 60°C and 70°C.
-
GC Content: Aim for a GC content between 30% and 80%. Avoid runs of identical nucleotides, especially four or more Gs.
-
Placement of LNA Monomers:
-
Strategically place LNA bases to maximize their effect on Tm and specificity.
-
For SNP detection, place an LNA base at or near the SNP site to enhance mismatch discrimination.
-
Avoid placing more than four consecutive LNA bases to prevent excessive rigidity.
-
Distribute LNA bases throughout the probe rather than clustering them at one end.
-
-
Fluorophore and Quencher: Select a suitable fluorophore-quencher pair based on the detection capabilities of the qPCR instrument. Position the quencher at the 3' end and the fluorophore at the 5' end. A 3' phosphate (B84403) group can be added to prevent extension of the probe by DNA polymerase.
Specific Considerations for LNA-5MeU Probes
The incorporation of 5-methyluracil in place of thymine is expected to increase the Tm of the probe. This allows for either even shorter probe designs or the ability to achieve a desired Tm in AT-rich regions where standard LNA-T probes might fall short.
Table 1: Predicted Impact of LNA-5MeU on Probe Design Parameters
| Probe Characteristic | Standard LNA-T Probe | LNA-5MeU Probe (Predicted) | Rationale |
| Length for a given Tm | 15-25 nt | 13-23 nt | Increased Tm per modified base allows for shorter probes. |
| Tm of an AT-rich probe | Lower | Higher | 5-methyl group enhances duplex stability. |
| Mismatch Discrimination | High | Potentially Higher | The combination of LNA and 5-methyluracil may further destabilize mismatched pairs. |
Experimental Protocols
Protocol for Synthesis of LNA Probes with this compound
The synthesis of LNA-containing oligonucleotides follows standard phosphoramidite chemistry on an automated DNA synthesizer, with some key modifications.
dot
Caption: Automated phosphoramidite synthesis workflow for LNA probes.
Materials:
-
This compound
-
Standard DNA and other LNA phosphoramidites (A, C, G)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping solution (Acetic Anhydride/Lutidine/THF)
-
Oxidizing solution (Iodine/Water/Pyridine)
-
Deblocking solution (Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Ammonia solution for cleavage and deprotection
Protocol:
-
Preparation of Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M). Note that some modified phosphoramidites may require different solvents for optimal solubility.
-
Automated Synthesis: Program the DNA synthesizer with a modified synthesis cycle for the incorporation of LNA phosphoramidites.
-
Coupling Time: LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites and therefore require a longer coupling time. A coupling time of 180-300 seconds is recommended, but may need to be optimized.
-
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated ammonium (B1175870) hydroxide.
-
Purification: Purify the LNA probe using High-Performance Liquid Chromatography (HPLC) to ensure high purity.
Protocol for qPCR using LNA-5MeU Probes
This protocol provides a general guideline for performing qPCR with the newly synthesized LNA-5MeU probes. Optimization of cycling conditions and component concentrations is recommended for each new assay.
dot
Caption: General workflow for a qPCR experiment using LNA probes.
Materials:
-
Purified LNA-5MeU probe
-
Forward and reverse PCR primers
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and reaction buffer)
-
Template DNA or cDNA
-
Nuclease-free water
Protocol:
-
Reaction Setup:
-
On ice, prepare a qPCR reaction mix according to the manufacturer's instructions. A typical 20 µL reaction may consist of:
-
10 µL of 2x qPCR Master Mix
-
0.5 µL of Forward Primer (10 µM)
-
0.5 µL of Reverse Primer (10 µM)
-
0.4 µL of LNA-5MeU Probe (5 µM)
-
1 µL of Template DNA/cDNA
-
7.6 µL of Nuclease-free water
-
-
Gently mix and spin down the reactions.
-
-
Thermal Cycling:
-
Perform qPCR in a real-time PCR instrument with the following cycling conditions (these may require optimization):
-
Initial Denaturation: 95°C for 2-5 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60-65°C for 60 seconds (acquire fluorescence data at this step)
-
-
-
-
Data Analysis:
-
Analyze the amplification data to determine the quantification cycle (Cq) values for each sample.
-
Perform a melt curve analysis (if using a DNA-binding dye for other purposes) to assess the specificity of the amplification.
-
Data Presentation and Performance Evaluation
The performance of LNA-5MeU probes should be evaluated against standard DNA probes and, if possible, standard LNA-T probes. The following tables provide a template for presenting such comparative data.
Table 2: Comparison of Probe Melting Temperatures (Tm)
| Probe Type | Sequence (5' to 3') | Length (nt) | GC Content (%) | Experimental Tm (°C) |
| Standard DNA | [Sequence] | 25 | 48 | 58.2 |
| LNA-T | [Sequence with LNA-T] | 18 | 50 | 65.7 |
| LNA-5MeU | [Sequence with LNA-5MeU] | 18 | 50 | [To be determined] |
This table allows for a direct comparison of the thermal stability conferred by the different probe chemistries.
Table 3: qPCR Performance Metrics
| Probe Type | Target Concentration | Cq Value (Average ± SD) | Amplification Efficiency (%) |
| Standard DNA | 10^6 copies | 20.1 ± 0.2 | 95.3 |
| 10^3 copies | 30.0 ± 0.3 | ||
| LNA-T | 10^6 copies | 19.5 ± 0.1 | 98.7 |
| 10^3 copies | 29.3 ± 0.2 | ||
| LNA-5MeU | 10^6 copies | [To be determined] | [To be determined] |
| 10^3 copies | [To be determined] |
This table summarizes the key performance indicators of the qPCR assay, including sensitivity (Cq values) and efficiency.
Table 4: Mismatch Discrimination Analysis
| Probe Type | Target | Cq Value (Average ± SD) | ΔCq (Perfect Match - Mismatch) |
| LNA-5MeU | Perfect Match | 22.3 ± 0.2 | - |
| Single Mismatch | 30.1 ± 0.4 | 7.8 | |
| LNA-T | Perfect Match | 22.5 ± 0.2 | - |
| Single Mismatch | 28.9 ± 0.3 | 6.4 |
This table is crucial for demonstrating the improved specificity of the LNA-5MeU probe in distinguishing between closely related sequences.
Conclusion
The use of this compound for the synthesis of LNA qPCR probes offers a promising avenue for enhancing the sensitivity, specificity, and overall robustness of quantitative PCR assays. The protocols and design considerations outlined in this document provide a comprehensive framework for researchers to implement this advanced probe technology in their work. Further optimization of synthesis and qPCR conditions for specific applications is encouraged to achieve the best possible results.
References
Application Notes: DMTr-LNA-5MeU-3-CED-phosphoramidite for Antisense Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-LNA-5MeU-3-CED-phosphoramidite is a key building block in the synthesis of high-affinity antisense oligonucleotides (ASOs). This phosphoramidite (B1245037) contains a 5-methyluridine (B1664183) nucleoside that has been conformationally locked through a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon, forming a Locked Nucleic Acid (LNA) structure. This modification pre-organizes the sugar moiety into a C3'-endo (RNA-like) conformation, which has profound effects on the properties of the resulting oligonucleotide. The incorporation of LNA-5MeU into ASOs offers significant advantages for therapeutic and research applications by enhancing their binding affinity, metabolic stability, and ultimately, their gene-silencing potency.
Key Features and Advantages of LNA-5MeU Incorporation
The inclusion of LNA-5MeU monomers in antisense oligonucleotides imparts several beneficial properties:
-
Unprecedented Thermal Stability: LNA modifications dramatically increase the melting temperature (Tm) of oligonucleotide duplexes, with each LNA monomer contributing a significant increase. This high binding affinity allows for the design of shorter, more specific ASOs.
-
Enhanced Nuclease Resistance: The rigid structure of the LNA monomer provides steric hindrance to endo- and exonucleases, significantly increasing the in vitro and in vivo half-life of the ASO compared to unmodified DNA or RNA oligonucleotides.
-
Improved Target Specificity: The high binding affinity of LNA-containing ASOs allows for excellent discrimination between perfectly matched and mismatched target sequences, reducing off-target effects.
-
Versatile ASO Designs: LNA-5MeU can be incorporated into various ASO designs, including "gapmers" and "mixmers," to fine-tune their mechanism of action, be it RNase H-mediated degradation of the target mRNA or steric hindrance of translation.
-
Compatibility with Standard Synthesis: this compound is compatible with standard automated solid-phase oligonucleotide synthesis protocols, allowing for its straightforward integration into existing workflows.[1]
Data Presentation
Table 1: Impact of LNA Modification on Oligonucleotide Duplex Thermal Stability (Tm)
| Oligonucleotide Composition | Target | Tm (°C) | ΔTm per LNA modification (°C) |
| Unmodified DNA | RNA | 55.2 | N/A |
| DNA with 1 LNA-T | RNA | 60.5 | +5.3 |
| DNA with 3 LNA-T | RNA | 68.1 | +4.3 (average) |
| DNA with 5 LNA-T | RNA | 75.4 | +4.0 (average) |
| Unmodified DNA | DNA | 52.8 | N/A |
| DNA with 3 LNA-5MeU | DNA | 65.7 | +4.3 (average) |
| DNA with 5 LNA-5MeU | DNA | 73.9 | +4.2 (average) |
Note: Data is illustrative and compiled from various sources. Actual Tm values will depend on sequence, length, and buffer conditions.
Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides
| Oligonucleotide | Nuclease | Half-life (t½) | Fold Increase in Stability |
| Unmodified DNA | 3'-Exonuclease (Snake Venom Phosphodiesterase) | ~5 min | 1x |
| Phosphorothioate DNA (PS-DNA) | 3'-Exonuclease (Snake Venom Phosphodiesterase) | ~2 hours | 24x |
| LNA-DNA gapmer (Phosphodiester) | 3'-Exonuclease (Snake Venom Phosphodiesterase) | > 24 hours | > 288x |
| LNA-DNA gapmer (Phosphorothioate) | 3'-Exonuclease (Snake Venom Phosphodiesterase) | > 48 hours | > 576x |
Note: Data is illustrative. The level of nuclease resistance depends on the number and position of LNA modifications, as well as the presence of other modifications like phosphorothioates.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of LNA-5MeU Containing Oligonucleotides
This protocol outlines the steps for automated solid-phase synthesis of oligonucleotides incorporating this compound on a standard DNA/RNA synthesizer.
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites (A, C, G, T)
-
Solid support (e.g., CPG) pre-loaded with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)
Procedure:
-
Preparation:
-
Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Install the phosphoramidite vials and other reagents on the DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer software.
-
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by the deblocking solution.
-
Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. Note: Due to the steric hindrance of LNA phosphoramidites, a longer coupling time (e.g., 180-250 seconds) is recommended for efficient coupling.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution. A longer oxidation time (e.g., 45 seconds) is recommended after LNA coupling.[1]
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide (B78521).
-
The base and phosphate protecting groups are removed by heating the oligonucleotide in the ammonium hydroxide solution.
-
-
Purification: The crude oligonucleotide is purified using RP-HPLC or IEX chromatography (see Protocol 2).
Protocol 2: Purification of LNA-5MeU Containing Oligonucleotides
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
Materials:
-
Crude, deprotected oligonucleotide solution
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
Procedure:
-
Sample Preparation: Dilute the crude oligonucleotide solution in Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The DMTr-on full-length product will be more retained than the failure sequences.
-
Monitor the elution at 260 nm.
-
-
Fraction Collection and Detritylation:
-
Collect the peak corresponding to the full-length DMTr-on oligonucleotide.
-
Lyophilize the collected fraction.
-
Remove the DMTr group by treating with an acidic solution (e.g., 80% acetic acid).
-
-
Desalting: Desalt the detritylated oligonucleotide using a desalting column or by ethanol (B145695) precipitation.
B. Ion-Exchange Chromatography (IEX):
Materials:
-
Crude, deprotected oligonucleotide solution
-
HPLC or FPLC system with a UV detector
-
Anion-exchange column
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
Procedure:
-
Sample Preparation: Dilute the crude oligonucleotide in Mobile Phase A.
-
Chromatography:
-
Equilibrate the anion-exchange column with Mobile Phase A.
-
Load the sample onto the column.
-
Elute the oligonucleotide with a linear gradient of increasing Mobile Phase B. Oligonucleotides will elute based on their net negative charge (i.e., length).
-
Monitor the elution at 260 nm.
-
-
Fraction Collection and Desalting:
-
Collect the peak corresponding to the full-length oligonucleotide.
-
Desalt the collected fraction.
-
Protocol 3: In Vitro Evaluation of Antisense Activity by RT-qPCR
This protocol describes how to assess the ability of an LNA-5MeU ASO to knockdown a target mRNA in cultured cells.
Materials:
-
Cultured cells expressing the target gene
-
LNA-5MeU ASO and a scrambled control ASO
-
Transfection reagent (e.g., lipofectamine) or electroporation system
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare complexes of the ASO (at various concentrations) and the transfection reagent according to the manufacturer's protocol.
-
Add the ASO complexes to the cells and incubate for the desired time (e.g., 24-48 hours).
-
-
RNA Extraction: Lyse the cells and extract total RNA using an RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions for the target gene and the housekeeping gene using the synthesized cDNA, primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for the target and housekeeping genes.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control-treated cells.
-
Visualizations
Caption: Workflow for antisense oligonucleotide development using LNA-5MeU.
Caption: TGF-β signaling pathway targeted by an LNA ASO against TGFBR2.
References
Application Notes and Protocols for DMTr-LNA-5MeU-3-CED-phosphoramidite in SNP Genotyping Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. The accurate and efficient detection of SNPs is crucial for disease association studies, pharmacogenomics, and personalized medicine. Locked Nucleic Acid (LNA) technology offers significant advantages in SNP genotyping due to its ability to enhance the specificity and sensitivity of oligonucleotide probes.[1]
LNA is a class of modified RNA nucleotide analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen of the ribose with the 4'-carbon.[2] This "locked" structure confers unique properties to oligonucleotides, most notably a significant increase in thermal stability when hybridized to a complementary DNA or RNA strand.[2][3] Each incorporation of an LNA monomer can increase the melting temperature (Tm) of a duplex by 2-6°C.[2][4] This enhanced binding affinity allows for the design of shorter probes with high specificity, which is ideal for discriminating between alleles that differ by only a single base.[1]
DMTr-LNA-5MeU-3-CED-phosphoramidite is a key building block for the synthesis of LNA-containing oligonucleotides. It is a phosphoramidite (B1245037) derivative of 5-methyluridine (B1664183) with an LNA modification, protected with a dimethoxytrityl (DMTr) group at the 5' position for use in automated solid-phase oligonucleotide synthesis. This document provides detailed application notes and protocols for the use of this compound in the synthesis of LNA-modified probes for SNP genotyping applications.
Principle of LNA-based SNP Genotyping
LNA-based SNP genotyping assays typically employ allele-specific probes in a real-time quantitative PCR (qPCR) format. Two distinct probes are designed, each specific to one of the two SNP alleles. These probes are labeled with different fluorophores and a common quencher. The LNA modifications are strategically placed within the probe, usually at or near the SNP site, to maximize the difference in thermal stability (ΔTm) between the perfectly matched and mismatched probes.[1] During the annealing phase of PCR, only the perfectly matched probe will bind efficiently to the target DNA, leading to its cleavage by the 5'-nuclease activity of the DNA polymerase and the subsequent release of the fluorophore. The resulting fluorescent signal is detected in real-time, allowing for the accurate determination of the genotype.
Figure 1: Mechanism of LNA-based SNP detection.
Probe Design Guidelines
Effective LNA-based SNP genotyping relies on careful probe design. The following are key considerations:
-
Probe Length: LNA-modified probes are typically shorter than traditional DNA probes, generally in the range of 12-15 nucleotides.[1]
-
LNA Placement: 2-3 LNA bases should be positioned directly at or flanking the SNP site to maximize allele discrimination.[1]
-
Melting Temperature (Tm): The target Tm for an LNA probe should be around 65°C.[1] The number and position of LNA modifications can be adjusted to achieve this.
-
Sequence Considerations: Avoid placing LNA bases in palindromic sequences. Stretches of more than 4 consecutive LNA bases should also be avoided.[4]
Experimental Protocols
Protocol 1: Synthesis of LNA-Modified Oligonucleotide Probes
This protocol describes the synthesis of an LNA-modified oligonucleotide using this compound on an automated solid-phase DNA synthesizer.
Figure 2: LNA-modified oligonucleotide synthesis workflow.
Materials and Reagents:
-
This compound
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the 3'-terminal base
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in Acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride; Cap B: N-methylimidazole)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (concentrated aqueous ammonia)
Procedure:
-
Preparation: Dissolve this compound and other standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M. Install the reagents on an automated DNA synthesizer.
-
Synthesis Cycle:
-
Deblocking: The 5'-DMTr protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Coupling times for modified phosphoramidites may need to be extended (e.g., 5-10 minutes) compared to standard bases (typically 30 seconds).[5]
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution.
-
-
Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation in concentrated aqueous ammonia (B1221849) at an elevated temperature (e.g., 55°C for 8-12 hours).
-
Post-Synthesis Processing: The ammonia solution is evaporated, and the crude oligonucleotide is resuspended in nuclease-free water for purification.
| Parameter | Typical Value/Range | Reference |
| Average Coupling Efficiency | >99% | [6] |
| LNA Phosphoramidite Coupling Time | 5-10 minutes | [5] |
| Standard Phosphoramidite Coupling Time | ~30 seconds | [5] |
Protocol 2: Purification of LNA-Modified Oligonucleotides by HPLC
Anion-exchange HPLC (AEX-HPLC) is recommended for the purification of LNA-modified oligonucleotides as it can effectively separate them from failure sequences.[7]
Materials and Reagents:
-
Crude LNA-modified oligonucleotide
-
HPLC system with an anion-exchange column
-
Mobile Phase A (e.g., 10 mM Sodium Perchlorate)
-
Mobile Phase B (e.g., 300 mM Sodium Perchlorate)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the AEX-HPLC column with 100% Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. The negatively charged phosphate backbone of the oligonucleotides will interact with the positively charged stationary phase, and longer oligonucleotides (full-length product) will elute at higher salt concentrations.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length LNA-modified oligonucleotide.
-
Desalting: Desalt the collected fractions using a suitable method, such as a desalting column or ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A260). Verify the identity and purity of the final product by mass spectrometry.
Protocol 3: SNP Genotyping using LNA Probes in a qPCR Assay
This protocol provides a general framework for an allele-specific qPCR assay using the synthesized LNA probes.
Figure 3: SNP genotyping experimental workflow.
Materials and Reagents:
-
Purified genomic DNA (gDNA)
-
2x qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl2, and buffer)
-
Forward and Reverse PCR primers
-
Allele 1-specific LNA probe (e.g., labeled with FAM)
-
Allele 2-specific LNA probe (e.g., labeled with HEX or VIC)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mixture on ice in a total volume of 20 µL per reaction.
| Component | Recommended Starting Concentration | Final Concentration |
| 2x qPCR Master Mix | - | 1x |
| Forward Primer | 100-500 nM | 200 nM |
| Reverse Primer | 100-500 nM | 200 nM |
| Allele 1 LNA Probe | 50-800 nM | 100 nM |
| Allele 2 LNA Probe | 50-800 nM | 100 nM |
| Genomic DNA | 10 ng - 1 µg | 1-10 ng |
| Nuclease-free water | - | to 20 µL |
Note: The optimal concentrations of primers and probes may need to be determined empirically.[8]
-
Real-Time PCR Cycling:
-
Initial Denaturation: 95°C for 2-4 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 45-60 seconds (acquire fluorescence data at the end of this step).
-
-
-
Data Analysis:
-
Analyze the real-time PCR data using the instrument's software.
-
Generate amplification plots for each fluorophore.
-
Create an allelic discrimination plot (e.g., FAM fluorescence vs. HEX/VIC fluorescence).
-
Samples will cluster into three groups, corresponding to the two homozygous genotypes and the heterozygous genotype.
-
Summary of Quantitative Data
| Parameter | Value/Range | Application | Reference |
| Tm increase per LNA modification | 2-6°C | Probe Design | [2][4] |
| Recommended LNA Probe Length | 12-15 nucleotides | Probe Design | [1] |
| Recommended Probe Tm | ~65°C | Probe Design | [1] |
| LNA Phosphoramidite Coupling Time | 5-10 minutes | Oligo Synthesis | [5] |
| qPCR Primer Concentration | 100-500 nM | SNP Genotyping | [8] |
| qPCR Probe Concentration | 50-800 nM | SNP Genotyping | [8] |
| gDNA Template Amount | 1-10 ng per reaction | SNP Genotyping | [8] |
Conclusion
This compound is a crucial reagent for the synthesis of high-specificity LNA-modified probes for SNP genotyping. The enhanced thermal stability and discriminatory power of LNA probes enable the development of robust and reliable assays for a wide range of genetic research and diagnostic applications. The protocols outlined in this document provide a comprehensive guide for researchers to design, synthesize, and utilize these powerful tools in their work.
References
- 1. SNP Detection [qiagen.com]
- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 3. academic.oup.com [academic.oup.com]
- 4. metabion.com [metabion.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Method of Oligonucleotide Purification [biosyn.com]
- 8. qPCR Protocol – qPCR for SNP Genotyping | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: High-Purity Purification of LNA-Containing Oligonucleotides by HPLC and PAGE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA)-containing oligonucleotides are a class of modified nucleic acids that exhibit enhanced thermal stability, target affinity, and nuclease resistance. These properties make them invaluable tools in various research, diagnostic, and therapeutic applications, including antisense therapy, single nucleotide polymorphism (SNP) detection, and fluorescence in situ hybridization (FISH). The successful application of LNA oligonucleotides is critically dependent on their purity. Impurities, such as failure sequences (n-1, n-2) and incompletely deprotected oligonucleotides, can lead to off-target effects, reduced efficacy, and inaccurate experimental results.[1][2][3][4][5]
This application note provides detailed protocols for the purification of LNA-containing oligonucleotides using two gold-standard techniques: High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE). We will explore both ion-exchange and reversed-phase HPLC, offering comprehensive guidance to help researchers select the optimal purification strategy based on their specific needs.
Choosing the Right Purification Method
The choice of purification method depends on several factors, including the length of the oligonucleotide, the presence of modifications, the desired purity level, and the intended downstream application.[6]
| Factor | HPLC | PAGE |
| Oligonucleotide Length | Recommended for oligonucleotides up to 80 bases.[6] | Recommended for longer oligonucleotides (≥50 bases).[7] |
| Purity | High purity achievable (>85% for RP-HPLC, >95% for IE-HPLC).[6][8] | Very high purity achievable (95–99%).[7] |
| Modifications | Excellent for modified oligonucleotides, including those with fluorophores.[7] | Can be incompatible with certain modifications.[9] |
| Yield | Generally higher yields compared to PAGE. | Yields can be lower due to the extraction process from the gel.[6][7] |
| Scale | Scalable for larger quantities. | More suitable for smaller to medium scales. |
High-Performance Liquid Chromatography (HPLC) Purification
HPLC is a powerful technique for purifying oligonucleotides, offering high resolution and scalability. For LNA-containing oligonucleotides, both ion-exchange (IEX) and reversed-phase (RP) HPLC are effective.
Ion-Exchange (IEX) HPLC
IEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone. This method is particularly well-suited for the purification of LNA and other modified oligonucleotides.[6]
Materials:
-
Crude LNA-containing oligonucleotide
-
HPLC system with a quaternary or binary pump, UV detector, and fraction collector
-
Anion-exchange column (e.g., quaternary ammonium-based)
-
Mobile Phase A: Low salt buffer (e.g., 10 mM Sodium Perchlorate)
-
Mobile Phase B: High salt buffer (e.g., 300 mM Sodium Perchlorate)
-
Deionized, distilled water
-
0.1 N NaOH for pH adjustment
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phases A and B using deionized, distilled water. Adjust the pH of Mobile Phase A to 8.5 with 0.1 N NaOH.[10] Filter and degas both mobile phases.
-
Sample Preparation: Dissolve the crude LNA oligonucleotide in Mobile Phase A to a suitable concentration.
-
Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 0% to 100% B over 30-60 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at 260 nm. Collect fractions corresponding to the major peak, which represents the full-length LNA oligonucleotide.
-
Post-Purification Processing: Pool the fractions containing the purified oligonucleotide. Desalt the pooled fractions using a suitable method such as size-exclusion chromatography or ethanol (B145695) precipitation.
-
Purity Analysis: Analyze the purity of the final product by analytical HPLC or mass spectrometry.
-
Lyophilization: Lyophilize the purified and desalted oligonucleotide to obtain a dry powder.
| Parameter | Typical Value/Condition |
| Column Type | Strong Anion-Exchange (e.g., Quaternary Ammonium) |
| Mobile Phase A | 10 mM Sodium Perchlorate, pH 8.5 |
| Mobile Phase B | 300 mM Sodium Perchlorate, pH 8.5 |
| Gradient | 0-100% B over 30-60 min |
| Flow Rate | 1.0 - 5.0 mL/min (analytical to semi-preparative) |
| Detection Wavelength | 260 nm |
| Expected Purity | >95% |
Reversed-Phase (RP) HPLC
RP-HPLC separates oligonucleotides based on their hydrophobicity. This method often employs an ion-pairing reagent to enhance the retention of the negatively charged oligonucleotides on the nonpolar stationary phase.[6]
Materials:
-
Crude LNA-containing oligonucleotide
-
HPLC system with a binary pump, UV detector, and fraction collector
-
Reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50 v/v)
-
Acetonitrile (HPLC grade)
-
Acetic acid
Procedure:
-
Mobile Phase Preparation: Prepare a 1 M TEAA stock solution by mixing triethylamine and acetic acid in water, adjusting the pH to 7.0. For Mobile Phase A, dilute the stock solution to 0.1 M in water. For Mobile Phase B, dilute the stock solution to 0.1 M in the desired acetonitrile/water mixture. Filter and degas both mobile phases.
-
Sample Preparation: Dissolve the crude LNA oligonucleotide in Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. The gradient will depend on the length and sequence of the oligonucleotide but a typical range is from 5% to 70% B over 30-40 minutes.
-
Detection and Fraction Collection: Monitor the elution at 260 nm and collect fractions corresponding to the main peak.
-
Post-Purification Processing: Pool the purified fractions. The volatile TEAA buffer can be removed by repeated co-evaporation with water or by desalting.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC or mass spectrometry.
-
Lyophilization: Lyophilize the oligonucleotide to obtain a dry powder.
| Parameter | Typical Value/Condition |
| Column Type | Reversed-Phase C18 |
| Mobile Phase A | 0.1 M TEAA, pH 7.0 |
| Mobile Phase B | 0.1 M TEAA in Acetonitrile/Water |
| Gradient | 5-70% B over 30-40 min |
| Flow Rate | 1.0 - 4.0 mL/min |
| Detection Wavelength | 260 nm |
| Expected Purity | >85% |
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification
PAGE is a high-resolution technique that separates oligonucleotides based on their size and charge.[6] It is particularly effective for purifying long oligonucleotides and for applications requiring exceptionally high purity.[1][7]
Experimental Protocol: Denaturing PAGE
Materials:
-
Crude LNA-containing oligonucleotide
-
PAGE apparatus and power supply
-
40% Acrylamide/Bis-acrylamide (19:1 or 29:1) solution
-
Urea
-
10x TBE buffer (Tris-borate-EDTA)
-
Ammonium (B1175870) persulfate (APS), 10% solution
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Formamide loading buffer (95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
UV transilluminator or fluorescent plate
-
Sterile scalpel or razor blade
-
Microcentrifuge tubes
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
-
Ethanol (100% and 70%)
-
Nuclease-free water
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel with a concentration appropriate for the size of the LNA oligonucleotide (e.g., 10-20%). The gel should contain 7-8 M urea.
-
For a 15% gel, mix the required amounts of 40% acrylamide/bis-acrylamide solution, 10x TBE, urea, and water.
-
Add 10% APS and TEMED to initiate polymerization.
-
Pour the gel between glass plates and insert a comb. Allow the gel to polymerize completely.
-
-
Sample Preparation: Resuspend the crude LNA oligonucleotide in formamide loading buffer. Heat the sample at 95°C for 5 minutes to denature any secondary structures, then place it on ice.
-
Electrophoresis:
-
Assemble the gel apparatus and fill the reservoirs with 1x TBE buffer.
-
Pre-run the gel for 30-60 minutes to heat it to a uniform temperature.
-
Load the denatured sample into the wells.
-
Run the gel at a constant power or voltage until the tracking dyes have migrated to the desired position.
-
-
Visualization and Excision:
-
Disassemble the apparatus and place the gel on a fluorescent plate or UV transilluminator.
-
Visualize the oligonucleotide bands by UV shadowing. The main, slowest-migrating band should be the full-length product.
-
Carefully excise the gel slice containing the full-length LNA oligonucleotide using a sterile scalpel.
-
-
Elution:
-
Place the excised gel slice into a microcentrifuge tube and crush it.
-
Add elution buffer to cover the crushed gel.
-
Incubate at 37°C overnight with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix.
-
-
Purification and Precipitation:
-
Centrifuge the tube to pellet the gel debris and transfer the supernatant containing the oligonucleotide to a new tube.
-
Add 2.5-3 volumes of cold 100% ethanol and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet.
-
-
Resuspension and Quantification:
-
Resuspend the purified LNA oligonucleotide in an appropriate volume of nuclease-free water.
-
Determine the concentration by measuring the absorbance at 260 nm.
-
| Parameter | Typical Value/Condition |
| Gel Concentration | 10-20% Acrylamide/Bis-acrylamide |
| Denaturant | 7-8 M Urea |
| Running Buffer | 1x TBE |
| Elution Method | Crush and soak (diffusion) |
| Visualization | UV shadowing |
| Expected Purity | 95-99% |
Conclusion
The high-purity purification of LNA-containing oligonucleotides is essential for their successful use in a wide range of molecular biology applications. Both HPLC and PAGE are robust and reliable methods for achieving the required purity. IEX-HPLC is often favored for modified oligonucleotides like LNAs, providing excellent resolution and purity. RP-HPLC is a versatile technique, particularly for oligonucleotides with hydrophobic modifications. Denaturing PAGE offers unparalleled resolution for achieving the highest purity levels, especially for longer sequences. By following the detailed protocols and considering the selection criteria outlined in this application note, researchers can effectively purify their LNA-containing oligonucleotides, ensuring the accuracy and reliability of their experimental outcomes.
References
- 1. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. ymc.co.jp [ymc.co.jp]
- 4. ymcamerica.com [ymcamerica.com]
- 5. genscript.com [genscript.com]
- 6. Method of Oligonucleotide Purification [biosyn.com]
- 7. labcluster.com [labcluster.com]
- 8. Purification and delivery options [qiagen.com]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Note: Characterization of LNA-Modified Oligonucleotides by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Locked Nucleic Acid (LNA) modified oligonucleotides are a class of nucleic acid analogs that exhibit enhanced thermal stability, binding affinity, and resistance to enzymatic degradation, making them promising candidates for therapeutic and diagnostic applications. Accurate characterization of these synthetic oligonucleotides is crucial for ensuring their quality, purity, and identity. Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive analysis of LNA-modified oligos, providing precise molecular weight determination and sequence verification.[1][2][3][4] This application note details protocols for the characterization of LNA-modified oligonucleotides using both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Key Challenges in LNA-Oligo Analysis
The analysis of LNA-modified oligonucleotides presents unique challenges compared to their unmodified counterparts. The increased stability of the LNA backbone can alter fragmentation patterns in tandem mass spectrometry (MS/MS).[5] Furthermore, the synthesis of these complex molecules can result in a variety of impurities, such as truncated or extended sequences, which require high-resolution analytical techniques for detection and characterization.[4][6] For quantitative analysis in biological matrices, challenges include protein binding and distinguishing the parent compound from its metabolites.[7]
Mass Spectrometry Platforms for LNA-Oligo Analysis
Both ESI and MALDI are effective ionization techniques for the analysis of LNA-modified oligonucleotides.[1][2]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is readily coupled with liquid chromatography (LC), allowing for online separation and desalting prior to MS analysis.[8] ESI typically produces multiply charged ions, which allows for the analysis of high molecular weight oligonucleotides on mass analyzers with a limited mass-to-charge (m/z) range.[8][9] This technique is particularly well-suited for the analysis of longer oligonucleotides (>50 bases) and for quantitative studies.[2][10]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a rapid and sensitive technique that is well-suited for high-throughput analysis.[1][11] It typically generates singly charged ions, leading to simpler mass spectra.[1] However, MALDI-TOF's resolution and accuracy can decrease for oligonucleotides longer than 50-60 bases.[8][10]
Protocol 1: LC-ESI-MS for Characterization and Quantification of LNA-Modified Oligonucleotides
This protocol outlines the general steps for the analysis of LNA-modified oligonucleotides using a liquid chromatography system coupled to an electrospray ionization mass spectrometer.
1. Sample Preparation
-
Oligonucleotide Reconstitution: Reconstitute the lyophilized LNA-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate) to a stock concentration of 100 µM.
-
Working Solution: Prepare a working solution of 10 pmol/µL in milliQ water or an appropriate solvent for LC-MS analysis.[12]
-
For Biological Matrices (Quantitative Analysis):
-
Sample collection and homogenization (for tissue samples) are the initial steps.[13]
-
To counteract the binding of oligonucleotides to plasma proteins, proteinase K treatment can be crucial.[11]
-
Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the LNA-oligo from interfering matrix components.[7]
-
2. LC-MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18).
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 15 mM triethylamine (B128534) and 400 mM hexafluoroisopropanol) or an ion-pair-free mobile phase (e.g., containing ammonium acetate).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the full-length product from any impurities.
-
Mass Spectrometer: An ESI mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument, capable of high resolution and accurate mass measurements.[13]
-
Ionization Mode: Negative ion mode is typically preferred for oligonucleotides due to the negative charge of the phosphate (B84403) backbone.[14]
3. Data Acquisition and Analysis
-
Full Scan MS: Acquire full scan mass spectra to determine the molecular weight of the intact LNA-modified oligonucleotide. The resulting spectrum will show a distribution of multiply charged ions.
-
Deconvolution: Use deconvolution software to process the raw ESI-MS spectra and determine the neutral molecular mass of the oligonucleotide.[8]
-
Tandem MS (MS/MS): For sequence verification, perform MS/MS analysis on the most abundant precursor ions. Fragmentation is typically achieved through collision-induced dissociation (CID).[5]
-
Data Interpretation: Analyze the fragmentation pattern to confirm the sequence of the LNA-modified oligonucleotide. Note that LNA-containing strands are more stable and may require higher activation energies for fragmentation.[5] Backbone cleavages are the predominant fragmentation pathways, with a noticeable reduction in base loss compared to unmodified DNA.[5]
Quantitative Data Summary
The following table provides an example of expected results from an LC-ESI-MS analysis of an LNA-modified oligonucleotide.
| Parameter | LNA-Oligo 1 (20-mer) | S-Oligo (20-mer) |
| Theoretical Mass (Da) | 6711.6731 | 6431.7240 |
| Observed Mass (Da) | 6711.6733 | 6431.7241 |
| Mass Difference (ppm) | 0.03 | 0.02 |
| Data adapted from a study by Shimadzu Corporation, demonstrating the high mass accuracy achievable with ESI-MS.[12] |
Experimental Workflow for LC-ESI-MS Analysis
Caption: Workflow for LNA-oligo analysis by LC-ESI-MS.
Protocol 2: MALDI-TOF-MS for High-Throughput Screening of LNA-Modified Oligonucleotides
This protocol provides a general procedure for the rapid analysis of LNA-modified oligonucleotides using MALDI-TOF mass spectrometry.
1. Sample Preparation
-
Oligonucleotide Solution: Prepare a 10 pmol/µL solution of the LNA-modified oligonucleotide in milliQ water.[12]
-
Matrix Solution: Prepare a saturated solution of a suitable matrix in a solvent mixture (e.g., 3-hydroxypicolinic acid (3-HPA) in 50:50 acetonitrile:water). Additives like ammonium citrate (B86180) can be included to improve data quality.[11][12]
-
Sample Spotting: Mix the oligonucleotide solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
2. MALDI-TOF-MS Instrumentation and Conditions
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
Ionization Mode: Negative linear detection mode often yields the best results for oligonucleotides.[11]
-
Calibration: Calibrate the instrument using a standard mixture of oligonucleotides with known molecular weights.
3. Data Acquisition and Analysis
-
Data Acquisition: Acquire the mass spectrum by irradiating the sample spot with the laser.
-
Molecular Weight Determination: The spectrum will typically show a prominent singly charged ion ([M-H]⁻), from which the molecular weight can be directly determined.
-
In-Source Decay (ISD): For sequence information, in-source decay (ISD) can be utilized. This technique induces fragmentation within the MALDI source, providing sequence-specific fragment ions.[12]
Quantitative Data Summary
The following table shows a comparison of mass accuracy for oligonucleotides of different lengths analyzed by MALDI-TOF and ESI-LC-MS.
| Oligo Length | Theoretical Mass (Da) | MALDI-TOF Observed Mass (Da) | ESI-LC-MS Observed Mass (Da) |
| 20-mer | 6155.0 | 6154.8 | 6155.1 |
| 60-mer | 18449.1 | 18458.7 | 18449.3 |
| 120-mer | 36900.2 | 36955.9 | 36900.8 |
| Data adapted from a comparative study, highlighting the higher accuracy of ESI-LC-MS for longer oligonucleotides.[8] |
Logical Relationship of MALDI-TOF-MS Analysis
Caption: Logical flow of MALDI-TOF-MS for LNA-oligo analysis.
Conclusion
Mass spectrometry is a powerful and versatile technique for the detailed characterization of LNA-modified oligonucleotides. LC-ESI-MS provides high-resolution, accurate mass measurements and is ideal for the analysis of complex mixtures and for quantitative studies. MALDI-TOF-MS offers a rapid and high-throughput method for routine quality control. The choice of technique will depend on the specific analytical requirements, such as the length of the oligonucleotide, the need for quantitative data, and the desired sample throughput. The protocols and information provided in this application note serve as a guide for researchers, scientists, and drug development professionals in the successful mass spectrometric analysis of LNA-modified oligonucleotides.
References
- 1. web.colby.edu [web.colby.edu]
- 2. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 3. idtdna.com [idtdna.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. Comparison of the fragmentation behavior of DNA and LNA single strands and duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Analysis of locked nucleic acid (LNA) oligonucleotides (ON) and related impurities using accurate mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enovatia.com [enovatia.com]
- 9. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 11. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 12. shimadzu.com [shimadzu.com]
- 13. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for DMTr-LNA-5MeU-3-CED-phosphoramidite in the Synthesis of LNA Gapmers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of DMTr-LNA-5MeU-3-CED-phosphoramidite in the synthesis of Locked Nucleic Acid (LNA) gapmers. LNA gapmers are potent antisense oligonucleotides used for therapeutic gene silencing. The inclusion of 5-methyluridine (B1664183) (5MeU) LNA monomers can offer unique properties to these molecules, impacting their stability, binding affinity, and biological activity.
Introduction to LNA Gapmers and the Role of 5-Methyluridine
LNA gapmers are chimeric antisense oligonucleotides typically composed of a central "gap" of DNA or phosphorothioate (B77711) DNA nucleotides, flanked by LNA-modified wings. This design allows for the recognition and cleavage of target RNA by RNase H, an enzyme that recognizes the DNA/RNA duplex formed in the gap region. The LNA wings provide enhanced nuclease resistance and increased binding affinity to the target RNA.
The incorporation of this compound introduces 5-methyluridine LNA monomers into the oligonucleotide sequence. The 5-methyl group on the uracil (B121893) base can further enhance thermal stability and may modulate protein binding and nuclease resistance of the resulting LNA gapmer.
Data Presentation
Table 1: Physicochemical Properties of LNA Gapmers
| Property | Standard LNA Gapmer | LNA Gapmer with 5-Methyluridine | Reference |
| Melting Temperature (Tm) Increase per LNA Monomer | +2 to +8 °C | Expected to be in a similar range or slightly higher | [1] |
| Nuclease Resistance | High | High to Very High | General knowledge |
| Binding Affinity (to complementary RNA) | Very High | Very High | General knowledge |
| RNase H Activation | Yes (within DNA gap) | Yes (within DNA gap) | [] |
Note: Specific quantitative data comparing LNA gapmers with and without 5-Methyluridine from the same study is limited in the public domain. The values presented are based on general knowledge of LNA properties.
Table 2: In Vitro Activity of LNA Gapmers Targeting Malat1
| LNA Gapmer Sequence (5' to 3') | Modification Pattern | Target | Cell Line | IC50 (nM) | Reference |
| GTATGCAATTAGCATA | LNA-DNA-LNA (3-10-3) | Malat1 | H460 | ~5 | [3] |
| GTAT(5MeU)GCAATTAGCATA | LNA-DNA-LNA (3-10-3) with 5MeU | Malat1 | H460 | Data not available | N/A |
*Denotes LNA modification. (5MeU) denotes 5-Methyluridine LNA modification.
Experimental Protocols
LNA Gapmer Synthesis using Automated DNA Synthesizer
This protocol outlines the solid-phase synthesis of LNA gapmers using an automated DNA synthesizer (e.g., MerMade 12 or ÄKTA oligosynt™).[4][5]
Materials:
-
This compound
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
Other LNA phosphoramidites (A, C, G, T)
-
Solid support (e.g., CPG)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping solutions (Cap A: Acetic Anhydride/THF/Lutidine; Cap B: N-Methylimidazole/THF)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound and other LNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Dissolve standard DNA phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Prepare all other solutions according to the synthesizer manufacturer's recommendations.
-
-
Automated Synthesis Cycle: Program the DNA synthesizer to perform the following steps for each monomer addition:
-
Deblocking: Removal of the 5'-DMTr protecting group from the solid support-bound oligonucleotide with the deblocking solution.
-
Coupling: Addition of the phosphoramidite (B1245037) monomer (DNA or LNA) to the free 5'-hydroxyl group, activated by the activator solution. A longer coupling time (e.g., 5-10 minutes) is recommended for LNA phosphoramidites due to their steric hindrance.[6]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.
-
-
Repeat: Repeat the cycle until the desired sequence is synthesized.
-
Final Deblocking: After the final coupling step, the terminal 5'-DMTr group can be either removed on the synthesizer or left on for purification ("Trityl-on").
Cleavage and Deprotection
Materials:
-
Ammonium (B1175870) hydroxide (B78521)/methylamine (AMA) solution (1:1 v/v)
-
Concentrated ammonium hydroxide
Procedure:
-
Cleavage from Solid Support:
-
Deprotection: The AMA or ammonium hydroxide treatment also removes the protecting groups from the nucleobases and the phosphate backbone.
-
Evaporation: After the incubation, cool the vial and carefully evaporate the ammonia/methylamine solution to dryness using a centrifugal evaporator.
-
Resuspension: Resuspend the crude oligonucleotide pellet in nuclease-free water.
Purification of LNA Gapmers
Purification is crucial to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange chromatography (IEX) are commonly used methods.[9][10]
3.1. Reversed-Phase HPLC (Trityl-on Purification)
Principle: This method separates the full-length, DMTr-containing oligonucleotide from shorter, "failure" sequences that lack the lipophilic DMTr group.
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
Detritylation solution: 80% acetic acid in water
-
Quenching solution: Triethylamine (TEA)
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Sample Injection: Inject the resuspended crude "Trityl-on" oligonucleotide.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. The DMTr-on product will be the most retained peak.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Detritylation: Add the detritylation solution to the collected fraction and incubate for 30 minutes at room temperature. The solution should turn orange.
-
Quenching: Neutralize the acid by adding TEA until the orange color disappears.
-
Desalting: Desalt the purified oligonucleotide using a desalting column or by ethanol (B145695) precipitation.
3.2. Ion-Exchange Chromatography
Principle: This method separates oligonucleotides based on their net negative charge, which is proportional to their length.
Materials:
-
IEX-HPLC system with a strong anion-exchange column
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5)
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with Mobile Phase A.
-
Sample Injection: Inject the resuspended crude oligonucleotide (Trityl-off).
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. The full-length product will elute as the major peak after the shorter failure sequences.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Desalting: Desalt the purified oligonucleotide.
Analysis of Purified LNA Gapmers
4.1. Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry can be used to confirm the identity and purity of the synthesized LNA gapmer.[1][11]
4.2. Purity Analysis by HPLC
Analytical RP-HPLC or IEX-HPLC can be used to assess the purity of the final product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: LNA Gapmer Synthesis and Processing Workflow.
Caption: KRAS Signaling Pathway and LNA Gapmer Intervention.
Caption: Role of KNTC2 in Chromosome Segregation.
References
- 1. Unveiling the intricacy of gapmer oligonucleotides through advanced tandem mass spectrometry approaches and scan accumulation for 2DMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An interaction hub on Ndc80 complex facilitates dynamic recruitment of Mps1 to yeast kinetochores to promote accurate chromosome segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Mermade 12 Synthesizer | LGC, Biosearch Technologies [biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. ymc.co.jp [ymc.co.jp]
- 10. bio-works.com [bio-works.com]
- 11. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
Application Notes and Protocols for Labeled LNA Oligonucleotides Synthesized with DMTr-LNA-5MeU-3-CED-phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the synthesis, labeling, and application of Locked Nucleic Acid (LNA) oligonucleotides incorporating the DMTr-LNA-5MeU-3-CED-phosphoramidite. LNA technology offers enhanced hybridization affinity and specificity, making these oligonucleotides powerful tools for various research, diagnostic, and therapeutic applications.
Introduction to LNA Oligonucleotides with 5-Methyluracil
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA targets. The incorporation of 5-methyluracil (5MeU), a modified pyrimidine (B1678525) base, can further enhance binding affinity and provide nuclease resistance.
The this compound is a key building block for the solid-phase synthesis of LNA oligonucleotides containing 5-methyluracil. The dimethoxytrityl (DMTr) group at the 5'-position allows for standard automated DNA/RNA synthesis cycles, while the 3'-CED-phosphoramidite enables efficient coupling to the growing oligonucleotide chain.
Key Applications
Labeled LNA oligonucleotides synthesized with this phosphoramidite (B1245037) are particularly suited for applications requiring high specificity and sensitivity, including:
-
Fluorescence in situ Hybridization (FISH): For the detection and localization of specific DNA or RNA sequences within cells and tissues.
-
Microarrays: For high-throughput gene expression analysis with improved signal-to-noise ratios.
-
Antisense Oligonucleotides (ASOs): For the targeted knockdown of gene expression.
-
Diagnostic Probes: For the detection of single nucleotide polymorphisms (SNPs) and other genetic variations.
Data Presentation
Table 1: Hybridization Performance of LNA vs. DNA Probes
| Probe Type | Target | Melting Temperature (Tm) (°C) | Mismatch Discrimination (ΔTm) (°C) |
| LNA Probe (with 5MeU) | RNA | 78 | 15 |
| DNA Probe | RNA | 62 | 8 |
| LNA Probe (with 5MeU) | DNA | 75 | 12 |
| DNA Probe | DNA | 59 | 6 |
Note: Data are representative and may vary depending on the specific sequence, LNA content, and experimental conditions.
Table 2: Purity and Yield of Labeled LNA Oligonucleotides
| Oligonucleotide Sequence (20-mer with 5 LNA-5MeU bases) | Labeling Dye | Crude Purity (HPLC) | Purified Purity (HPLC) | Final Yield (nmol) |
| 5'-LNA-A-C-G-LNA-T-A-C-G-LNA-A-T-C-G-LNA-T-A-C-G-LNA-3' | Fluorescein (FAM) | ~75% | >95% | 25 |
| 5'-LNA-A-C-G-LNA-T-A-C-G-LNA-A-T-C-G-LNA-T-A-C-G-LNA-3' | Cyanine 3 (Cy3) | ~70% | >95% | 22 |
| 5'-LNA-A-C-G-LNA-T-A-C-G-LNA-A-T-C-G-LNA-T-A-C-G-LNA-3' | Cyanine 5 (Cy5) | ~68% | >95% | 20 |
Note: Purity and yield are dependent on synthesis scale, coupling efficiency, and purification method.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of LNA Oligonucleotides
This protocol outlines the standard procedure for synthesizing LNA oligonucleotides using an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Standard DNA/RNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (Acetic Anhydride and N-Methylimidazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the positions for LNA-5MeU incorporation.
-
Phosphoramidite Preparation: Dissolve the this compound and other standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMTr protecting group from the growing chain on the solid support.
-
Coupling: Activation of the phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups by incubation in concentrated ammonium hydroxide.
-
Purification: Purify the crude oligonucleotide using High-Performance Liquid Chromatography (HPLC) or other suitable methods.
Protocol 2: Fluorescent Labeling of LNA Oligonucleotides (Post-Synthesis)
This protocol describes the conjugation of a fluorescent dye to an amine-modified LNA oligonucleotide.
Materials:
-
Amine-modified LNA oligonucleotide (synthesized with an amino-linker phosphoramidite)
-
NHS-ester functionalized fluorescent dye (e.g., FAM, Cy3, Cy5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Size-exclusion chromatography columns (e.g., NAP-10)
-
Nuclease-free water
Procedure:
-
Oligonucleotide Preparation: Dissolve the purified amine-modified LNA oligonucleotide in nuclease-free water to a concentration of 1 mM.
-
Dye Preparation: Dissolve the NHS-ester dye in DMSO to a concentration of 10 mM.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 20 µL of the LNA oligonucleotide solution and 60 µL of the sodium bicarbonate buffer.
-
Add 20 µL of the dissolved dye.
-
Vortex briefly and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification of Labeled Oligonucleotide:
-
Equilibrate a size-exclusion column with nuclease-free water according to the manufacturer's instructions.
-
Apply the labeling reaction mixture to the column.
-
Elute the labeled oligonucleotide with nuclease-free water. The labeled oligonucleotide will elute first, followed by the unconjugated dye.
-
-
Analysis: Confirm the labeling efficiency and purity of the final product by UV-Vis spectroscopy and HPLC.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and labeling.
Caption: EGFR signaling pathway targeted by an LNA probe.
Troubleshooting & Optimization
Low coupling efficiency of DMTr-LNA-5MeU-3-CED-phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with DMTr-LNA-5MeU-3-CED-phosphoramidite during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a Locked Nucleic Acid (LNA) building block used in the chemical synthesis of oligonucleotides. The LNA modification, which involves a methylene (B1212753) bridge between the 2'-oxygen and 4'-carbon of the ribose sugar, locks the sugar in a conformation that enhances hybridization affinity and nuclease resistance of the resulting oligonucleotide.[1][2] This specific phosphoramidite (B1245037) contains a 5-methyluracil (5MeU) base.
Q2: What makes LNA phosphoramidites like this compound different from standard DNA phosphoramidites?
LNA phosphoramidites are more sterically hindered than their standard DNA counterparts.[3][4] This increased bulkiness can slow down the coupling reaction, requiring adjustments to the standard oligonucleotide synthesis protocol to achieve high coupling efficiency.
Q3: What is a typical coupling efficiency for this compound?
While specific quantitative data for this exact molecule is not readily published, with optimized protocols, a high coupling efficiency, comparable to other high-quality phosphoramidites (ideally >98%), should be achievable. However, due to its steric hindrance, suboptimal conditions can lead to a significant drop in efficiency.
Q4: Is a longer coupling time always necessary for LNA phosphoramidites?
Yes, a longer coupling time is generally recommended for LNA phosphoramidites to ensure the reaction goes to completion.[3][4][5] Recommended coupling times can range from 180-250 seconds, and in some cases, up to 3-4 minutes, depending on the synthesizer and activator used.[4][6]
Q5: Are there specific storage and handling requirements for this compound?
Like all phosphoramidites, this compound is sensitive to moisture and oxidation.[7] It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (typically -20°C) and protected from light. Once in solution on the synthesizer, its stability can decrease, especially for guanosine (B1672433) phosphoramidites.[7]
Troubleshooting Guide for Low Coupling Efficiency
Low coupling efficiency with this compound can manifest as a weak or inconsistent trityl signal during synthesis. Below is a systematic guide to diagnose and resolve this issue.
Diagram: Troubleshooting Workflow
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. test.gencefebio.com [test.gencefebio.com]
- 3. LNA 5'-phosphoramidites for 5'→3'-oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: LNA™ Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Locked Nucleic Acid (LNA™) oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in LNA™ oligonucleotide synthesis?
Low yield in LNA™ oligonucleotide synthesis can stem from several factors, often related to the unique properties of LNA™ monomers. The primary culprits are inefficient coupling, issues with deprotection and cleavage, and losses during purification.[1][2]
-
Inefficient Coupling: LNA™ phosphoramidites are more sterically hindered than standard DNA or RNA monomers, which can lead to lower coupling efficiencies.[3] Factors contributing to this include:
-
Moisture: Water in reagents or on the synthesizer lines is a major cause of reduced coupling efficiency.[4][5]
-
Reagent Quality: Degradation of phosphoramidites or activators can significantly impact the synthesis.[6]
-
Suboptimal Coupling Time: LNA™ monomers require longer coupling times compared to standard phosphoramidites.[1][3]
-
-
Incomplete Deprotection and Cleavage: The stability of LNA™ modifications can sometimes make complete deprotection and cleavage from the solid support challenging.[7][8]
-
Purification Losses: The inherent complexities of purifying modified oligonucleotides can lead to significant sample loss.[9][10]
Q2: My Mass Spectrometry (MS) analysis shows a significant peak at "n-1". What does this mean and how can I fix it?
An "n-1" peak in your MS data indicates the presence of deletion mutants, which are oligonucleotides missing one nucleotide from the target sequence.[4][11] This is a common impurity resulting from incomplete reactions during the synthesis cycle.
The primary causes for n-1 impurities are:
-
Low Coupling Efficiency: If a monomer fails to couple to the growing oligonucleotide chain, and the unreacted 5'-hydroxyl group is not properly capped, it will be available for coupling in the next cycle, leading to a deletion.[11][12]
-
Inefficient Capping: The capping step is designed to block any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling reactions. If capping is inefficient, these unreacted sites can lead to n-1 sequences.[4][12]
To address this issue, focus on optimizing the coupling and capping steps. This includes ensuring anhydrous conditions, using fresh, high-quality reagents, and extending the coupling and capping times as recommended for LNA™ monomers.[3][4][6]
Q3: I am observing a peak with a mass greater than my expected product (n+1). What could be the cause?
An "n+1" peak suggests the addition of an extra nucleotide or a modifying group to your target oligonucleotide. A common cause for this is the formation of a GG dimer. This can occur when the activator, which is a mild acid, prematurely removes the 5'-DMT protecting group from a dG phosphoramidite (B1245037) during the coupling step. This unprotected dG can then react with another activated dG phosphoramidite, forming a dimer that gets incorporated into the sequence.[4]
To minimize this side reaction, it is advisable to avoid strongly acidic activators.[4]
Q4: Why is my crude LNA™ oligonucleotide showing poor purity on HPLC analysis?
Poor purity in crude LNA™ oligonucleotides is often a cumulative effect of issues throughout the synthesis process. Besides the common n-1 deletions, other side reactions can contribute to a complex impurity profile.[13] These can include:
-
Depurination: The acidic deblocking step can lead to the removal of purine (B94841) bases (A and G), creating abasic sites that can be cleaved during deprotection, resulting in truncated sequences.[4]
-
Incomplete Deprotection: Residual protecting groups on the bases or the phosphate (B84403) backbone will lead to additional peaks in the HPLC chromatogram.[14][15]
-
Side Reactions with Modifiers: If your LNA™ oligo contains other modifications, these can sometimes undergo side reactions under standard synthesis or deprotection conditions.[7]
Reviewing and optimizing each step of the synthesis cycle, from coupling to final deprotection, is crucial for improving the purity of the crude product.
Q5: Are there specific recommendations for the deprotection of LNA™ oligonucleotides?
While LNA™-containing oligonucleotides can generally be deprotected using standard protocols, some considerations are important.[3] It is advisable to avoid using methylamine (B109427) for deprotection when the oligo contains Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[3] Always refer to the specific recommendations for any other modifications present in your oligonucleotide sequence, as they may require milder deprotection conditions.[7][16]
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Product
| Oligonucleotide Length | 98.0% Average Coupling Efficiency | 99.0% Average Coupling Efficiency |
| 20mer | 68% | 82% |
| 50mer | 36% | 61% |
| 70mer | 25% | 50% |
| 100mer | 13% | 37% |
| (Data adapted from Glen Report 21.211 and Bio-Synthesis Inc. technical literature)[4][9] |
Table 2: Recommended Synthesis Cycle Modifications for LNA™ Monomers
| Synthesis Step | Standard DNA | LNA™ Recommendation | Rationale |
| Coupling Time | ~30 seconds | 180 - 250 seconds | LNA™ phosphoramidites are more sterically hindered.[1][3] |
| Oxidation Time | ~15-30 seconds | ~45 seconds | The phosphite (B83602) linkage after LNA™ coupling is oxidized slower.[1][3] |
| (Data adapted from Glen Report 16.24)[3] |
Experimental Protocols
Protocol 1: Troubleshooting Low Coupling Efficiency via Trityl Cation Monitoring
Objective: To assess the coupling efficiency of each step in the synthesis and identify problematic monomers or reagents.
Methodology:
-
Ensure your DNA synthesizer is equipped with a trityl cation monitor.
-
During the synthesis, monitor the intensity of the orange color produced upon the removal of the DMT (dimethoxytrityl) group at the beginning of each cycle.
-
A consistent and strong color indicates efficient coupling in the previous cycle.
-
A sudden or gradual decrease in color intensity suggests a drop in coupling efficiency.
-
If a drop is observed, pause the synthesis and investigate the potential causes:
-
Check the reagent levels, especially the phosphoramidite and activator for that specific coupling step.
-
Ensure all reagent lines are free of blockages.
-
Verify the anhydrous conditions of the acetonitrile (B52724) and other reagents.[4]
-
Protocol 2: Analysis of Failed LNA™ Oligonucleotide Synthesis by LC-MS
Objective: To identify the nature of impurities and deduce the potential cause of synthesis failure.
Methodology:
-
Sample Preparation:
-
After synthesis, perform the standard cleavage and deprotection steps.
-
Lyophilize the crude oligonucleotide to a dry powder.
-
Reconstitute a small amount of the crude product in an appropriate solvent (e.g., RNase-free water).
-
-
Liquid Chromatography (LC) Conditions:
-
Use a suitable reversed-phase (RP) column, often with an ion-pairing reagent to improve retention and separation of oligonucleotides.[17][18]
-
Common ion-pairing reagents include triethylammonium (B8662869) acetate (B1210297) (TEAA) or alkylamines.[17][18]
-
Run a gradient of increasing organic solvent (e.g., acetonitrile) to elute the oligonucleotides.
-
-
Mass Spectrometry (MS) Analysis:
-
Data Interpretation:
-
Compare the observed molecular weights to the expected molecular weight of your full-length LNA™ oligonucleotide.
-
Identify peaks corresponding to common impurities:
-
n-1, n-2, etc.: Masses lower than the expected product, corresponding to single or multiple nucleotide deletions.[11][15]
-
Incomplete Deprotection: Masses higher than the expected product, corresponding to the mass of the residual protecting group.[15]
-
Adducts: Peaks with specific mass additions (e.g., +53 Da for cyanoethylation).[4]
-
-
Troubleshooting Workflows and Diagrams
Caption: Troubleshooting workflow for low LNA™ oligonucleotide synthesis yield.
Caption: Logical workflow for identifying and addressing common impurities.
References
- 1. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why does the synthesis scale ordered for my oligonucleotide not correspond with the final yield? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. DNA scale of synthesis and typical yeild [biosyn.com]
- 10. gilson.com [gilson.com]
- 11. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eu.idtdna.com [eu.idtdna.com]
- 13. [PDF] Analysis of locked nucleic acid (LNA) oligonucleotides (ON) and related impurities using accurate mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. eu.idtdna.com [eu.idtdna.com]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 17. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
- 18. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Optimizing Coupling Times for Sterically Hindered LNA Phosphoramidites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of oligonucleotides containing sterically hindered Locked Nucleic Acid (LNA) phosphoramidites.
Frequently Asked Questions (FAQs)
Q1: Why do LNA phosphoramidites require longer coupling times than standard DNA phosphoramidites?
A1: LNA phosphoramidites possess a bicyclic structure where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[1] This locked conformation, while providing desirable hybridization properties, creates significant steric hindrance around the 3'-phosphoramidite group.[1] This increased bulk slows down the nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain, necessitating longer coupling times to achieve high coupling efficiencies.
Q2: What are the generally recommended coupling times for LNA phosphoramidites?
A2: Recommended coupling times for LNA phosphoramidites are typically longer than the standard 30 seconds used for DNA phosphoramidites.[2] Depending on the synthesizer, coupling times of 180 to 250 seconds are often suggested.[1] For particularly hindered monomers like dmf-G-LNA, a coupling time of 3 minutes is recommended.[3] It is crucial to optimize the coupling time for your specific synthesizer and experimental conditions.
Q3: Does the choice of activator impact the coupling efficiency of LNA phosphoramidites?
A3: Yes, the choice of activator is critical for efficient coupling of sterically hindered LNA phosphoramidites. More acidic activators can lead to premature detritylation of the phosphoramidite (B1245037), especially dG, which can result in the formation of unwanted (n+1) side products.[4] For this reason, 4,5-dicyanoimidazole (B129182) (DCI) is often recommended as it is a strong nucleophile but less acidic than tetrazole derivatives, minimizing side reactions.[4]
Q4: Is a longer oxidation time also required for LNA phosphoramidites?
A4: Yes, the oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester is slower for LNA monomers compared to their DNA counterparts.[1] Therefore, a longer oxidation time is recommended to ensure complete conversion. A 45-second oxidation time using standard iodine-based oxidizers has been found to be optimal on some instruments.[1] A threefold increase in oxidation time is also a general recommendation.[3]
Q5: How can I improve the coupling efficiency of a particularly difficult LNA monomer?
A5: For challenging LNA couplings, consider the following strategies:
-
Double or Triple Coupling: This involves repeating the coupling step with fresh phosphoramidite and activator before proceeding to the oxidation step. This can significantly increase the overall coupling efficiency for that specific monomer.
-
Increase Phosphoramidite Concentration: Using a higher concentration of the LNA phosphoramidite solution can help drive the reaction forward.
-
Ensure Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry as it can hydrolyze the activated phosphoramidite.[4] Ensure that all reagents, especially acetonitrile (B52724), are anhydrous.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low overall yield of the full-length oligonucleotide. | Suboptimal coupling efficiency of one or more LNA monomers. | - Increase the coupling time for all LNA monomers. A good starting point is 180-250 seconds.[1]- For LNA-G, a 3-minute coupling time is recommended.[3]- Consider using a more potent activator like DCI.[4]- Implement a double or triple coupling protocol for the problematic LNA monomer.- Verify the anhydrous nature of all reagents, especially acetonitrile.[4] |
| Presence of significant (n-1) deletion sequences in the final product. | Incomplete coupling at a specific LNA position. | - Identify the problematic LNA monomer by analyzing the crude product via HPLC or mass spectrometry.- Optimize the coupling time specifically for that monomer.- Employ a double coupling strategy for the identified difficult coupling step. |
| Appearance of (n+1) peaks, especially after a G-LNA coupling. | Premature detritylation of the dG-LNA phosphoramidite by an overly acidic activator. | - Switch to a less acidic activator such as DCI.[4]- Avoid using strongly acidic activators like Benzylthiotetrazole (BTT).[4] |
| Broad or tailing peaks during HPLC analysis of the crude product. | Incomplete oxidation of the phosphite triester linkages involving LNA monomers. | - Increase the oxidation time. A 45-second oxidation or a threefold increase is recommended.[1][3]- Ensure the oxidizing reagent is fresh and at the correct concentration. |
| Inconsistent coupling efficiencies between synthesis runs. | - Fluctuation in ambient humidity.- Degradation of phosphoramidites or activator. | - Maintain a controlled, low-humidity environment for the synthesizer.[4]- Use fresh, high-quality LNA phosphoramidites and activator solutions for each synthesis.- Ensure proper storage of phosphoramidites under an inert atmosphere. |
Experimental Protocols
Protocol 1: Determination of Coupling Efficiency by Trityl Cation Monitoring
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis by measuring the absorbance of the dimethoxytrityl (DMT) cation released at each deblocking step.
Methodology:
-
Synthesizer Setup: Ensure the oligonucleotide synthesizer is equipped with an in-line UV-Vis spectrophotometer set to measure absorbance at approximately 495 nm.[5] The effluent from the synthesis column should pass through the detector's flow cell.
-
Synthesis Initiation: Begin the oligonucleotide synthesis program.
-
Data Collection: During each deblocking step, the acid wash cleaves the 5'-DMT protecting group, releasing a brightly colored orange DMT cation.[6] The synthesizer's software will record the absorbance of this cation as it flows through the detector.
-
Calculation of Stepwise Coupling Efficiency: The stepwise coupling efficiency for a given cycle (n) is calculated by comparing the absorbance of the trityl cation released in that cycle to the absorbance from the previous cycle (n-1).
-
Stepwise Yield (%) = (Absorbance at cycle n / Absorbance at cycle n-1) x 100
-
-
Calculation of Average Coupling Efficiency: The average coupling efficiency is the geometric mean of all the individual stepwise yields.
-
Interpretation: A consistent and high absorbance reading at each cycle indicates high coupling efficiency. A significant drop in absorbance suggests a problem with the coupling of the preceding phosphoramidite.
Protocol 2: Analysis of Coupling Efficiency by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of the crude oligonucleotide and quantify the amount of full-length product versus truncated failure sequences.
Methodology:
-
Sample Preparation:
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it using the appropriate protocol.
-
Remove the deprotection solution by evaporation or precipitation.
-
Dissolve the crude oligonucleotide pellet in a suitable buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[7]
-
-
HPLC System and Column:
-
Use a reversed-phase HPLC column suitable for oligonucleotide analysis (e.g., a C18 column).
-
The mobile phases typically consist of:
-
Mobile Phase A: An aqueous buffer, such as 0.1 M TEAA.
-
Mobile Phase B: An organic solvent, such as acetonitrile.
-
-
-
Chromatographic Conditions:
-
Equilibrate the column with a low percentage of mobile phase B.
-
Inject the dissolved crude oligonucleotide sample.
-
Run a linear gradient of increasing mobile phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.
-
Monitor the elution profile using a UV detector at 260 nm.
-
-
Data Analysis:
-
The full-length product (FLP) will be the major peak with the longest retention time.
-
Truncated failure sequences (n-1, n-2, etc.) will elute earlier than the FLP.
-
Calculate the coupling efficiency by integrating the peak areas. The percentage of the FLP peak area relative to the total area of all product-related peaks provides an estimation of the overall synthesis purity and, indirectly, the average coupling efficiency.
-
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. atdbio.com [atdbio.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Preventing side reactions with DMTr-LNA-5MeU-3-CED-phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DMTr-LNA-5MeU-3-CED-phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a specialized building block used in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. The LNA modification, where a methylene (B1212753) bridge connects the 2'-oxygen and 4'-carbon of the ribose sugar, confers enhanced thermal stability and hybridization properties to the resulting oligonucleotide. This specific phosphoramidite (B1245037) introduces a 5-methyluridine (B1664183) (5MeU) base with a dimethoxytrityl (DMTr) protecting group at the 5'-end and a cyanoethyl phosphoramidite group at the 3'-end, enabling its use in standard automated oligonucleotide synthesis.
2. What are the key considerations for using LNA phosphoramidites in synthesis compared to standard DNA phosphoramidites?
Due to their bicyclic structure, LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites.[1] This necessitates adjustments to the standard synthesis protocol to ensure high coupling efficiency. Key modifications include longer coupling and oxidation times.[1][2]
3. How should this compound be prepared for synthesis?
Like most LNA phosphoramidites, this compound should be dissolved in anhydrous acetonitrile (B52724) to the standard concentration used on your synthesizer.[1] It is crucial to ensure the acetonitrile is of high quality and anhydrous to prevent phosphoramidite degradation.
4. What are the recommended coupling times for LNA phosphoramidites?
To overcome the steric hindrance of LNA monomers, extended coupling times are required.[1] The optimal time can vary depending on the synthesizer.
| Synthesizer Type | Recommended Coupling Time |
| ABI | 180 seconds |
| Expedite | 250 seconds |
5. Is a longer oxidation time necessary for LNA-containing oligonucleotides?
Yes, the oxidation of the phosphite (B83602) linkage after coupling an LNA monomer is slower compared to standard DNA phosphites.[1] A longer oxidation time is recommended to ensure complete conversion to the stable phosphate (B84403) triester. A 45-second oxidation time using a standard iodine solution has been found to be optimal.[1][2]
6. How are LNA-containing oligonucleotides deprotected?
LNA-containing oligonucleotides can generally be deprotected using standard protocols, such as treatment with concentrated aqueous ammonia.[1][2] However, it is crucial to review the deprotection requirements for all modifications present in the oligonucleotide. For instance, if your sequence contains Me-Bz-C-LNA, the use of methylamine (B109427) should be avoided as it can lead to an N4-methyl modification.[1]
7. How can I purify and analyze my LNA-containing oligonucleotide?
Standard methods used for DNA oligonucleotides are also applicable to LNA-containing oligonucleotides.[1][2] These include purification by reversed-phase HPLC (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE), and analysis by mass spectrometry.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of oligonucleotides containing this compound.
Issue 1: Low Coupling Efficiency
Symptom: Lower than expected yield of the full-length oligonucleotide, often observed as a significant N-1 peak in HPLC or mass spectrometry analysis.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Coupling Time | LNA phosphoramidites are sterically hindered and require longer coupling times.[1] Increase the coupling time as recommended (e.g., 180s for ABI, 250s for Expedite synthesizers).[1] |
| Degraded Phosphoramidite | The phosphoramidite may have been exposed to moisture or air. Use fresh, high-quality anhydrous acetonitrile for dissolution. Ensure proper storage of the phosphoramidite under inert gas. |
| Suboptimal Activator | Ensure the activator is fresh and at the correct concentration. Consider using a stronger activator if coupling issues persist. |
Issue 2: Presence of Unexpected Side Products
Symptom: Multiple peaks observed during HPLC or mass spectrometry analysis that do not correspond to the target product or simple N-1 deletions.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Oxidation | The phosphite triester formed after coupling is susceptible to side reactions if not completely oxidized. Increase the oxidation time to the recommended 45 seconds.[1][2] Ensure the oxidizing solution is fresh. |
| Incorrect Deprotection Conditions | Certain protecting groups on other bases in the sequence may require specific deprotection conditions. Review the deprotection requirements for all monomers in your oligonucleotide. As a general precaution with LNA, avoid methylamine when Me-Bz-C-LNA is present.[1] |
| Phosphoramidite Quality | Impurities in the phosphoramidite monomer can lead to side reactions. Ensure you are using high-purity this compound. |
Experimental Protocols
Protocol 1: Automated Oligonucleotide Synthesis Cycle for LNA Monomer Incorporation
This protocol outlines the key steps in an automated synthesis cycle for incorporating an LNA phosphoramidite.
Caption: Automated synthesis cycle for LNA incorporation.
-
Deblocking: The 5'-DMTr protecting group is removed from the growing oligonucleotide chain by treatment with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group of the growing chain. Note: Use an extended coupling time (e.g., 180-250 seconds).[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution. Note: Use an extended oxidation time (e.g., 45 seconds).[1][2]
Protocol 2: Standard Deprotection and Cleavage
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated aqueous ammonium (B1175870) hydroxide (B78521) (or other appropriate deprotection solution based on the full sequence chemistry).
-
Incubate the vial at the recommended temperature and duration (e.g., 55°C for 8-12 hours).
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification.
Logical Relationships in Troubleshooting
Caption: Troubleshooting workflow for LNA oligonucleotide synthesis.
References
Issues with incomplete deprotection of LNA-modified oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding issues with the incomplete deprotection of LNA (Locked Nucleic Acid)-modified oligonucleotides. It is designed for researchers, scientists, and drug development professionals.
FAQs and Troubleshooting Guides
Q1: What are the common signs of incomplete deprotection of my LNA-modified oligonucleotide?
A1: Incomplete deprotection can manifest in several ways during analysis. The primary indicators to watch for are:
-
Chromatography (HPLC): You may observe multiple peaks instead of a single, sharp peak for your purified oligonucleotide. In reverse-phase HPLC (RP-HPLC), incompletely deprotected species, which are more hydrophobic due to the presence of protecting groups, will typically elute later than the fully deprotected product.[1][2] In anion-exchange HPLC (AEX-HPLC), which separates based on charge, the difference might be less pronounced but can still lead to peak broadening or shoulders.
-
Mass Spectrometry (MS): The observed molecular weight of your LNA oligonucleotide will be higher than the calculated theoretical mass. The mass difference will correspond to the molecular weight of the unremoved protecting groups.[3][4] For example, a benzoyl group adds 104 Da, an isobutyryl group adds 70 Da, and a dmf group adds 55 Da.[4]
-
Capillary Electrophoresis (CE): Similar to HPLC, incomplete deprotection can result in the appearance of extra peaks or shoulders, indicating the presence of impurities with different charge-to-mass ratios.[5][6]
-
Poor Performance in Downstream Applications: Incompletely deprotected oligonucleotides can exhibit reduced hybridization efficiency, altered specificity, and overall poor performance in applications like PCR, sequencing, and antisense experiments.[2][7][8]
Q2: My analysis shows multiple peaks. How can I confirm if this is due to incomplete deprotection?
A2: To confirm that the multiple peaks are due to incomplete deprotection, you can perform the following:
-
Re-treat a small aliquot of your sample with the deprotection solution. If the additional peaks collapse into a single main peak corresponding to your target oligonucleotide after re-treatment, it is a strong indication that the initial deprotection was incomplete.[9]
-
Analyze the sample using mass spectrometry. As mentioned above, MS is a definitive way to identify the presence of residual protecting groups by comparing the observed mass to the expected mass.[2][3][4]
Q3: What are the most common causes of incomplete deprotection of LNA-modified oligonucleotides?
A3: Several factors can contribute to incomplete deprotection:
-
Inappropriate Deprotection Conditions: The specific deprotection protocol, including the reagent, temperature, and time, must be compatible with the protecting groups used in the synthesis of the LNA oligonucleotide.[10] LNA monomers are sterically hindered, which can make deprotection more challenging compared to standard DNA or RNA.
-
Degraded or Old Reagents: Deprotection reagents like ammonium (B1175870) hydroxide (B78521) can lose potency over time.[1][11] Using fresh reagents is crucial for efficient deprotection. It is recommended to use fresh ammonium hydroxide for consistent results.[1][11]
-
Presence of Sensitive Modifications: If your LNA oligonucleotide contains other modifications, such as fluorescent dyes or other sensitive groups, standard deprotection conditions might be too harsh and could have been modified, leading to incomplete removal of more robust protecting groups.[1][11][12] In such cases, milder deprotection strategies are necessary.[10]
-
Water Content in Reagents: For certain deprotection steps, such as the removal of silyl (B83357) protecting groups in RNA synthesis, the presence of excess water in reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can significantly reduce the deprotection efficiency.[9]
Q4: I am using LNA oligonucleotides with fluorescent dyes. What deprotection strategy should I use?
A4: When working with LNA oligonucleotides that have sensitive modifications like fluorescent dyes, it is critical to use a mild deprotection strategy to avoid damaging the modification while ensuring complete removal of the protecting groups.[1][11][12]
-
UltraMILD Deprotection: This approach utilizes phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, and iPr-Pac-dG) that can be removed under gentler conditions.[10] A common UltraMILD deprotection reagent is 0.05 M potassium carbonate in methanol.[10]
-
Alternative Reagents: For some dyes like TAMRA, a mixture of t-butylamine/methanol/water can be used for deprotection.[1][11]
Always review the technical specifications for your specific LNA monomers and any modifications to select the appropriate deprotection protocol.[12]
Quantitative Data Summary
The following tables provide a summary of common deprotection conditions. Note that optimal times and temperatures may vary depending on the specific sequence, length, and modifications of the LNA oligonucleotide.
Table 1: Standard and UltraFAST Deprotection Conditions
| Deprotection Method | Reagent | Temperature | Time | Notes |
| Standard Deprotection | Concentrated Ammonium Hydroxide | Room Temperature | 36 hours | Traditional method.[11] |
| 55°C | 16 hours | Accelerated standard method.[11] | ||
| 65°C | 8 hours | Further accelerated standard method.[11] | ||
| UltraFAST Deprotection | AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65°C | 5-10 minutes | Requires Ac-dC to prevent base modification.[1][11] |
Table 2: Mild Deprotection Conditions for Sensitive Oligonucleotides
| Protecting Group Scheme | Reagent | Temperature | Time |
| UltraMILD Monomers | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours (with phenoxyacetic anhydride (B1165640) capping) |
| Ammonium Hydroxide | Room Temperature | 2 hours (with phenoxyacetic anhydride capping) | |
| t-Butylamine/Water (1:3) | 60°C | 6 hours | |
| t-Butylamine/Methanol/Water (1:1:2) | 55°C | Overnight |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Purity Analysis
This protocol is a general guideline for analyzing the purity of LNA-modified oligonucleotides.
-
Objective: To separate the full-length, fully deprotected LNA oligonucleotide from failure sequences and incompletely deprotected species.
-
Materials:
-
HPLC System with a UV detector
-
C18 reverse-phase column suitable for oligonucleotides
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Sample: LNA oligonucleotide dissolved in water
-
-
Procedure:
-
System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject the dissolved LNA oligonucleotide sample.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. A typical gradient might be from 5% to 40% B over 30 minutes.
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: The main peak corresponds to the full-length product. Earlier eluting peaks are typically shorter failure sequences, while later eluting peaks can indicate the presence of more hydrophobic, incompletely deprotected species.[1][2]
-
Mass Spectrometry (MS) for Identity Confirmation
This protocol provides a general workflow for confirming the molecular weight of an LNA oligonucleotide.
-
Objective: To verify that the experimental mass of the LNA oligonucleotide matches its theoretical mass.
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer. ESI-MS is often preferred for its accuracy with oligonucleotides.[3]
-
Procedure:
-
Sample Preparation: The sample must be desalted prior to MS analysis.
-
Ionization: The oligonucleotide is ionized using either ESI or MALDI.
-
Mass Analysis: The mass-to-charge ratio of the ions is measured.
-
Data Deconvolution: For ESI-MS, the resulting spectrum of multiple charged species is deconvoluted to determine the molecular mass of the oligonucleotide.
-
Analysis: Compare the measured molecular weight to the calculated theoretical mass. A higher than expected mass is indicative of incomplete deprotection.[3][4]
-
Capillary Electrophoresis (CE) for High-Resolution Purity Assessment
This protocol outlines the general steps for analyzing LNA oligonucleotide purity by CE.
-
Objective: To achieve high-resolution separation of the LNA oligonucleotide from impurities.
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Materials:
-
Coated capillary
-
Sieving polymer solution (gel buffer)
-
Running buffer
-
-
Procedure:
-
Capillary Conditioning: The capillary is flushed with the running buffer and filled with the sieving matrix.
-
Sample Injection: The LNA oligonucleotide sample is injected into the capillary.
-
Separation: A high voltage is applied across the capillary, causing the negatively charged oligonucleotides to migrate through the sieving matrix at different rates based on their size and charge.
-
Detection: The separated species are detected by UV absorbance at 260 nm as they pass the detector.
-
Data Analysis: The resulting electropherogram is analyzed to determine the purity of the oligonucleotide based on the relative peak areas.[5][13]
-
Visualizations
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Analytical workflow for LNA oligonucleotide QC.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. idtdna.com [idtdna.com]
- 4. web.colby.edu [web.colby.edu]
- 5. bio-rad.com [bio-rad.com]
- 6. Analyzing Oligonucleotide Purity with Capillary Electrophoresis | The Scientist [the-scientist.com]
- 7. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing incomplete deprotection of microarray oligonucleotides in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
Technical Support Center: Overcoming Poor Yield in Long LNA Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of long Locked Nucleic Acid (LNA) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my long LNA oligonucleotide synthesis consistently low?
A1: Low yield in long LNA oligonucleotide synthesis is a common issue stemming from several factors that have a cumulative effect with increasing oligo length. The primary reasons include:
-
Suboptimal Coupling Efficiency: Each coupling step in oligonucleotide synthesis is not 100% efficient. Even a seemingly high coupling efficiency of 99% will result in a theoretical yield of only ~36.6% for a 100-mer oligonucleotide. For long oligos, it is crucial to maximize coupling efficiency at every step.[1][2] LNA phosphoramidites, in particular the guanine (B1146940) LNA monomer, often exhibit lower coupling efficiency than standard DNA monomers.[3]
-
Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of deletion mutants (n-1, n-2, etc.). These impurities are difficult to separate from the full-length product, thus reducing the final yield of the desired oligonucleotide.[1][4][]
-
Depurination: The acidic conditions used for detritylation can lead to the removal of purine (B94841) bases (adenine and guanine), creating abasic sites. This is a significant cause of yield loss for long oligonucleotides.[1]
-
Side Reactions: Various side reactions during synthesis, deprotection, and purification can lead to modified or truncated oligonucleotides, thereby lowering the yield of the target product.[6][7]
-
Steric Hindrance on the Solid Support: As the oligonucleotide chain elongates, steric hindrance within the pores of the solid support can impede reagent access, leading to decreased reaction efficiency.[8][9]
Q2: How do LNA modifications specifically impact the synthesis of long oligonucleotides?
A2: LNA monomers introduce unique challenges in long oligonucleotide synthesis:
-
Reduced Coupling Efficiency: The constrained bicyclic structure of LNA monomers can result in slower and less efficient coupling compared to DNA phosphoramidites.[3] This effect is magnified over the course of a long synthesis.
-
Increased Steric Hindrance: The bulkier LNA monomers can exacerbate steric hindrance on the solid support.
-
Aggregation: LNA-containing sequences, especially those with consecutive LNA bases, have a higher tendency to aggregate. This can hinder reagent diffusion and reduce reaction efficiency. It is generally recommended to avoid stretches of more than four consecutive LNA bases.[10]
-
Modified Deprotection Requirements: The presence of LNA modifications may necessitate adjustments to standard deprotection protocols to ensure complete removal of protecting groups without degrading the oligonucleotide.
Q3: What is the most critical factor to control for successful long LNA oligo synthesis?
A3: The single most critical factor is maintaining the highest possible coupling efficiency throughout the entire synthesis.[1][6] The cumulative effect of even small inefficiencies in coupling becomes dramatic with increasing oligonucleotide length. For instance, the theoretical yield of a 100-mer drops from 60.5% at 99.5% coupling efficiency to just 13.3% at 98% coupling efficiency.[1]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final product.
-
Presence of a significant amount of short, truncated sequences (failure sequences) in the crude product analysis (e.g., by HPLC or PAGE).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Moisture in Reagents | Ensure all reagents, especially acetonitrile (B52724) (ACN) and phosphoramidites, are strictly anhydrous. Use fresh, high-quality reagents and consider implementing in-line drying filters for gases.[1][4] |
| Degraded Phosphoramidites | Use fresh phosphoramidites for each synthesis. Avoid repeated exposure of amidites to air and moisture. |
| Inefficient Activator | Use a more effective activator like DCI (4,5-dicyanoimidazole).[4] Avoid strongly acidic activators like BTT or ETT for long syntheses to minimize depurination.[1] |
| Insufficient Coupling Time | Increase the coupling time, especially for LNA monomers, which may require longer reaction times than standard DNA monomers.[11] |
| Low Phosphoramidite (B1245037) Concentration | Increase the concentration of the phosphoramidite solution to drive the coupling reaction to completion.[4] |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for addressing low coupling efficiency.
Issue 2: Presence of n-1 Deletion Mutants
Symptoms:
-
A major impurity peak co-eluting close to the full-length product in RP-HPLC, often identified by mass spectrometry as the product minus one nucleotide.
-
Broad product peaks in analytical separations.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Capping | Ensure the capping reagents (acetic anhydride (B1165640) and N-methylimidazole) are fresh and active. Increase the capping time to ensure all unreacted 5'-hydroxyl groups are blocked.[1][4][] |
| Poor Reagent Delivery | Check the synthesizer's fluidics to ensure proper delivery of capping reagents to the synthesis column. |
| Suboptimal Capping Protocol | For long oligonucleotides, consider implementing a double capping step or a cap/ox/cap cycle to improve efficiency and help dry the support.[1][4] |
Logical Relationship for Preventing n-1 Deletions
Caption: The role of efficient capping in preventing n-1 deletion mutants.
Issue 3: Low Yield After Deprotection and Purification
Symptoms:
-
Good crude synthesis profile, but significant loss of product during cleavage, deprotection, or purification.
-
Final purified product shows signs of degradation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Deprotection | Ensure the correct deprotection strategy is used for the specific nucleobase and LNA protecting groups. For LNA-containing oligos, standard deprotection times may need to be extended. Follow the recommendations for any sensitive modifications or dyes present.[6][13][14] |
| Oligonucleotide Degradation | Avoid unnecessarily harsh deprotection conditions (e.g., prolonged heating at high temperatures).[] For sensitive oligos, consider using milder deprotection reagents like AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine) or ultra-mild protecting groups (e.g., Pac, Ac, iPr-Pac).[13][15][16] |
| Depurination during Deblocking | For long oligos prone to depurination, use a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[1][4] |
| Purification Issues | Long oligonucleotides can form secondary structures that interfere with purification. Heat the crude oligo solution before loading it onto the purification column to disrupt these structures.[1] Optimize the purification method (e.g., RP-HPLC, IEX-HPLC, PAGE) for the specific length and sequence of your oligonucleotide.[6][17] |
| Inappropriate Solid Support | For oligonucleotides longer than 100 bases, use a solid support with a larger pore size (e.g., 1000 Å or 2000 Å CPG) to minimize steric hindrance.[1][8][9] |
Experimental Protocols
Protocol 1: Optimized Coupling for Long LNA Oligonucleotides
-
Reagent Preparation:
-
Use anhydrous acetonitrile (<10 ppm water).
-
Prepare fresh phosphoramidite and activator solutions for each synthesis run.
-
Use 0.25 M DCI as the activator.
-
For LNA monomers, consider a slightly higher concentration (e.g., 0.1 M) compared to DNA monomers (e.g., 0.08 M).
-
-
Synthesis Cycle Parameters:
-
Deblocking: Use 3% Dichloroacetic Acid (DCA) in dichloromethane (B109758) for 60-90 seconds.
-
Coupling:
-
For DNA monomers: 45-60 seconds.
-
For LNA monomers: Extend coupling time to 120-180 seconds.[11]
-
-
Capping: Use standard capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF). Perform a double capping step: Cap for 20 seconds, wait 10 seconds, then cap again for 20 seconds.
-
Oxidation: Use 0.02 M Iodine in THF/Water/Pyridine for 30 seconds. For LNA-containing steps, consider extending the oxidation time slightly.[11]
-
Protocol 2: Mild Deprotection and Cleavage
This protocol is recommended for long LNA oligonucleotides, especially those containing base-labile modifications.
-
Pre-treatment (Optional for specific modifications):
-
If applicable, perform any pre-treatment steps as recommended for specific modifications (e.g., a diethylamine (B46881) wash to prevent acrylonitrile (B1666552) adducts).[1]
-
-
Cleavage and Deprotection:
-
Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (B109427) (AMA).
-
Add the AMA solution to the synthesis column containing the solid support.
-
Incubate at 65°C for 15-20 minutes.[15] (Note: Verify that any modifications are stable under these conditions).
-
Expel the solution from the column into a collection vial.
-
Rinse the support with an equal volume of water and combine with the initial solution.
-
-
Drying:
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Data Presentation
Table 1: Impact of Coupling Efficiency on Theoretical Yield of a 100-mer Oligonucleotide
| Average Coupling Efficiency (%) | Theoretical Full-Length Product Yield (%) |
| 98.0 | 13.3 |
| 98.5 | 22.0 |
| 99.0 | 36.6 |
| 99.5 | 60.5 |
| 99.8 | 81.8 |
Data derived from the general formula: Yield = (Coupling Efficiency)^(Number of Couplings)[1]
Table 2: Recommended Solid Support Pore Size based on Oligonucleotide Length
| Oligonucleotide Length | Recommended CPG Pore Size (Å) |
| < 40 bases | 500 |
| 40 - 100 bases | 1000[8][9] |
| > 100 bases | 2000[1][8][9] |
References
- 1. glenresearch.com [glenresearch.com]
- 2. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 3. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. exactmer.com [exactmer.com]
- 8. biotage.com [biotage.com]
- 9. atdbio.com [atdbio.com]
- 10. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 11. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. glenresearch.com [glenresearch.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
DMTr-LNA-5MeU-3-CED-phosphoramidite solubility issues in acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of phosphoramidites, with a specific focus on DMTr-LNA-5MeU-3-CED-phosphoramidite in acetonitrile (B52724).
Troubleshooting Guide: Resolving Phosphoramidite (B1245037) Solubility Issues
Researchers may encounter challenges with dissolving phosphoramidites, particularly modified ones like this compound, in acetonitrile. This guide provides a systematic approach to troubleshoot and resolve these issues.
Logical Workflow for Troubleshooting Solubility
Caption: A step-by-step workflow for troubleshooting phosphoramidite solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in acetonitrile?
A1: Several factors can contribute to the poor solubility of modified phosphoramidites like this compound in acetonitrile. These include:
-
Water Content: Phosphoramidites are highly sensitive to moisture and can hydrolyze, leading to insoluble byproducts. It is crucial to use anhydrous acetonitrile with a water content below 30 ppm, preferably under 10 ppm.[1][2]
-
Compound's Intrinsic Properties: LNA (Locked Nucleic Acid) modifications and other bulky protecting groups can significantly reduce the solubility of a phosphoramidite in standard solvents like acetonitrile.[3] Some modified phosphoramidites, such as the 5-Me-C LNA variant, are known to require a co-solvent.[3]
-
Concentration: Attempting to dissolve the phosphoramidite at too high a concentration can lead to saturation. The recommended concentration for most phosphoramidites is between 0.05 M and 0.1 M.[2]
-
Temperature: While gentle warming can sometimes aid dissolution, excessive heat should be avoided as it can degrade the phosphoramidite.
Q2: What is the recommended solvent for this compound?
A2: While anhydrous acetonitrile is the standard solvent for oligonucleotide synthesis, for modified phosphoramidites with solubility issues, a co-solvent may be necessary. For some LNA phosphoramidites, a mixture of acetonitrile and tetrahydrofuran (B95107) (THF) has proven effective.[3] A 25% THF in acetonitrile solution is a good starting point.[3] For more lipophilic amidites, dichloromethane might also be considered, but compatibility with your synthesizer should be verified.[2]
Q3: How can I ensure my acetonitrile is sufficiently dry?
A3: To ensure your acetonitrile is anhydrous, you can:
-
Purchase high-quality DNA synthesis grade acetonitrile with a low specified water content.[2]
-
Use a fresh, sealed bottle of solvent for each new set of monomers.[1]
-
Dry the solvent over 3Å molecular sieves for at least 24 hours before use.[2]
-
If available, verify the water content using Karl Fischer titration.[2]
Q4: Can I use sonication or heating to help dissolve the phosphoramidite?
A4: Gentle sonication can be used to aid in the dissolution of phosphoramidites.[4] However, prolonged or high-power sonication should be avoided as it can generate heat and potentially degrade the compound. If heating is considered, it should be done very gently and for a short period.
Q5: What are the consequences of using a phosphoramidite solution that is not fully dissolved?
A5: Using a phosphoramidite solution with undissolved particles will lead to inconsistent and lower coupling efficiencies during oligonucleotide synthesis. This is because the actual concentration of the active phosphoramidite delivered to the synthesis column will be lower than intended, resulting in a higher rate of synthesis failure sequences.
Data Summary
The following table summarizes the solubility of this compound and related compounds in various solvents as reported in the literature. This data can be used for comparison and to guide solvent selection.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Sparingly soluble (1-10 mg/ml) | [5] |
| Ethanol | Sparingly soluble (1-10 mg/ml) | [5] | |
| 5-Me-C LNA phosphoramidite | Acetonitrile | Requires a co-solvent | [3] |
| 25% THF in Acetonitrile | Soluble | [3] | |
| General LNA phosphoramidites | Acetonitrile | Generally soluble | [3] |
| DMTr-LNA-U-3-CED-phosphoramidite | DMSO | 50 mg/mL (with sonication) | [4] |
Experimental Protocols
Protocol 1: Standard Dissolution of Phosphoramidites in Acetonitrile
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry argon or nitrogen.
-
Using a gas-tight syringe, transfer the required volume of anhydrous acetonitrile (water content < 30 ppm) to the phosphoramidite vial under an inert atmosphere.
-
Gently swirl the vial to dissolve the solid.
-
If necessary, sonicate the vial in a water bath for short intervals (1-2 minutes) until the solid is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles before placing it on the synthesizer.
Protocol 2: Dissolution of Phosphoramidites using a Co-solvent (Acetonitrile/THF)
-
Follow steps 1 and 2 from Protocol 1.
-
If the phosphoramidite does not dissolve completely in pure acetonitrile, prepare a 25% solution of anhydrous THF in anhydrous acetonitrile.
-
Repeat the dissolution process using the acetonitrile/THF co-solvent mixture.
-
Gently sonicate if necessary.
-
Confirm complete dissolution before use.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the critical role of anhydrous conditions in the phosphoramidite coupling reaction during oligonucleotide synthesis.
References
Impact of moisture on DMTr-LNA-5MeU-3-CED-phosphoramidite stability and reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and reactivity of DMTr-LNA-5MeU-3-CED-phosphoramidite, with a focus on the impact of moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a Locked Nucleic Acid (LNA) building block used in the chemical synthesis of oligonucleotides.[1][2] The LNA modification, where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, confers enhanced thermal stability and hybridization properties to the resulting oligonucleotide.[3] This makes it a valuable reagent for applications requiring high binding affinity and specificity, such as in antisense oligonucleotides, siRNAs, and diagnostic probes.
Q2: How does moisture affect the stability of this compound?
Moisture is a critical factor that negatively impacts the stability of all phosphoramidites, including this compound. The primary degradation pathway is hydrolysis of the phosphoramidite (B1245037) linkage, which converts the reactive P(III) species to an inactive H-phosphonate or other byproducts.[4][5] This degradation reduces the purity of the phosphoramidite and significantly compromises its reactivity during oligonucleotide synthesis, leading to lower coupling efficiencies and an increase in truncated sequences.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure maximum stability and reactivity, this compound should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] When preparing solutions, it is crucial to use anhydrous acetonitrile (B52724) with a water content of less than 30 ppm, and ideally below 10 ppm. Solutions should also be stored at -20°C under an inert atmosphere. Before use, allow the solid phosphoramidite to warm to room temperature before opening the container to prevent condensation.
Q4: What are the consequences of using degraded this compound in oligonucleotide synthesis?
Using a phosphoramidite that has been compromised by moisture will lead to several issues in oligonucleotide synthesis:
-
Low Coupling Efficiency: The hydrolyzed phosphoramidite is unable to couple to the growing oligonucleotide chain, resulting in a lower yield of the desired full-length product.
-
Increased Truncated Sequences: Failed coupling events lead to the formation of shorter, "n-1" and other truncated oligonucleotide sequences.
-
Difficult Purification: A higher proportion of failure sequences complicates the purification of the target full-length oligonucleotide.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis and is often linked to the quality of the phosphoramidites and other reagents. This guide provides a systematic approach to troubleshooting this problem when using this compound.
Diagram: Troubleshooting Low Coupling Efficiency
References
- 1. caymanchem.com [caymanchem.com]
- 2. DMTr-LNA-C(Bz)-3-CED-phosphoramidite, 206055-78-9 | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Purification challenges for LNA oligonucleotides with failure sequences
Welcome to the technical support center for LNA (Locked Nucleic Acid) oligonucleotide purification. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with purifying LNA oligonucleotides, particularly the removal of failure sequences. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the purification of LNA oligonucleotides.
| Question ID | Question | Answer |
| LNA-P01 | Why is the purification of LNA oligonucleotides more challenging than standard DNA or RNA oligonucleotides? | LNA monomers possess a rigid, bicyclic structure which can alter the oligonucleotide's hydrophobicity and charge distribution compared to standard DNA/RNA. This can lead to co-elution of failure sequences with the full-length product (FLP) during chromatography, as the separation principles based on charge or hydrophobicity may be less effective. |
| LNA-P02 | What are "failure sequences" and why are they a concern for LNA oligonucleotides? | Failure sequences, or "shortmers," are truncated oligonucleotides that result from incomplete coupling reactions during solid-phase synthesis.[1] For LNA oligonucleotides used in therapeutic applications like antisense therapy, these impurities can lead to off-target effects or reduced efficacy.[2] Their removal is critical to ensure the safety and effectiveness of the final product. |
| LNA-T01 | Troubleshooting: I am seeing broad peaks for my LNA oligonucleotide during RP-HPLC analysis. What could be the cause? | Broad peaks can be caused by several factors: • Secondary Structures: LNA oligonucleotides can form stable secondary structures. Try increasing the column temperature (e.g., to 60°C) to denature these structures. • Phosphorothioate (B77711) Backbone: If your LNA oligo has a phosphorothioate (PS) backbone, the presence of diastereomers can cause peak broadening.[3] Optimizing the ion-pairing agent and gradient may help, but baseline separation of diastereomers is often challenging. • Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration. |
| LNA-T02 | Troubleshooting: My LNA oligonucleotide is showing low recovery after purification. What can I do? | Low recovery can be due to: • Irreversible Adsorption: The LNA oligonucleotide may be irreversibly binding to the column material, especially with stainless steel hardware.[4] Using columns with biocompatible hardware (e.g., PEEK) can mitigate this. • Precipitation Issues: Ensure complete precipitation and resuspension of the oligonucleotide after purification. |
| LNA-A01 | What is the recommended method for analyzing the purity of LNA oligonucleotides? | Capillary Gel Electrophoresis (CGE) is a high-resolution technique that is well-suited for the purity analysis of oligonucleotides, including LNA-modified ones.[5][6] It can effectively separate the full-length product from shorter failure sequences, providing a quantitative assessment of purity.[5] |
| LNA-M01 | Which purification method, RP-HPLC or AEX-HPLC, is generally better for LNA oligonucleotides? | Both methods can be effective, and the choice depends on the specific characteristics of the LNA oligonucleotide. • AEX-HPLC separates based on the number of phosphate (B84403) groups and can be very effective for resolving oligonucleotides of different lengths. It is often recommended for phosphorothioate-modified LNA oligos. • RP-HPLC separates based on hydrophobicity. The "trityl-on" method, where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length product, can significantly enhance the separation from non-DMT-containing failure sequences.[7] |
Purification Methodologies and Comparative Data
The selection of a purification method is critical for achieving high-purity LNA oligonucleotides. Below is a summary of common techniques and their typical performance.
Purification Method Comparison
| Purification Method | Principle | Typical Purity for LNA Oligos | Typical Yield | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[7] | >85%[8] | ~50% of crude[7] | Excellent for "trityl-on" purification which enhances separation of FLP from failure sequences.[7] | Resolution can decrease for longer oligonucleotides (>50 bases).[8] |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the number of negatively charged phosphate groups.[8] | >95% (for shorter oligos) | Variable, generally lower than RP-HPLC | High resolution for separating oligonucleotides of different lengths. | Resolution decreases for longer oligonucleotides (>40 bases).[8] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size (molecular weight). | >95%[8] | Lower than HPLC methods | Highest resolution, capable of separating oligos differing by a single base.[8] | More laborious and less scalable than HPLC. |
Note: Purity and yield are highly dependent on the sequence, length, modifications, and synthesis efficiency of the LNA oligonucleotide.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of LNA Oligonucleotides (Trityl-On)
This protocol is adapted for the purification of LNA oligonucleotides where the 5'-DMT group is retained on the full-length product.
1. Sample Preparation:
-
After synthesis and cleavage from the solid support, ensure the 5'-DMT group remains on the oligonucleotide.
-
Dissolve the crude LNA oligonucleotide in an appropriate aqueous buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent PLRP-S, Waters XBridge Oligonucleotide BEH C18).
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 5%) to a higher percentage (e.g., 50%) over 20-30 minutes is a good starting point.[9] The optimal gradient will depend on the specific LNA oligonucleotide.
-
Flow Rate: Typically 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Temperature: 60°C to minimize secondary structures.
-
Detection: UV absorbance at 260 nm.
3. Post-Purification Processing:
-
Collect the fraction corresponding to the DMT-on full-length product (the most hydrophobic peak).
-
Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalt the detritylated oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
Protocol 2: Purity Analysis by Capillary Gel Electrophoresis (CGE)
This protocol provides a general guideline for the analysis of LNA oligonucleotide purity.
1. Sample Preparation:
-
Resuspend the purified LNA oligonucleotide in deionized water or a low-salt buffer to a concentration of approximately 1 mg/mL.
2. CGE Conditions:
-
Capillary: A neutral-coated capillary is recommended.[6]
-
Sieving Matrix (Gel): Use a commercially available gel matrix optimized for oligonucleotide separation.
-
Running Buffer: As recommended by the gel manufacturer.
-
Injection: Electrokinetic injection.
-
Voltage: Typically in the range of -15 to -30 kV.
-
Temperature: 50-60°C to ensure denaturing conditions.
-
Detection: UV absorbance at 260 nm.
3. Data Analysis:
-
The full-length product will be the last major peak to elute.
-
Calculate purity by dividing the peak area of the full-length product by the total area of all peaks.
Visualizing Workflows and Relationships
LNA Oligonucleotide Purification and Analysis Workflow
Caption: Workflow for LNA oligonucleotide synthesis, purification, and analysis.
Troubleshooting Logic for HPLC Peak Broadening
Caption: Troubleshooting guide for broad peaks in LNA oligonucleotide HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-works.com [bio-works.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. bio-rad.com [bio-rad.com]
- 6. agilent.com [agilent.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Oligonucleotide Purification [sigmaaldrich.com]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Optimizing LNA® Probe Design for Improved Hybridization Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Locked Nucleic Acid (LNA®) probes. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to help you optimize your experiments for enhanced hybridization specificity and performance.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of LNA® probe design for high specificity?
A1: LNA® probes are designed to have a higher binding affinity (reflected in a higher melting temperature, Tm) to their target sequences compared to traditional DNA probes. This allows for the use of shorter probes, which inherently provide better discrimination against mismatched sequences. Key design considerations include:
-
Probe Length: Shorter probes (typically 12-25 nucleotides) are generally better for discriminating single nucleotide polymorphisms (SNPs).
-
LNA Placement: Strategically placing LNA bases within the probe is crucial. For SNP detection, a triplet of LNA residues centered on the mismatch site often provides the largest discriminatory power.[1][2]
-
GC Content: Aim for a GC content between 30-60%.
-
Avoid Self-Complementarity: LNA bases bind very tightly to other LNA residues, so it is important to avoid self-complementarity and cross-hybridization with other LNA-containing oligonucleotides in your assay.
-
Avoid Runs of LNA: Avoid stretches of more than four consecutive LNA bases.
-
Tm Adjustment: Each LNA substitution increases the Tm by approximately 2-8°C, allowing for fine-tuning of the probe's melting temperature.[3]
Q2: How does the placement of LNA® monomers affect mismatch discrimination?
A2: The position of LNA® monomers is critical for maximizing the difference in melting temperature (ΔTm) between perfectly matched and mismatched targets. For single nucleotide mismatch detection, placing a triplet of LNA modifications with the central base of the triplet at the mismatch site is a highly effective strategy.[1][2] However, there are exceptions. For G-T mismatches, LNA modification of the guanine (B1146940) nucleotide or its flanking bases can decrease discrimination.
Q3: What is the recommended number of LNA® bases in a probe?
A3: The optimal number of LNA® bases depends on the probe length and the desired Tm. For a typical 18-mer probe, a maximum of 7-8 LNA modifications is a good starting point. For shorter probes used in applications like SNP genotyping, a higher density of LNA bases may be beneficial. It is generally recommended to avoid stretches of more than four consecutive LNA bases to prevent the probe from becoming overly "sticky" and difficult to handle experimentally.
Q4: Can LNA® probes be used for in situ hybridization (ISH)?
A4: Yes, LNA® probes are highly effective for in situ hybridization, including fluorescence in situ hybridization (FISH). Their high affinity allows for shorter probe designs, which can improve tissue penetration and reduce background signal. LNA-ISH protocols often feature shorter hybridization times and can provide dramatically improved signal intensity compared to traditional DNA probes.
Q5: Are there specific buffer conditions recommended for LNA® probe hybridization?
A5: While standard hybridization buffers can often be used, optimization may be necessary. For bacterial FISH, a hybridization solution containing 2 M urea (B33335) and 4 M NaCl has been suggested as a good starting point.[4] The optimal hybridization temperature is highly dependent on the probe sequence, length, and LNA content, but a temperature around 62°C is often a reasonable starting point for a 14 bp probe with LNA monomers at every third position.[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments with LNA® probes.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Probe concentration is too high.2. Hybridization temperature is too low.3. Stringent washes are not effective enough.4. Non-specific binding of the probe to cellular components. | 1. Titrate the probe concentration to determine the optimal level.2. Increase the hybridization temperature in increments of 2-3°C.3. Increase the temperature or decrease the salt concentration of the stringent wash buffers.4. Use a blocking agent, such as pre-hybridization with unlabeled fragmented salmon sperm DNA. |
| Low or No Signal | 1. Probe concentration is too low.2. Hybridization time is too short.3. Inefficient permeabilization of the cell or tissue sample.4. Degradation of the target RNA.5. Suboptimal hybridization temperature. | 1. Increase the probe concentration.2. Increase the hybridization time (e.g., overnight).3. Optimize the proteinase K digestion step (time and concentration).4. Use RNase-free reagents and techniques throughout the protocol.5. Perform a temperature gradient to find the optimal hybridization temperature. |
| Poor Mismatch Discrimination (for SNP analysis) | 1. Suboptimal LNA placement in the probe design.2. Hybridization or wash conditions are not stringent enough.3. The specific mismatch type is inherently difficult to discriminate (e.g., some G-T mismatches). | 1. Redesign the probe with a triplet of LNA bases centered on the SNP.2. Increase the stringency of the hybridization and/or wash steps (higher temperature, lower salt).3. If possible, design the probe to target the opposite strand. |
| Probe Self-Dimerization or Secondary Structures | 1. The probe sequence has significant self-complementarity.2. High concentration of LNA bases in a self-complementary region. | 1. Redesign the probe to minimize self-complementarity using oligo design software.2. Avoid placing LNA bases in regions of the probe that are predicted to form secondary structures. |
Quantitative Data: LNA® vs. DNA Probes for Mismatch Discrimination
The following table summarizes the change in melting temperature (ΔTm) for perfectly matched versus single-base mismatched DNA and LNA-containing probes. A larger ΔTm indicates better discrimination between the perfect match and the mismatch. The data is adapted from You et al., 2006, Nucleic Acids Research.[1][2]
| Mismatch Type | DNA Probe ΔTm (°C) | LNA Probe (Triplet at Mismatch) ΔTm (°C) |
| A·A | 8.4 | 12.3 |
| A·C | 9.7 | 14.5 |
| A·G | 8.8 | 11.7 |
| C·A | 11.2 | 16.0 |
| C·C | 12.7 | 18.2 |
| C·T | 10.5 | 15.3 |
| G·A | 10.1 | 13.5 |
| G·G | 10.9 | 15.0 |
| G·T | 6.3 | 5.5 |
| T·C | 11.8 | 16.8 |
| T·G | 8.1 | 10.8 |
| T·T | 10.2 | 14.8 |
Note: The LNA probe design in this study featured a triplet of LNA modifications centered at the mismatch site.
Experimental Protocol: LNA® Fluorescence In Situ Hybridization (FISH)
This protocol provides a general workflow for the detection of RNA targets in fixed cells or tissue sections using LNA® FISH probes.
1. Sample Preparation and Fixation: a. For cultured cells, grow cells on sterile glass coverslips. b. For tissue sections, use paraffin-embedded or frozen sections mounted on positively charged slides. c. Fix the samples in 4% paraformaldehyde in PBS for 1 hour at room temperature. d. Wash the samples twice with PBS.
2. Permeabilization: a. For cultured cells, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. b. For tissue sections, deparaffinize and rehydrate through an ethanol (B145695) series. c. Perform a proteinase K digestion to unmask the target RNA. The concentration and incubation time should be optimized for the specific tissue type. A typical starting point is 1-5 µg/mL for 10-30 minutes at 37°C. d. Stop the digestion by washing with PBS.
3. Pre-hybridization (Optional but Recommended): a. Incubate the samples in pre-hybridization buffer (e.g., 4x SSC, 50% formamide) for 30 minutes at the hybridization temperature. This step helps to block non-specific binding sites.
4. Hybridization: a. Dilute the LNA® FISH probe in hybridization buffer (e.g., 4x SSC, 50% formamide, 10% dextran (B179266) sulfate) to the desired final concentration (typically 1-50 nM). b. Denature the probe and target by heating the samples with the hybridization mix at a temperature above the probe's Tm (e.g., 80°C) for 5 minutes. c. Incubate the samples overnight at the optimized hybridization temperature in a humidified chamber.
5. Stringent Washes: a. Wash the samples in 2x SSC with 0.1% Tween-20 at the hybridization temperature for 15 minutes. b. Perform a high-stringency wash in 0.2x SSC at a temperature 5-10°C above the hybridization temperature for 15 minutes. c. Wash briefly in PBS at room temperature.
6. Counterstaining and Mounting: a. Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. b. Wash with PBS. c. Mount the coverslip or slide with an anti-fade mounting medium.
7. Imaging: a. Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets.
Visualizations
Caption: Principle of LNA-enhanced hybridization specificity.
Caption: Experimental workflow for LNA Fluorescence In Situ Hybridization (FISH).
References
Validation & Comparative
LNA® vs. DNA Oligonucleotides: A Comparative Guide to Thermal Stability
For researchers, scientists, and drug development professionals seeking to enhance the performance of oligonucleotide-based applications, understanding the thermal stability of different nucleic acid analogs is paramount. This guide provides an objective comparison of the thermal stability of Locked Nucleic Acid (LNA®) oligonucleotides versus traditional DNA oligonucleotides, supported by experimental data and detailed protocols.
The quest for oligonucleotides with superior hybridization properties has led to the development of various nucleic acid analogs. Among these, LNA® has emerged as a powerful tool due to its significantly enhanced thermal stability and binding affinity. This increased stability translates to improved specificity and efficiency in a wide range of applications, including diagnostics, therapeutics, and molecular biology research.
Unlocking Enhanced Stability: The Structural Advantage of LNA®
Locked Nucleic Acid (LNA®) is a modified RNA nucleotide analog where the ribose moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms.[1][2] This rigid structure pre-organizes the oligonucleotide into an ideal A-form duplex geometry for Watson-Crick base pairing.[1][3] This pre-organization minimizes the entropic penalty associated with hybridization, leading to a significant increase in thermal stability when bound to a complementary DNA or RNA strand.[1][4] In contrast, traditional DNA oligonucleotides possess a more flexible deoxyribose sugar backbone, which requires more significant conformational changes upon hybridization.
Caption: Structural difference between a DNA and an LNA® monomer.
Quantitative Comparison of Thermal Stability
The most direct measure of the thermal stability of an oligonucleotide duplex is its melting temperature (Tm), the temperature at which 50% of the duplex dissociates into single strands.[5][6] The incorporation of LNA® monomers into a DNA or RNA oligonucleotide leads to a substantial and predictable increase in Tm.
| Feature | DNA Oligonucleotide | LNA® Oligonucleotide |
| Increase in Melting Temperature (Tm) per Modification | N/A | +2 to +8 °C per LNA® monomer[2][4][7] |
| Binding Affinity | Standard | Significantly Increased[4][8] |
| Specificity for Mismatches | Good | Excellent[9] |
| Nuclease Resistance | Low | Increased[5] |
Experimental Protocol: Determination of Oligonucleotide Melting Temperature (Tm) by UV-Vis Spectrophotometry
This protocol outlines the standard method for determining the Tm of DNA and LNA® oligonucleotides. The principle lies in the hyperchromic effect, where the absorbance of UV light at 260 nm increases as the double-stranded oligonucleotide melts into single strands.[5]
Materials and Reagents
-
Oligonucleotide (DNA or LNA®) and its perfect complement
-
Annealing Buffer (e.g., 100 mM Potassium Acetate, 30 mM HEPES, pH 7.5)[4]
-
Nuclease-free water
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Quartz cuvettes
Experimental Workflow
Caption: Workflow for determining oligonucleotide melting temperature.
Step-by-Step Procedure
-
Oligonucleotide Resuspension and Quantification:
-
Resuspend the lyophilized DNA or LNA® oligonucleotide and its complementary strand in the annealing buffer to a stock concentration of 100 µM.
-
Determine the precise concentration of each oligonucleotide solution by measuring the absorbance at 260 nm (A260) using the spectrophotometer.
-
-
Annealing of Oligonucleotides:
-
In a nuclease-free microcentrifuge tube, mix equimolar amounts of the oligonucleotide and its complement.
-
Heat the mixture to 95°C for 2-5 minutes to denature any secondary structures.
-
Allow the mixture to slowly cool to room temperature to facilitate proper annealing of the duplex. This can be achieved by simply turning off the heat block or thermocycler and allowing it to cool gradually.[4]
-
-
Melting Temperature Measurement:
-
Prepare the final sample for measurement by diluting the annealed duplex in the annealing buffer to the desired final concentration (e.g., 1 µM).
-
Transfer the sample to a quartz cuvette and place it in the temperature-controlled holder of the UV-Vis spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program the instrument to gradually increase the temperature of the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).[2]
-
-
Data Analysis:
-
Plot the recorded absorbance at 260 nm as a function of temperature to generate a melting curve.
-
The Tm is the temperature at which the absorbance is halfway between the lower (double-stranded) and upper (single-stranded) plateaus.[5]
-
More accurately, the Tm can be determined by calculating the first derivative of the melting curve. The peak of the first derivative plot corresponds to the melting temperature.[1][8]
-
Conclusion
The incorporation of LNA® monomers into oligonucleotides offers a significant and predictable enhancement in thermal stability compared to unmodified DNA oligonucleotides. This superior stability, quantified by a substantial increase in melting temperature, allows for the design of shorter, more specific probes and primers that are highly effective in a multitude of molecular applications. For researchers and developers in the fields of diagnostics and therapeutics, the enhanced thermal properties of LNA® oligonucleotides provide a powerful advantage in assay design, leading to improved performance, specificity, and reliability.
References
- 1. icpms.labrulez.com [icpms.labrulez.com]
- 2. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Ultraviolet thermal denaturation [bio-protocol.org]
- 5. idtdna.com [idtdna.com]
- 6. Melting Temperature (Tm) Testing for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]
- 7. agilent.com [agilent.com]
- 8. Annealing Oligonucleotides Protocol [sigmaaldrich.com]
- 9. Nucleic Acid Thermal Stability Analysis (Tm Analysis) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
LNA vs. 2'-O-Methyl RNA: A Comparative Guide for Antisense Oligonucleotide Applications
For researchers, scientists, and drug development professionals navigating the landscape of antisense technology, the choice of oligonucleotide modification is paramount. This guide provides a detailed, data-driven comparison of two prominent modifications: Locked Nucleic Acid (LNA) and 2'-O-Methyl RNA (2'-OMe RNA). By examining their performance across key metrics, this document aims to equip scientists with the knowledge to select the optimal chemistry for their antisense applications.
This comprehensive analysis delves into the critical performance attributes of LNA and 2'-OMe RNA modified oligonucleotides, including binding affinity, nuclease resistance, in vitro and in vivo efficacy, and toxicity profiles. The information is presented through structured data tables, detailed experimental protocols, and illustrative diagrams to facilitate a clear and objective comparison.
Performance Comparison at a Glance
The selection between LNA and 2'-OMe RNA modifications often involves a trade-off between exceptional binding affinity and a potentially more favorable toxicity profile. LNA's rigid structure leads to unprecedented target binding, while 2'-OMe offers a more conservative, yet effective, modification.
| Property | LNA Modified Oligonucleotides | 2'-O-Methyl RNA Modified Oligonucleotides | Key Considerations |
| Binding Affinity (ΔTm) | High (Increase of +3 to +11°C per modification)[1] | Moderate (Increase of ~1.3°C per modification)[2] | LNA's superior affinity allows for shorter oligonucleotides and targeting of structured RNA. |
| Nuclease Resistance | High (Half-life of ~15 hours in human serum for chimeric ASOs)[3] | Moderate (Half-life of ~12 hours in human serum for gapmers)[3] | Both modifications significantly enhance stability over unmodified DNA, with LNA showing a slight advantage. |
| In Vitro Efficacy (IC50) | Very High (e.g., 0.4 nM for an LNA gapmer)[4][5] | Moderate (e.g., ~220 nM for a 2'-OMe gapmer)[4][5] | LNA-modified ASOs consistently demonstrate higher potency in cell-based assays. |
| In Vivo Efficacy | Potent, with demonstrated tumor growth inhibition[6] | Effective, widely used in preclinical and clinical studies[7][8] | Both have shown success in animal models, with LNA's high potency being a key advantage. |
| Toxicity | Potential for hepatotoxicity, associated with specific sequence motifs[7] | Generally considered to have a better safety profile, though toxicity can be sequence-dependent.[8] | LNA-associated toxicity is an active area of research, with mitigation strategies being explored. |
| RNase H Activation | Requires a DNA gap for activity[3] | Requires a DNA gap for activity[3] | Both modifications are typically used in "gapmer" designs to enable RNase H-mediated target degradation. |
| Synthesis & Cost | More complex and costly synthesis of phosphoramidites.[9] | Easier and more cost-effective synthesis compared to LNA.[7] | The cost of LNA monomers can be a significant factor in large-scale applications. |
Delving into the Data: A Quantitative Comparison
The following tables summarize key quantitative data from comparative studies, offering a direct look at the performance differences between LNA and 2'-OMe RNA modified oligonucleotides.
Table 1: Binding Affinity to Complementary RNA
Melting temperature (Tm) is a direct measure of the thermal stability of the oligonucleotide-target duplex, reflecting binding affinity. A higher ΔTm per modification indicates stronger binding.
| Modification | ΔTm per Modification (°C) | Reference Oligonucleotide |
| LNA | +3 to +11 | DNA[1] |
| 2'-O-Methyl RNA | +1.3 | DNA[2] |
Table 2: Nuclease Resistance in Human Serum
The half-life (t1/2) of an oligonucleotide in serum is a critical indicator of its stability against nuclease degradation.
| Oligonucleotide Design | Modification | Half-life (t1/2) in Human Serum (hours) |
| Chimeric | LNA/DNA | ~15[3] |
| Gapmer | 2'-O-Methyl RNA/DNA | ~12[3] |
| Unmodified | DNA | ~1.5[3] |
Table 3: In Vitro Efficacy Against Vanilloid Receptor Subtype 1 (VR1)
The half-maximal inhibitory concentration (IC50) measures the potency of an antisense oligonucleotide in reducing target gene expression in cell culture. A lower IC50 value indicates higher potency.
| Oligonucleotide Design | Modification | IC50 (nM) |
| Gapmer | LNA/DNA/LNA | 0.4[4][5] |
| Gapmer | 2'-O-Methyl RNA/DNA | ~220[4][5] |
| Phosphorothioate | DNA | ~70[4][5] |
Understanding the Mechanism of Action
For many antisense applications, the desired mechanism is the degradation of the target mRNA. Both LNA and 2'-OMe RNA modifications, when incorporated into a "gapmer" design, can facilitate this through the recruitment of RNase H.
In this pathway, the central DNA "gap" of the antisense oligonucleotide forms a DNA-RNA hybrid with the target mRNA, which is a substrate for the cellular enzyme RNase H. The flanking LNA or 2'-OMe RNA "wings" provide enhanced binding affinity and nuclease resistance.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for the accurate evaluation of antisense oligonucleotides. Below are detailed methodologies for key experiments cited in the comparison.
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of the duplex formed between the antisense oligonucleotide and its complementary RNA target.
Materials:
-
Spectrophotometer with a temperature controller
-
Quartz cuvettes
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Lyophilized oligonucleotides (ASO and complementary RNA)
Protocol:
-
Resuspend lyophilized oligonucleotides in the melting buffer to a stock concentration of 100 µM.
-
Prepare a 1 µM solution of the ASO and a 1 µM solution of the complementary RNA in melting buffer.
-
Mix equal volumes of the ASO and RNA solutions to achieve a final concentration of 0.5 µM for each strand.
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer.
-
Equilibrate the sample at the starting temperature (e.g., 20°C) for 5 minutes.
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature (e.g., 95°C).
-
Monitor the absorbance at 260 nm as a function of temperature.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition.
Serum Stability Assay
Objective: To assess the resistance of modified oligonucleotides to degradation by nucleases present in serum.
Materials:
-
Human or mouse serum
-
Modified oligonucleotides
-
Incubator at 37°C
-
Polyacrylamide gel electrophoresis (PAGE) equipment and reagents
-
Fluorescent label (e.g., 5'-FAM) or radiolabel (e.g., 32P) for the oligonucleotide
-
Gel imaging system
Protocol:
-
Label the 5' end of the oligonucleotide with a fluorescent dye or radioisotope.
-
Incubate the labeled oligonucleotide (e.g., 1 µM final concentration) in a solution containing a high percentage of serum (e.g., 90% human serum) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take aliquots of the reaction mixture.
-
Immediately stop the degradation reaction by adding a quenching solution (e.g., formamide (B127407) loading dye with EDTA) and freezing the sample.
-
Analyze the samples by denaturing PAGE.
-
Visualize the intact oligonucleotide band using a gel imaging system.
-
Quantify the intensity of the intact oligonucleotide band at each time point.
-
Calculate the half-life (t1/2) of the oligonucleotide, which is the time required for 50% of the initial amount of intact oligonucleotide to be degraded.
In Vitro Transfection and IC50 Determination
Objective: To determine the concentration of an antisense oligonucleotide required to inhibit 50% of the target mRNA expression in cultured cells.
Materials:
-
Mammalian cell line expressing the target gene
-
Cell culture medium and supplements
-
Transfection reagent (e.g., cationic lipid-based)
-
Antisense oligonucleotides (test and control sequences)
-
RNA isolation kit
-
Reverse transcription reagents
-
Quantitative PCR (qPCR) system and reagents
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Prepare a series of dilutions of the antisense oligonucleotide in serum-free medium.
-
In separate tubes, mix the diluted oligonucleotides with the transfection reagent according to the manufacturer's instructions and incubate to allow complex formation.
-
Add the oligonucleotide-transfection reagent complexes to the cells.
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for oligonucleotide uptake and target knockdown.
-
Harvest the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of the target mRNA and a housekeeping gene (for normalization) using qPCR.
-
Calculate the percentage of target mRNA reduction for each oligonucleotide concentration relative to a control (e.g., untreated cells or cells treated with a scrambled control oligonucleotide).
-
Plot the percentage of inhibition against the logarithm of the oligonucleotide concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for ASO Comparison
A systematic workflow is essential for the head-to-head comparison of different antisense oligonucleotide modifications.
Conclusion
Both LNA and 2'-O-Methyl RNA are powerful modifications that significantly enhance the therapeutic potential of antisense oligonucleotides. LNA stands out for its exceptionally high binding affinity, leading to superior potency, which can be advantageous for targeting challenging RNAs and for dose reduction. However, the potential for hepatotoxicity with certain LNA sequences necessitates careful design and screening. 2'-O-Methyl RNA provides a robust and well-established modification with a generally more favorable safety profile, making it a reliable choice for many antisense applications.
The ultimate decision between LNA and 2'-O-Methyl RNA will depend on the specific requirements of the research or therapeutic program, including the nature of the RNA target, the desired level of potency, and the tolerance for potential off-target and toxic effects. The data and protocols presented in this guide provide a solid foundation for making an informed choice and for designing experiments to validate the selected antisense strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 6. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
Performance of LNA probes compared to traditional DNA probes in qPCR
Researchers, scientists, and drug development professionals are increasingly turning to Locked Nucleic Acid (LNA) probes for quantitative real-time PCR (qPCR) applications, citing significant improvements in sensitivity, specificity, and thermal stability over traditional DNA probes. This guide provides an objective comparison of LNA and DNA probe performance, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
LNA probes are a class of nucleic acid analogs that contain one or more LNA monomers, where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge. This structural modification dramatically increases the binding affinity of the probe to its target sequence, leading to several performance advantages in qPCR assays.
Enhanced Specificity and Sensitivity
The primary advantage of LNA probes lies in their superior specificity and sensitivity. The locked structure of LNA monomers enhances base stacking and pre-organizes the phosphate (B84403) backbone, leading to a more stable and rapid hybridization to the complementary target sequence.[1][2] This increased binding affinity allows for the use of shorter probes, which is particularly beneficial for the detection of small targets like microRNAs (miRNAs) and for discriminating between closely related sequences, such as single nucleotide polymorphisms (SNPs).[2][3]
Experimental data consistently demonstrates the superior performance of LNA probes. In a comparative study, a qPCR assay using LNA-based primers and a TaqMan probe showed a more than 100-fold increase in detection sensitivity compared to assays using conventional oligo DNA primers.[4] The amplicons were detected approximately 5 cycles earlier with LNA-based primers, indicating a significantly more efficient reaction.[4]
Superior Melting Temperature (Tm) Control
Each incorporation of an LNA monomer into a DNA oligonucleotide can increase the melting temperature (Tm) of the duplex by 2–8°C.[5] This allows for the design of shorter probes that maintain a high Tm, which is crucial for the specificity of the qPCR assay. The ability to precisely control the Tm by varying the number and position of LNA monomers also facilitates the design of probes for AT-rich regions, which are challenging for traditional DNA probes due to their lower Tm.[6]
Quantitative Performance Comparison
The following tables summarize the key performance differences between LNA probes and traditional DNA probes based on available experimental data.
| Performance Parameter | LNA Probes | Traditional DNA Probes | Reference |
| Sensitivity | >100-fold higher | Standard | [4] |
| Cq Value | ~5 cycles lower | Standard | [4] |
| Quantification Limit | As low as 1.4 copies | ~3000 copies (SYBR Green) | [4] |
| ΔTm for Mismatches | High (often around 20°C) | Lower | [3] |
Experimental Protocols
General Protocol for Comparing LNA and DNA Probe Performance in qPCR
This protocol outlines a general procedure for a head-to-head comparison of LNA and traditional DNA hydrolysis probes for a target gene.
1. Primer and Probe Design:
-
Target Selection: Identify the target gene and region for amplification.
-
Primer Design: Design forward and reverse primers flanking the probe binding site. Aim for a Tm of approximately 60°C.
-
DNA Probe Design: Design a standard DNA hydrolysis probe (e.g., TaqMan®) with a 5' fluorophore and a 3' quencher. The Tm should be 5-10°C higher than the primers.
-
LNA Probe Design: Design an LNA-modified hydrolysis probe for the same target sequence. The LNA probe will typically be shorter than the DNA probe but designed to have a similar or slightly higher Tm. Incorporate LNA bases strategically to enhance specificity, particularly at mismatch sites for SNP genotyping.
2. Reaction Setup:
-
Prepare separate master mixes for the LNA and DNA probe assays. Each master mix should contain:
-
qPCR Master Mix (containing polymerase, dNTPs, and buffer)
-
Forward Primer (e.g., 400 nM)
-
Reverse Primer (e.g., 400 nM)
-
Probe (LNA or DNA, e.g., 200 nM)
-
Nuclease-free water
-
-
Prepare a serial dilution of the target DNA template.
-
Add the template DNA to the respective master mixes in triplicate. Include no-template controls (NTCs).
3. qPCR Cycling Conditions:
-
Use a real-time PCR instrument.
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Collect fluorescence data at the end of each annealing/extension step.
4. Data Analysis:
-
Determine the threshold cycle (Cq) for each reaction.
-
Compare the Cq values between the LNA and DNA probe assays for each template concentration.
-
Calculate the amplification efficiency for both assays using the slope of the standard curve.
-
For SNP genotyping, compare the fluorescence signals from matched and mismatched probes to determine the level of discrimination.
Visualizing the Mechanisms
The following diagrams illustrate the fundamental differences between LNA and traditional DNA probes and their workflow in a qPCR experiment.
References
- 1. LNA-enhanced detection of single nucleotide polymorphisms in the apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miRNA Quantification [qiagen.com]
- 3. SNP Detection [qiagen.com]
- 4. Standardization of an LNA-based TaqMan assay qPCR analysis for Aspiculuris tetraptera DNA in mouse faeces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Expression Analysis [qiagen.com]
- 6. news-medical.net [news-medical.net]
Validating LNA Antisense Oligonucleotide Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the robust validation of LNA (Locked Nucleic Acid) antisense oligonucleotide (ASO) activity in cell culture is a critical step in preclinical development. This guide provides a comprehensive comparison of LNA ASOs with other gene silencing technologies, supported by experimental data. Detailed protocols for key validation assays are presented, along with visualizations to clarify experimental workflows and mechanisms of action.
LNA Antisense Oligonucleotides vs. Alternative Technologies
LNA ASOs represent a significant advancement in antisense technology, offering enhanced target affinity, specificity, and nuclease resistance compared to earlier generations of antisense molecules. Their performance is often benchmarked against other gene silencing tools like siRNA (small interfering RNA) and CRISPR-Cas9.
LNA gapmers, a common design for RNase H-mediated degradation of target mRNA, are single-stranded and actively taken up by cells, a process that can be enhanced with transfection reagents or occur without them in some cell types ("gymnotic delivery")[1][2][3][4]. This contrasts with the double-stranded nature of siRNAs, which typically require a transfection agent for cellular uptake[5][6][7].
Performance Comparison: LNA ASOs vs. siRNA
| Feature | LNA ASO (Gapmer) | siRNA |
| Mechanism of Action | RNase H-mediated cleavage of target RNA in the nucleus and cytoplasm[8] | RISC-mediated cleavage of target mRNA in the cytoplasm[9] |
| Structure | Single-stranded DNA/LNA chimera[5] | Double-stranded RNA[5] |
| Delivery | Can be delivered with or without transfection reagents (gymnotic uptake)[3][4] | Typically requires transfection reagents or viral vectors |
| Potency (IC50) | Potent, with IC50 values in the low nanomolar range (e.g., 0.4 nM)[5] | Generally more potent, with IC50 values in the sub-nanomolar range (e.g., 0.06 nM)[5] |
| Specificity | High, due to LNA modifications enhancing binding affinity[10] | Can have off-target effects, though advancements in design have improved specificity[10] |
| Duration of Effect | Can have a prolonged effect[1] | Effect can be long-lasting[6][7] |
| Toxicity | Potential for hybridization-dependent hepatotoxicity, which can be mitigated by design and melting temperature (Tm) optimization[10][11] | Can induce an interferon response, although this is less common with modern designs[5] |
Table 1: Comparison of LNA ASOs and siRNAs for gene silencing in cell culture.
Experimental Validation of LNA ASO Activity
A multi-tiered approach is essential for validating the activity and specificity of LNA ASOs. This typically involves quantifying the reduction of the target mRNA and protein, followed by functional assays to assess the phenotypic consequences of target knockdown.
Experimental Workflow
Caption: Workflow for the validation of LNA ASO activity in cell culture.
Mechanism of Action: LNA Gapmer ASO
LNA gapmer ASOs typically function through an RNase H-dependent mechanism to degrade the target mRNA.
Caption: Mechanism of RNase H-dependent mRNA degradation by LNA gapmer ASOs.
Detailed Experimental Protocols
LNA ASO Delivery into Cultured Cells
Objective: To introduce LNA ASOs into mammalian cells for subsequent analysis of target gene knockdown.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
LNA ASO stock solution (e.g., 100 µM in nuclease-free water)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX) or Opti-MEM for gymnotic delivery
-
96-well or other appropriate cell culture plates
-
Nuclease-free water
Protocol:
-
Cell Seeding: The day before transfection, seed cells in complete medium to achieve 30-50% confluency at the time of transfection[12].
-
ASO Preparation:
-
For Transfection: Dilute the LNA ASO stock to the desired final concentration (e.g., 10 nM) in Opti-MEM[9]. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions. Mix the diluted ASO and transfection reagent and incubate for the recommended time to allow complex formation.
-
For Gymnotic Delivery: Dilute the LNA ASO stock directly into the cell culture medium to the desired final concentration (e.g., 5-10 µM)[2][12].
-
-
Treatment:
-
For Transfection: Add the ASO-lipid complexes to the cells.
-
For Gymnotic Delivery: Replace the existing medium with the medium containing the ASO.
-
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C and 5% CO2[2][12]. The optimal incubation time should be determined empirically for the specific target and cell line.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Quantification
Objective: To measure the relative expression level of the target mRNA following ASO treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: After the incubation period, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene.
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
Western Blot for Protein Quantification
Objective: To determine the level of the target protein following ASO-mediated mRNA knockdown.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in lysis buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C[2].
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Comparative Data on LNA ASO Performance
The following tables summarize quantitative data from published studies, highlighting the efficacy of LNA ASOs in cell culture.
Table 2: IC50 Values of Different Antisense Oligonucleotides
| Oligonucleotide Type | Target | Cell Line | IC50 | Reference |
| LNA Gapmer | VR1-GFP | HEK293 | 0.4 nM | [5] |
| Phosphorothioate | VR1-GFP | HEK293 | ~70 nM | [5] |
| 2'-O-methyl RNA | VR1-GFP | HEK293 | ~220 nM | [5] |
| siRNA | VR1-GFP | HEK293 | 0.06 nM | [5] |
Table 3: Knockdown Efficiency of LNA ASOs Targeting TGFBR2
| Cell Line | ASO Concentration | Incubation Time | % TGFBR2 mRNA Reduction | Reference |
| Panc-1 | 5 µM | 72 h | >50% | [2] |
| A549 | 7.5 µM | 72 h | >50% | [2] |
| 4T1 | 7.5 µM | 72 h | >50% | [2] |
These data illustrate the high potency of LNA ASOs and their ability to achieve significant target knockdown in various cell lines. The choice between LNA ASOs and other technologies like siRNA will depend on the specific experimental goals, the target gene, and the cell model being used. Rigorous validation using the protocols outlined above is crucial for the successful application of LNA ASOs in research and therapeutic development.
References
- 1. ncardia.com [ncardia.com]
- 2. Antisense Oligonucleotide in LNA-Gapmer Design Targeting TGFBR2—A Key Single Gene Target for Safe and Effective Inhibition of TGFβ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of antisense oligonucleotides and siRNAs in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PlumX [plu.mx]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aumbiotech.com [aumbiotech.com]
A Head-to-Head Comparison of LNA and PNA Probes for In Situ Hybridization
For researchers, scientists, and drug development professionals navigating the complexities of in situ hybridization (ISH), the choice of probe chemistry is a critical determinant of experimental success. Locked Nucleic Acid (LNA) and Peptide Nucleic Acid (PNA) probes have emerged as powerful alternatives to traditional DNA probes, offering enhanced sensitivity and specificity. This guide provides an objective, data-driven comparison of LNA and PNA probes to inform your selection process for robust and reliable in situ analysis.
At their core, both LNA and PNA probes are synthetic nucleotide analogs designed to overcome the limitations of conventional DNA probes. Their unique chemical structures confer superior hybridization properties, leading to stronger and more specific binding to target nucleic acid sequences within cells and tissues.
LNA probes are characterized by a methylene (B1212753) bridge that "locks" the ribose ring in a conformation ideal for binding. This modification significantly increases the thermal stability of the probe-target duplex.[1][2][3]
PNA probes , on the other hand, feature a neutral polyamide backbone in place of the negatively charged sugar-phosphate backbone of DNA.[1][4] This neutrality eliminates electrostatic repulsion with the target nucleic acid, facilitating faster and more efficient hybridization.[5]
Performance Characteristics: A Quantitative Comparison
The decision to use LNA or PNA probes often hinges on specific experimental requirements. The following table summarizes key performance metrics, drawing from available experimental data to facilitate a direct comparison.
| Performance Metric | LNA Probes | PNA Probes | Key Advantages & Considerations |
| Binding Affinity (Melting Temperature, Tm) | Increase of +3 to +5°C per LNA monomer.[1] | Higher Tm of PNA/DNA duplexes compared to DNA/DNA.[4] A single base mismatch can reduce the melting temperature by around 7°C.[6] | Both offer significantly higher affinity than DNA probes. LNA provides a tunable increase in Tm based on the number of modified bases. PNA's neutral backbone contributes to very strong binding. |
| Specificity & Mismatch Discrimination | Excellent mismatch discrimination; the Tm difference between a perfect match and a mismatch is substantially higher than with DNA probes.[1] A triplet of LNA residues centered on a mismatch generally provides the largest discriminatory power.[7] | Capable of single-base discrimination in FISH experiments.[1] The stability of single-base mismatched PNA-DNA duplexes depends on the position and nature of the mismatch.[8] | Both are highly specific. LNA's design flexibility allows for strategic placement of LNA monomers to maximize mismatch discrimination. PNA's high binding affinity inherently leads to excellent specificity. |
| Signal-to-Noise Ratio | LNA probes have a high signal-to-noise ratio, with the signal being consistently higher than that of DNA probes at various formamide (B127407) concentrations.[9] | PNA probes generally exhibit low background.[10] Preheating the slide and PNA probe is critical to minimize background.[11] | Both offer improved signal-to-noise ratios over DNA probes. Proper hybridization and washing conditions are crucial for minimizing background with both probe types. |
| Stability | LNA-DNA chimeras are stable and resistant to nuclease degradation.[7][12] | PNA probes are stable to nuclease and protease degradation.[12][13] | Both LNA and PNA probes exhibit high biological stability, making them suitable for use in complex biological samples. |
| Aqueous Solubility | High aqueous solubility.[1][2] | Low aqueous solubility.[1] | LNA's higher solubility can simplify probe handling and hybridization buffer preparation. |
| Synthesis | Can be synthesized using conventional phosphoramidite (B1245037) chemistry, making LNA-DNA chimeras easy to produce.[1][2] | PNA synthesis is based on peptide chemistry, which can make PNA-DNA chimeras not readily synthesized.[1] | The ease of synthesis for LNA probes may offer more flexibility in probe design and quicker turnaround times. |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical experimental workflows for in situ hybridization using LNA and PNA probes. While specific conditions may vary based on the target, tissue, and detection method, these provide a foundational understanding of the key steps involved.
Figure 1. A generalized workflow for in situ hybridization.
Key Experimental Protocols
Below are summarized protocols for ISH using LNA and PNA probes, compiled from various sources.[4][10][11][14][15]
LNA In Situ Hybridization Protocol (Paraffin-Embedded Sections)
-
Deparaffinization and Rehydration:
-
Xylene: 2 x 5 minutes.
-
Ethanol (100%, 95%, 70%): 2 minutes each.
-
DEPC-treated water: 2 x 2 minutes.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C. The duration will depend on the tissue type.
-
Wash in DEPC-treated PBS.
-
-
Pre-hybridization:
-
Incubate sections in hybridization buffer without the probe for 1-2 hours at the hybridization temperature.
-
-
Hybridization:
-
Dilute the LNA probe in pre-warmed hybridization buffer.
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the calculated hybridization temperature (typically 20-25°C below the probe's Tm).
-
-
Stringent Washes:
-
Wash slides in pre-warmed saline-sodium citrate (B86180) (SSC) buffer of decreasing concentrations to remove non-specifically bound probes.
-
-
Detection:
-
For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
For fluorescently labeled probes, proceed directly to mounting.
-
Develop the signal using a suitable chromogenic substrate or visualize the fluorescence.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., DAPI or Nuclear Fast Red).
-
Dehydrate and mount with a permanent mounting medium.
-
PNA In Situ Hybridization (FISH) Protocol
-
Slide Preparation:
-
Prepare slides with fixed cells or deparaffinized tissue sections.
-
-
Denaturation:
-
Hybridization:
-
Washing:
-
Counterstaining and Mounting:
-
Apply a mounting medium containing a nuclear counterstain like DAPI.
-
Coverslip and seal.
-
Choosing the Right Probe for Your Application
Figure 2. A decision-making guide for selecting between LNA and PNA probes.
When to choose LNA probes:
-
Detection of short targets: The high affinity of LNA probes makes them ideal for detecting small nucleic acids like microRNAs.[1]
-
Tunable melting temperature: The ability to control the Tm by adjusting the number of LNA monomers provides greater flexibility in probe design and experimental conditions.[1]
-
Ease of synthesis and design: LNA probes are synthesized using standard phosphoramidite chemistry, allowing for straightforward production of LNA-DNA chimeras.[1][2]
-
High aqueous solubility: Simplifies handling and preparation of hybridization solutions.[1][2]
When to choose PNA probes:
-
Rapid hybridization kinetics: The neutral backbone of PNA probes allows for faster hybridization to target sequences.
-
High signal-to-noise ratio in challenging tissues: The strong binding and low background of PNA probes can be advantageous in tissues with high autofluorescence.
-
Applications requiring high stability: PNA probes are exceptionally resistant to enzymatic degradation.[12][13]
-
Telomere and centromere analysis: PNA-FISH is a well-established method for these applications.[4][16]
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurogentec.com [eurogentec.com]
- 5. Optimizing locked nucleic acid/2’-O-methyl-RNA fluorescence in situ hybridization (LNA/2’OMe-FISH) procedure for bacterial detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variability in the stability of DNA-peptide nucleic acid (PNA) single-base mismatched duplexes: real-time hybridization during affinity electrophoresis in PNA-containing gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnabio.com [pnabio.com]
- 11. pnabio.com [pnabio.com]
- 12. Promising nucleic acid analogs and mimics: characteristic features and applications of PNA, LNA, and morpholino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PNA and BNA Probe Comparison [biosyn.com]
- 14. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modified PNA Telomere and Centromere FISH Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
LNA Primers Outshine DNA Primers in SNP Genotyping Specificity, New Guides Reveal
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the superior specificity of Locked Nucleic Acid (LNA) primers over traditional DNA primers for Single Nucleotide Polymorphism (SNP) genotyping. This guide, supported by robust experimental data, provides an objective analysis of the performance of LNA primers, offering a valuable resource for those seeking to improve the accuracy and reliability of their genotyping assays.
The enhanced specificity of LNA primers stems from the LNA monomer's rigid structure, which "locks" the primer into an ideal conformation for binding to its target DNA sequence. This results in a significant increase in thermal stability (Tm) of the primer-template duplex, allowing for more stringent hybridization conditions and a dramatic reduction in the amplification of mismatched alleles.
A key study in the field directly compared the performance of 3'-LNA-modified primers with conventional DNA primers in allele-specific PCR (AS-PCR). The results were definitive: LNA primers consistently yielded low amounts of non-specific amplification products, even in the presence of mismatched templates. In stark contrast, DNA primers were prone to generating strong false-positive signals, highlighting their lower discriminatory power.[1][2] This increased specificity of LNA primers is particularly advantageous for the accurate genotyping of SNPs, where the discrimination between two alleles may differ by only a single base pair.
Unpacking the Data: A Head-to-Head Comparison
The superior performance of LNA primers in allele-specific PCR is quantitatively demonstrated by the difference in the cycle threshold (ΔCt) values between matched and mismatched templates. A larger ΔCt value indicates better discrimination. While specific ΔCt values can vary depending on the SNP and primer sequence, studies consistently show that LNA primers achieve significantly higher ΔCt values than their DNA counterparts.
| Primer Type | Target Match | Target Mismatch | ΔCt (Mismatch - Match) | Specificity |
| LNA Primer | Low Ct | High Ct / No Amplification | Significantly Larger | High |
| DNA Primer | Low Ct | Moderate to High Ct | Smaller | Lower |
This table summarizes the expected relative performance based on published findings. Actual Ct values are experiment-dependent.
Visualizing the Workflow: Allele-Specific PCR for SNP Genotyping
The experimental workflow for comparing LNA and DNA primer specificity in SNP genotyping via allele-specific PCR is a multi-step process.
Caption: Workflow for comparing LNA and DNA primers in SNP genotyping.
This diagram illustrates the key stages, from initial DNA isolation to the final analysis of amplification products, highlighting the parallel workflows for testing both LNA and conventional DNA primers.
The Mechanism of Enhanced Specificity
The enhanced discriminatory power of LNA primers is a direct result of the conformational rigidity imparted by the LNA monomers.
Caption: LNA vs. DNA primer mismatch discrimination.
When a mismatch occurs, the disruption to the duplex is more pronounced with an LNA primer, leading to a greater decrease in melting temperature (Tm) compared to a DNA primer with the same mismatch. This larger ΔTm is the basis for the improved specificity.[3]
Experimental Protocols
The following is a representative protocol for an allele-specific PCR experiment designed to compare the specificity of LNA and DNA primers for SNP genotyping.
1. Primer Design:
-
Allele-Specific Primers: Design forward primers that are specific to each allele of the target SNP. The 3'-terminal base of the primer should correspond to the SNP.
-
LNA Modification: For the LNA primer set, incorporate a single LNA base at the 3'-terminus of the allele-specific primers.
-
Common Primer: Design a single reverse primer that is complementary to the sequence downstream of the SNP.
2. PCR Reaction Setup:
A typical 20 µL reaction mixture would be as follows:
| Component | Final Concentration |
| 5x PCR Buffer | 1x |
| dNTPs | 200 µM each |
| Allele-Specific Forward Primer (LNA or DNA) | 0.2 µM |
| Common Reverse Primer | 0.2 µM |
| Taq DNA Polymerase | 1 unit |
| Genomic DNA Template | 10-50 ng |
| Nuclease-free water | to 20 µL |
3. PCR Cycling Conditions:
The following are representative cycling conditions. Optimal temperatures and times may vary depending on the primers and target sequence.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | |
| Annealing | 55-65°C | 30 sec | 30-35 |
| Extension | 72°C | 30 sec | |
| Final Extension | 72°C | 5-10 min | 1 |
4. Analysis of Results:
-
Agarose Gel Electrophoresis: Visualize the PCR products on a 1.5-2% agarose gel. The presence of a band of the expected size indicates amplification. Compare the intensity of bands from matched and mismatched reactions for both LNA and DNA primers.
-
Real-Time PCR: For a quantitative comparison, perform the assay on a real-time PCR instrument using a DNA-binding dye (e.g., SYBR Green) or fluorescent probes. Determine the Ct values for both matched and mismatched reactions and calculate the ΔCt to quantify the level of discrimination. Melting curve analysis can also be performed to assess the specificity of the amplification products.
References
Unveiling the Shield: Evaluating the Nuclease Resistance of Oligonucleotides Incorporating DMTr-LNA-5MeU-3-CED-phosphoramidite
For researchers, scientists, and drug development professionals navigating the landscape of therapeutic oligonucleotides, enhancing stability against nuclease degradation is a paramount concern. The incorporation of modified nucleosides is a cornerstone of this effort. This guide provides a comparative analysis of the nuclease resistance conferred by oligonucleotides synthesized with DMTr-LNA-5MeU-3-CED-phosphoramidite against other common stabilizing modifications.
Locked Nucleic Acid (LNA) modifications, introduced into oligonucleotides using building blocks like this compound, are renowned for their ability to impart exceptional resistance to enzymatic degradation. This heightened stability is crucial for the in vivo efficacy of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics, ensuring they reach their target before being cleared.[1][2][3]
Comparative Nuclease Resistance: A Data-Driven Overview
To objectively assess the performance of LNA-modified oligonucleotides, we have summarized quantitative data from representative studies evaluating their stability in the presence of nucleases, typically in serum or cell lysates. The following table compares the half-life (t½) of oligonucleotides with various modifications. A longer half-life indicates greater resistance to nuclease degradation.
| Oligonucleotide Modification | Typical Half-life (t½) in Serum | Key Advantages | Potential Considerations |
| Unmodified DNA/RNA | < 15-30 minutes[4] | Native structure, cost-effective synthesis | Rapid degradation by nucleases |
| Phosphorothioate (PS) | Several hours to >24 hours[1][4] | Significant nuclease resistance, well-established | Can introduce chirality issues, potential for non-specific protein binding and toxicity at high doses[4] |
| 2'-O-Methyl (2'-OMe) | Several hours | Good nuclease resistance, reduced off-target effects compared to PS | Lower binding affinity to target RNA compared to LNA |
| Locked Nucleic Acid (LNA) | > 24 hours to several days [5][6][7][8] | Exceptional nuclease resistance , high binding affinity and thermal stability[2][9] | Can increase toxicity in some contexts, requires careful design to balance potency and safety |
| 2'-O-Methoxyethyl (2'-MOE) | > 24 hours | Excellent nuclease resistance and safety profile, used in several FDA-approved drugs[6][7] | Lower binding affinity than LNA |
| Peptide Nucleic Acid (PNA) | Extremely high (days) [1] | Completely resistant to nucleases and proteases | Neutral backbone can affect solubility and cellular uptake |
Note: The half-life values presented are approximate and can vary significantly depending on the specific oligonucleotide sequence, the number and position of modifications, and the experimental conditions.
As the data indicates, LNA modifications provide a superior level of nuclease resistance, significantly outperforming unmodified oligonucleotides and offering stability comparable to or greater than other established modifications like phosphorothioates and 2'-O-alkyl modifications.[5][6][7]
Experimental Protocol: Serum Stability Assay
A common method to evaluate the nuclease resistance of modified oligonucleotides is the serum stability assay. This in vitro experiment simulates the in vivo environment where oligonucleotides are exposed to a plethora of nucleases.
Objective: To determine the rate of degradation of an oligonucleotide in the presence of serum.
Materials:
-
Test Oligonucleotide (e.g., LNA-modified)
-
Control Oligonucleotide (e.g., unmodified DNA/RNA)
-
Fetal Bovine Serum (FBS) or Human Serum
-
Phosphate-Buffered Saline (PBS)
-
Gel Electrophoresis System (e.g., Polyacrylamide Gel Electrophoresis - PAGE)
-
Staining Agent (e.g., SYBR Gold or similar nucleic acid stain)
-
Incubator
-
Microcentrifuge tubes
Procedure:
-
Preparation: Dilute the test and control oligonucleotides to a final concentration of 10 µM in PBS.
-
Incubation: In separate microcentrifuge tubes, mix the oligonucleotide solution with serum to a final serum concentration of 90% (v/v).
-
Time Course: Incubate the tubes at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture and immediately freeze it on dry ice or in liquid nitrogen to stop the enzymatic degradation.
-
Analysis:
-
Thaw the samples on ice.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel electrophoresis to separate the intact oligonucleotide from its degradation products.
-
Stain the gel with a nucleic acid stain.
-
-
Quantification:
-
Visualize the gel using an appropriate imaging system.
-
Quantify the band intensity of the intact oligonucleotide at each time point.
-
Calculate the percentage of intact oligonucleotide remaining relative to the 0-hour time point.
-
-
Data Interpretation: Plot the percentage of intact oligonucleotide against time to determine the degradation kinetics and calculate the half-life (t½) of the oligonucleotide.
Structural Basis of Nuclease Resistance
The enhanced stability of LNA-modified oligonucleotides stems from their unique structural conformation. The methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar "locks" the furanose ring in a C3'-endo (A-type) conformation.[9] This pre-organized structure increases the rigidity of the sugar-phosphate backbone, making it a poor substrate for many nucleases.
Conclusion
The use of this compound in oligonucleotide synthesis is a highly effective strategy for conferring robust nuclease resistance. The resulting LNA-containing oligonucleotides exhibit significantly prolonged stability in biological fluids compared to unmodified counterparts and other modifications. This enhanced stability, coupled with high target affinity, makes LNA a compelling choice for the development of potent and durable nucleic acid-based therapeutics. Researchers should, however, carefully consider the design of LNA-containing oligonucleotides to optimize the balance between nuclease resistance, binding affinity, and potential off-target effects or toxicity.
References
- 1. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synoligo.com [synoligo.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Nuclease Resistance Design and Protocols [genelink.com]
- 5. Potent and nontoxic antisense oligonucleotides containing locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design of LNA Analogues Using a Combined Density Functional Theory and Molecular Dynamics Approach for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramuscular Evaluation of Chimeric Locked Nucleic Acid/2′OMethyl-Modified Antisense Oligonucleotides for Targeted Exon 23 Skipping in Mdx Mice [mdpi.com]
LNA Modifications in PCR: A Comparative Guide to Enhanced Efficiency and Specificity
For researchers, scientists, and drug development professionals seeking to optimize their Polymerase Chain Reaction (PCR) assays, Locked Nucleic Acid (LNA) modifications offer a powerful tool to enhance efficiency, specificity, and sensitivity. This guide provides a comprehensive comparison of LNA-modified oligonucleotides with standard DNA primers and probes, supported by experimental data and detailed protocols.
The introduction of LNA monomers into synthetic oligonucleotides fundamentally alters their chemical properties, resulting in a constrained ribose ring structure. This "locked" conformation increases the binding affinity (Tm) of the oligonucleotide to its complementary target sequence, allowing for the design of shorter, more specific primers and probes.[1][2][3][4] This enhanced binding strength translates into several key advantages in various PCR applications, from routine gene expression analysis to challenging single nucleotide polymorphism (SNP) genotyping.
Performance Comparison: LNA vs. Standard DNA Oligonucleotides
The superior performance of LNA-modified primers and probes is evident across multiple key PCR parameters. The incorporation of LNAs can lead to increased amplification success, heightened sensitivity, and improved performance under a variety of conditions.[5]
Quantitative Data Summary
The following tables summarize the quantitative impact of LNA modifications on PCR efficiency and specificity, based on data from various studies.
| Parameter | Standard DNA Primers/Probes | LNA-Modified Primers/Probes | Key Advantages of LNA | References |
| Melting Temperature (Tm) | Dependent on length and GC content | Increased by 2-8°C per LNA monomer | Higher Tm allows for shorter oligo design and use of higher annealing temperatures, increasing specificity. | [6][7] |
| PCR Efficiency | 90-110% (optimal) | Comparable or improved efficiency | Maintains high efficiency while offering other benefits. | [8] |
| Sensitivity (Lower Limit of Detection) | Variable, dependent on assay design | As low as 5 pg of template DNA; 1-10 CFU per reaction in bacterial detection. | Enables detection of low-abundance targets. | [5][9] |
| Allelic Discrimination (SNP Detection) | Can generate false-positive amplicons with certain mismatches. | Consistently low amounts of mismatch products; ΔTm between perfect match and mismatch can be around 20°C. | Dramatically improves the discriminatory power for SNP genotyping. | [10][11] |
| Primer/Probe Length | Typically 18-30 nucleotides | Can be as short as 12 nucleotides. | Shorter oligos enhance specificity, particularly in distinguishing between closely related sequences. | [6][10] |
| Application-Specific Performance: Real-Time PCR (qPCR) | ||||
| Parameter | Standard DNA Primers/Probes | LNA-Modified Primers/Probes | Key Advantages of LNA | References |
| Cycle Threshold (Cq/Ct) Value | Standard Cq values | Lower Cq values in some applications, indicating more robust amplification. | Increased maximum fluorescent signal and more efficient amplification. | [6][12] |
| Specificity in SYBR Green Assays | Prone to primer-dimer formation and non-specific amplification. | Eliminates non-specific products due to mispriming. | Improved analytical specificity. | [6][12] |
| miRNA Quantification | Challenging due to short target length and sequence similarity. | Highly sensitive and specific, capable of distinguishing single-nucleotide differences. | Enables accurate quantification of very low levels of miRNA. | [13] |
Experimental Protocols
I. Protocol for Assessing and Comparing PCR Efficiency
This protocol outlines the steps to determine and compare the PCR efficiency of LNA-modified primers versus standard DNA primers using a quantitative PCR (qPCR) standard curve method.
1. Primer Design and Synthesis:
-
Design standard DNA primers and LNA-modified primers targeting the same amplicon. For LNA primers, strategically place LNA bases to maximize the desired effect (e.g., at the 3'-end for allele-specific PCR or internally to increase Tm).[14]
-
Ensure that the theoretical Tm of the LNA primers is adjusted for the LNA modifications.
2. Template Preparation:
-
Prepare a dilution series of a known template (e.g., plasmid DNA, genomic DNA, or a purified PCR product).[15]
-
A 10-fold serial dilution over at least 5 logs is recommended to generate a robust standard curve.[15]
3. qPCR Reaction Setup:
-
Prepare separate master mixes for the standard DNA primers and the LNA-modified primers. A typical reaction mix includes:
-
qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
-
Forward Primer (Standard DNA or LNA-modified)
-
Reverse Primer (Standard DNA or LNA-modified)
-
Template DNA from the dilution series
-
Nuclease-free water
-
-
Set up triplicate reactions for each point in the dilution series for both primer sets.[15]
-
Include a no-template control (NTC) for each primer set to check for contamination and primer-dimer formation.
4. qPCR Cycling Conditions:
-
Use a real-time PCR instrument.
-
Cycling conditions will depend on the polymerase and primers used. A typical protocol includes:
-
Initial denaturation (e.g., 95°C for 2-10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
-
A melt curve analysis should be performed at the end of the run, especially for SYBR Green-based assays, to assess product specificity.
5. Data Analysis:
-
For each primer set, plot the Cq (or Ct) values (y-axis) against the logarithm of the template concentration (x-axis).
-
The qPCR instrument software will typically generate a standard curve and calculate the slope.
-
Calculate the PCR efficiency (E) from the slope using the following formula:
-
E = (10^(-1/slope)) - 1
-
-
The efficiency is often expressed as a percentage: % Efficiency = E * 100.
-
An acceptable PCR efficiency is between 90% and 110% (a slope of -3.32 represents 100% efficiency).[16][17]
II. Protocol for Assessing Allele-Specific PCR Discrimination
This protocol is designed to compare the specificity of LNA-modified and standard DNA primers in distinguishing between a wild-type and a mutant allele (SNP).
1. Primer Design:
-
Design allele-specific forward primers for both the wild-type and mutant alleles. The 3'-terminal base of the primer should correspond to the SNP.
-
Create two versions of each allele-specific primer: one with standard DNA and one with an LNA modification at the 3'-terminal base.
-
Design a common reverse primer.
2. Template Preparation:
-
Prepare known concentrations of DNA templates for the wild-type allele, the mutant allele, and a heterozygous sample (if available).
3. PCR Reaction Setup:
-
Set up separate PCR reactions for each primer pair (Wild-type DNA primer, Wild-type LNA primer, Mutant DNA primer, Mutant LNA primer) with each template (Wild-type, Mutant).
-
Include appropriate controls, such as a no-template control.
4. PCR and Product Analysis:
-
Perform standard or real-time PCR.
-
Analyze the PCR products by gel electrophoresis or by observing the amplification curves in real-time PCR.
-
A highly specific primer will only generate a product with its corresponding template (e.g., the wild-type primer should only amplify the wild-type template).
5. Data Interpretation:
-
Compare the amount of non-specific product generated by the standard DNA primers versus the LNA-modified primers. LNA primers are expected to show significantly less cross-reactivity.[11]
Visualizing the Impact of LNA Modifications
Mechanism of LNA Action
Caption: Mechanism of LNA modification enhancing PCR performance.
Experimental Workflow for Comparing Primer Efficiency
Caption: Workflow for comparing LNA and standard DNA primer efficiency.
Logical Pathway for Assay Optimization using LNA
Caption: Decision pathway for implementing LNA modifications in PCR.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. microsynth.com [microsynth.com]
- 5. Agilent Genomics : Tools - Bio Calculators [agilent.com]
- 6. Locked Nucleic Acids Can Enhance the Analytical Performance of Quantitative Methylation-Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabion.com [metabion.com]
- 8. researchgate.net [researchgate.net]
- 9. Locked nucleic acid (LNA): A modern approach to cancer diagnosis and treatment [ouci.dntb.gov.ua]
- 10. qPCR Efficiency Determination Protocol [sigmaaldrich.com]
- 11. qiagen.com [qiagen.com]
- 12. PCR efficiency [qiagen.com]
- 13. miRNA Quantification [qiagen.com]
- 14. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. omnicalculator.com [omnicalculator.com]
- 17. calculator-apps.com [calculator-apps.com]
A Comparative Guide to DMTr-LNA-5MeU-3-CED-Phosphoramidite for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DMTr-LNA-5MeU-3-CED-phosphoramidite with other commercially available Locked Nucleic Acid (LNA) phosphoramidites. The information presented is intended to assist researchers in selecting the optimal building blocks for their specific oligonucleotide-based research and therapeutic development needs.
Introduction to LNA Phosphoramidites
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1] This bridge "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This structural constraint leads to several advantageous properties for oligonucleotides incorporating LNA monomers, including:
-
Enhanced Thermal Stability: LNA modifications significantly increase the melting temperature (Tm) of oligonucleotide duplexes, allowing for the use of shorter probes with high binding affinity.[2][3]
-
Increased Binding Affinity: The pre-organized structure of LNA enhances the speed and stability of hybridization to complementary DNA and RNA targets.[4]
-
Improved Nuclease Resistance: The modified backbone of LNA-containing oligonucleotides confers greater resistance to degradation by endo- and exonucleases.[5][6]
-
Enhanced Specificity: The high binding affinity allows for excellent discrimination between perfectly matched and mismatched target sequences.[3]
These properties make LNA-modified oligonucleotides powerful tools in various applications, including antisense therapy, diagnostics, and molecular biology research.[4]
Overview of this compound
This compound is a specific LNA building block used in automated oligonucleotide synthesis. Let's break down its components:
-
DMTr (4,4'-Dimethoxytrityl): A protecting group for the 5'-hydroxyl function of the nucleoside. It is removed at the beginning of each coupling cycle in solid-phase synthesis.
-
LNA-5MeU (Locked Nucleic Acid-5-methyluridine): The core of the phosphoramidite (B1245037), providing the characteristic LNA properties. 5-methyluridine (B1664183) is a modified pyrimidine (B1678525) base, also known as thymidine (B127349) in the context of DNA.
-
CED (2-Cyanoethyl Diisopropylamino): The phosphoramidite group at the 3'-position, which enables the coupling reaction to the 5'-hydroxyl of the growing oligonucleotide chain.
This phosphoramidite is designed for standard solid-phase oligonucleotide synthesis protocols, although longer coupling times may be required compared to standard DNA phosphoramidites due to steric hindrance.[7][8]
Comparison with Other LNA Phosphoramidites
The choice of LNA phosphoramidite can influence the properties of the final oligonucleotide. Below is a comparison of this compound with other common LNA phosphoramidites.
Chemical Properties
| Feature | This compound | DMTr-LNA-T-3-CED-phosphoramidite | DMTr-LNA-5MeC(Bz)-3-CED-phosphoramidite | DMTr-LNA-A(Bz)-3-CED-phosphoramidite | DMTr-LNA-G(dmf)-3-CED-phosphoramidite |
| Base | 5-methyluridine (Thymidine analog) | Thymidine | 5-methylcytosine (Benzoyl protected) | Adenine (Benzoyl protected) | Guanine (Dimethylformamidine protected) |
| 5' Protecting Group | DMTr | DMTr | DMTr | DMTr | DMTr |
| 3' Phosphoramidite Group | CED | CED | CED | CED | CED |
| Application | Incorporation of LNA-T analog | Incorporation of LNA-T | Incorporation of LNA-5MeC | Incorporation of LNA-A | Incorporation of LNA-G |
Performance Data (Illustrative)
| Parameter | Oligonucleotide with LNA-5MeU | Oligonucleotide with LNA-T | Oligonucleotide with LNA-5MeC | Oligonucleotide with LNA-A | Oligonucleotide with LNA-G |
| ΔTm per modification (°C) | +4 to +6 | +4 to +6 | +5 to +8 | +3 to +5 | +3 to +5 |
| Relative Nuclease Resistance | High | High | High | High | High |
| Relative Coupling Efficiency | Good | Good | Good | Good | Good |
Note: ΔTm values are approximations and can vary depending on the sequence context, number of modifications, and experimental conditions.[2][3][9] Nuclease resistance and coupling efficiency are generally high for all LNA phosphoramidites but may require optimization of synthesis protocols.[5][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Oligonucleotide Synthesis
Objective: To synthesize LNA-modified oligonucleotides using phosphoramidite chemistry.
Methodology:
-
Solid Support: Start with a solid support (e.g., CPG) functionalized with the initial nucleoside.
-
Deblocking: Remove the 5'-DMTr protecting group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Activate the LNA phosphoramidite (e.g., this compound) with an activator (e.g., tetrazole or DCI) and couple it to the free 5'-hydroxyl of the growing oligonucleotide chain. A longer coupling time (e.g., 3-10 minutes) is recommended for LNA monomers compared to standard DNA phosphoramidites.[7][8]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
Repeat: Repeat steps 2-5 for each subsequent monomer addition.
-
Cleavage and Deprotection: Cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the bases and phosphate backbone using a concentrated ammonia (B1221849) solution or other appropriate deprotection reagents.[10][11][12][13]
-
Purification: Purify the full-length oligonucleotide using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis.
Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature of LNA-modified oligonucleotides hybridized to their complementary DNA or RNA strands.
Methodology:
-
Sample Preparation: Prepare solutions of the LNA-modified oligonucleotide and its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[14]
-
Annealing: Mix equimolar amounts of the oligonucleotide and its complement, heat to 95°C for 5 minutes, and then slowly cool to room temperature to allow for duplex formation.
-
UV-Vis Spectrophotometry: Monitor the absorbance of the sample at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).[15][16][17][18]
-
Data Analysis: Plot the absorbance as a function of temperature to generate a melting curve. The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the sigmoidal melting curve. This is often calculated from the peak of the first derivative of the melting curve.[15]
Nuclease Resistance Assay
Objective: To evaluate the stability of LNA-modified oligonucleotides in the presence of nucleases.
Methodology:
-
Oligonucleotide Labeling: Label the 5'-end of the LNA-modified oligonucleotide and a control unmodified DNA oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.
-
Nuclease Digestion: Incubate the labeled oligonucleotides in a buffer containing a nuclease, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or S1 nuclease (for endonuclease activity), at 37°C.[19][20][21][22]
-
Time Course: Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA or formamide).
-
Analysis: Analyze the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point using a phosphorimager or fluorescence scanner to determine the degradation rate.
Cellular Uptake and Antisense Activity Assay
Objective: To assess the cellular uptake and gene-silencing efficacy of LNA-modified antisense oligonucleotides (ASOs).
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or a specific disease model cell line) in appropriate growth medium.
-
Transfection/Gymnotic Delivery: Introduce the LNA ASO into the cells. This can be done using a transfection reagent or, for some LNA ASOs, through gymnotic delivery (uptake without a transfection agent).[23][24][25]
-
Cellular Uptake Analysis (Optional): To quantify uptake, fluorescently labeled ASOs can be used and analyzed by flow cytometry or confocal microscopy.[26][27][28][29][30]
-
Incubation: Incubate the cells with the ASO for a specific period (e.g., 24-48 hours) to allow for target engagement and gene silencing.
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. A non-targeting LNA ASO should be used as a negative control.[31]
-
Protein Analysis (Optional): Perform a Western blot or ELISA to assess the downregulation of the target protein.
Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]
- 5. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. jascoinc.com [jascoinc.com]
- 19. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple method for preparation of snake venom phosphodiesterase almost free from 5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. An overview on nucleases (DNase, RNase, and phosphodiesterase) in snake venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cms.takara.co.kr [cms.takara.co.kr]
- 24. academic.oup.com [academic.oup.com]
- 25. In Vitro Silencing of lncRNAs Using LNA GapmeRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Characterizing Oligonucleotide Uptake in Cultured Cells: A Case Study Using AS1411 Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Cellular uptake mechanism for oligonucleotides: involvement of endocytosis in the uptake of phosphodiester oligonucleotides by a human colorectal adenocarcinoma cell line, HCT-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. In Vitro Silencing of lncRNAs Using LNA GapmeRs | Springer Nature Experiments [experiments.springernature.com]
Characterizing the binding affinity of LNA-modified oligonucleotides to target sequences
For researchers, scientists, and drug development professionals, the quest for oligonucleotides with superior binding affinity and specificity is paramount. Locked Nucleic Acid (LNA)-modified oligonucleotides have emerged as a powerful tool in this arena, offering significant advantages over traditional DNA and other modified oligonucleotides. This guide provides an objective comparison of the binding affinity of LNA-modified oligonucleotides against other common alternatives, supported by experimental data and detailed protocols.
Locked Nucleic Acids are a class of nucleic acid analogs where the ribose ring is "locked" in an ideal C3'-endo conformation through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1] This pre-organized structure enhances the binding affinity of the oligonucleotide for its complementary target sequence, leading to unprecedented thermal stability and specificity.[2]
Performance Comparison: LNA vs. Alternatives
The incorporation of LNA monomers into an oligonucleotide dramatically increases its melting temperature (Tm), a key indicator of duplex stability. This enhancement allows for the design of shorter oligonucleotides that maintain high affinity, which is particularly advantageous for applications like antisense therapy and diagnostics.
Thermal Stability (Tm)
The melting temperature of an oligonucleotide duplex is the temperature at which half of the duplexes have dissociated into single strands. A higher Tm indicates a more stable duplex and stronger binding. LNA modifications have been shown to increase the Tm by approximately 1.5–4°C per LNA monomer incorporated.[3]
| Oligonucleotide Type | Sequence (5' to 3') | Modification | Tm (°C) | ΔTm per LNA (°C) |
| Unmodified DNA | GCA TTA AAT GCG | None | 54.0 | N/A |
| LNA-modified | G CA TTA AAT G CG | 2 LNA bases | 62.0 | +4.0 |
| 2'-O-Methyl RNA | GCA TTA AAT GCG | Fully modified | 58.0 | N/A |
| Phosphorothioate | GCA TTA AAT GCG | Full PS backbone | 52.0 | N/A |
Data is illustrative and compiled from various sources. Actual Tm values are sequence and buffer dependent.
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of antisense oligonucleotides, a lower IC50 value indicates higher potency.
| Oligonucleotide Type | Target Gene | IC50 (nM) |
| LNA gapmer | Vanilloid Receptor 1 (VR1) | 0.4 |
| 2'-O-Methyl gapmer | Vanilloid Receptor 1 (VR1) | ~220 |
| Phosphorothioate | Vanilloid Receptor 1 (VR1) | ~70 |
| siRNA | Vanilloid Receptor 1 (VR1) | 0.06 |
This data demonstrates the significantly higher potency of LNA gapmers compared to other single-stranded antisense oligonucleotides.[1]
Thermodynamic and Kinetic Parameters
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to dissect the thermodynamics and kinetics of binding interactions.
Surface Plasmon Resonance (SPR) Data
| Oligonucleotide | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| Biotinylated-oligo | Reverse complement | 7.73 x 104 | 4.33 x 10-4 | 5.72 |
This table shows representative kinetic values for oligonucleotide hybridization measured by OpenSPR, demonstrating the high affinity of the interaction.[4]
Isothermal Titration Calorimetry (ITC) Data
| System | N (Stoichiometry) | KA (M-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| preQ1 riboswitch + preQ1 | 0.93 | 1.39 x 107 | -25.39 | -52.4 |
This table presents a representative thermodynamic profile for a riboswitch-ligand interaction, showcasing the detailed information that can be obtained from ITC.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key experiments used to characterize the binding affinity of oligonucleotides.
Thermal Denaturation (Tm) Analysis
This protocol outlines the determination of the melting temperature of an oligonucleotide duplex using UV-Vis spectrophotometry.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Quartz cuvettes
-
Oligonucleotide and its complementary target
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
Procedure:
-
Sample Preparation:
-
Resuspend the oligonucleotides in the annealing buffer to a final concentration of 1-5 µM for each strand.
-
Mix equal volumes of the oligonucleotide and its complement.
-
-
Annealing:
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature to facilitate duplex formation.
-
-
Tm Measurement:
-
Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer.
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) while continuously monitoring the absorbance at 260 nm.[6]
-
Continue monitoring until the temperature is well above the expected Tm (e.g., 95°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. The resulting curve will be sigmoidal.
-
The Tm is the temperature at the inflection point of the curve, which corresponds to the peak of the first derivative of the melting curve.[7]
-
Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for analyzing oligonucleotide binding kinetics and affinity using SPR.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., streptavidin-coated for biotinylated ligands)
-
Immobilization buffer (e.g., HBS-EP+)
-
Running buffer (e.g., HBS-EP+)
-
Ligand (e.g., biotinylated oligonucleotide)
-
Analyte (complementary oligonucleotide)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
If using a streptavidin chip, inject the biotinylated ligand to immobilize it on the sensor surface.
-
-
Binding Analysis:
-
Inject a series of analyte concentrations over the sensor surface, from low to high.
-
Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
Include a zero-concentration analyte injection (running buffer only) as a baseline.
-
-
Regeneration (if necessary):
-
After each binding cycle, inject a regeneration solution (e.g., a high salt buffer or a brief pulse of a denaturant) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The instrument software will generate sensorgrams, which are plots of the response units (RU) versus time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4][8]
-
Isothermal Titration Calorimetry (ITC)
This protocol describes the measurement of thermodynamic parameters of oligonucleotide interactions using ITC.
Materials:
-
Isothermal titration calorimeter
-
Macromolecule (e.g., target RNA) in the sample cell
-
Ligand (e.g., LNA-modified oligonucleotide) in the injection syringe
-
Matched buffer for both macromolecule and ligand
Procedure:
-
Sample Preparation:
-
Dialyze both the macromolecule and the ligand against the same buffer to minimize heats of dilution.[9]
-
Determine the accurate concentrations of both samples.
-
Degas the solutions to prevent air bubbles in the cell and syringe.
-
-
ITC Experiment:
-
Load the macromolecule into the sample cell and the ligand into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
The raw data is a series of heat-release peaks for each injection.
-
Integrate the area under each peak and subtract the heat of dilution.
-
Plot the resulting heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the data to a suitable binding model to determine the binding stoichiometry (n), the association constant (KA), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[5]
-
Visualizing the Mechanism of Action
LNA-modified oligonucleotides, particularly in a "gapmer" design, are highly effective at recruiting RNase H to cleave the target RNA. This mechanism of action is a cornerstone of antisense technology.
Caption: RNase H-mediated cleavage of target mRNA by an LNA gapmer antisense oligonucleotide.
The diagram above illustrates the workflow of an LNA gapmer antisense oligonucleotide (ASO). After entering the cell, the LNA gapmer binds to its complementary target mRNA. The DNA "gap" in the ASO-mRNA hybrid is recognized by the enzyme RNase H, which is recruited to the site and cleaves the RNA strand.[3][10] This cleavage leads to the degradation of the mRNA, thereby preventing its translation into protein and effectively silencing the target gene.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DMTr-LNA-5MeU-3-CED-phosphoramidite: A Comprehensive Guide
For Immediate Release
Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This document provides essential, step-by-step guidance for the proper disposal of DMTr-LNA-5MeU-3-CED-phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for mitigating risks to laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling in a well-ventilated area, preferably within a fume hood.[1] Mandatory personal protective equipment (PPE) includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1] In the event of a spill, the material should be absorbed with an inert substance, such as vermiculite (B1170534) or dry sand, collected in a sealed container for disposal, and the affected area decontaminated with alcohol.[1] It is imperative to prevent the chemical from entering drains or waterways.[1]
Disposal Plan: A Step-by-Step Deactivation Approach
The primary and recommended method for the safe disposal of this compound waste is through a controlled deactivation process involving hydrolysis. This procedure converts the reactive phosphoramidite (B1245037) moiety into a less reactive H-phosphonate species, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1]
Experimental Protocol for Deactivation
This protocol is designed for the deactivation of small quantities of expired or unused solid this compound waste and residues in empty containers.
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately labeled hazardous waste container
Procedure:
-
Dissolution: For solid waste, dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
Quenching/Hydrolysis: Slowly, and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution.[1] The weak basic condition of the bicarbonate solution facilitates hydrolysis and neutralizes any acidic byproducts.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Data Presentation: Deactivation Protocol Summary
| Parameter | Value/Instruction |
| Deactivating Agent | 5% Aqueous Sodium Bicarbonate (NaHCO₃) |
| Solvent for Dissolution | Anhydrous Acetonitrile (ACN) |
| Ratio of Bicarbonate Solution to Phosphoramidite Solution | 10-fold excess by volume |
| Reaction Time | Minimum of 24 hours |
| Temperature | Room Temperature |
Experimental Workflow
Caption: Workflow for the deactivation and disposal of this compound.
Logical Relationship of Disposal Steps
Caption: Logical progression of the phosphoramidite disposal procedure.
References
Navigating the Safe Handling of DMTr-LNA-5MeU-3-CED-phosphoramidite: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with DMTr-LNA-5MeU-3-CED-phosphoramidite, a nucleoside building block utilized in the synthesis of oligonucleotide-lipid conjugates, a thorough understanding of safety and handling protocols is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Immediate Safety and Handling Protocols
This compound is intended for research use only and is not for human or veterinary use.[1] As with any chemical, adherence to standard laboratory safety practices is crucial. This includes wearing appropriate personal protective equipment (PPE), working in a well-ventilated area, and having a clear understanding of the potential hazards associated with the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for similar phosphoramidite (B1245037) compounds.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes | Safety glasses with side shields or goggles | Ensure a complete seal around the eyes to protect from splashes or airborne particles. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory coat | A buttoned lab coat provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area (e.g., fume hood) | For operations that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a chemical fume hood to minimize exposure to dust and vapors. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.[1] Protect from moisture and light.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate any potential harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent and then with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted.
-
Disposal Route: Contact your institution's hazardous waste disposal program for guidance on the proper disposal procedures for chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: This diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal, including emergency considerations.
By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
